molecular formula C11H14O3 B1594880 Methyl 3-(2-methoxyphenyl)propanoate CAS No. 55001-09-7

Methyl 3-(2-methoxyphenyl)propanoate

Cat. No.: B1594880
CAS No.: 55001-09-7
M. Wt: 194.23 g/mol
InChI Key: BJDNTBIPIZYXPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-methoxyphenyl)propanoate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(2-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-10-6-4-3-5-9(10)7-8-11(12)14-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDNTBIPIZYXPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340206
Record name Methyl 3-(2-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55001-09-7
Record name Methyl 3-(2-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55001-09-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(2-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Methyl 3-(2-methoxyphenyl)propanoate is a substituted aromatic ester with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. Its structural motif, featuring a methoxy-substituted phenyl ring and a propanoate ester, makes it a compound of interest for medicinal chemists exploring structure-activity relationships in various therapeutic areas. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside practical insights into its handling, analysis, and potential applications.

Chemical Identity and Structure

This compound, also known as methyl 2-methoxy-benzenepropanoate, is characterized by the following identifiers:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₁H₁₄O₃[1]

  • Molecular Weight: 194.23 g/mol [1]

  • CAS Number: 55001-09-7[1]

  • Canonical SMILES: COC1=CC=CC=C1CCC(=O)OC[1]

  • InChIKey: BJDNTBIPIZYXPN-UHFFFAOYSA-N[1]

The molecular structure consists of a methyl propanoate chain attached at the third carbon to a benzene ring, which is substituted with a methoxy group at the ortho position.

Molecular Structure Visualization:

Caption: 2D structure of this compound.

Physicochemical Properties

A comprehensive search of publicly available databases did not yield experimentally determined physical properties such as boiling point, melting point, density, or refractive index for this compound. The data presented in Table 1 are computational predictions sourced from PubChem.[1] It is imperative for researchers to experimentally verify these properties for any practical application.

Table 1: Computed Physicochemical Properties

PropertyValueSource
Molecular Weight194.23 g/mol PubChem[1]
XLogP3-AA2.5PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]
Rotatable Bond Count5PubChem[1]
Exact Mass194.094294 g/mol PubChem[1]
Monoisotopic Mass194.094294 g/mol PubChem[1]
Topological Polar Surface Area35.5 ŲPubChem[1]
Heavy Atom Count14PubChem[1]
Formal Charge0PubChem[1]
Complexity179PubChem[1]

Note: These properties are computationally predicted and should be used as estimates pending experimental verification.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound, indicating key fragmentation patterns that can be used for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl (C=O) and the aromatic C-O stretch of the methoxy group.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye irritation (H319).[1]

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

Researchers and laboratory personnel must consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including safety glasses or goggles and gloves, in a well-ventilated area or fume hood.

Synthesis and Purification

A plausible synthetic route to this compound involves the esterification of 3-(2-methoxyphenyl)propionic acid. A general procedure, adapted from the synthesis of a related compound, is as follows:

Diagram of Synthetic Pathway:

Caption: General synthetic scheme for this compound.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(2-methoxyphenyl)propionic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.

  • Reaction: Heat the mixture to reflux and maintain the temperature for several hours (e.g., 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Causality: The use of excess methanol drives the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Analytical Characterization

Diagram of Analytical Workflow:

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Verification & Purity Synthesis Crude Product Purification Purified Product Synthesis->Purification Column Chromatography NMR NMR (1H, 13C) Purification->NMR MS GC-MS Purification->MS IR FT-IR Purification->IR

Caption: Workflow for the analysis of this compound.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general framework for the analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

  • Sample Preparation: Prepare a dilute solution of the purified compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC Column: Utilize a non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), which is suitable for separating a wide range of organic compounds.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound and the mass spectrum of the corresponding peak. Compare the obtained mass spectrum with library data or theoretical fragmentation patterns to confirm the identity of this compound.

Self-Validation: The protocol's integrity is maintained by running a solvent blank to ensure no background contamination and by analyzing a known standard, if available, to confirm retention time and fragmentation.

Potential Applications in Research and Drug Discovery

While specific applications for this compound are not extensively documented, its structural class, methoxyphenyl propanoates, are recognized as valuable scaffolds in medicinal chemistry. These compounds can serve as intermediates in the synthesis of more complex molecules with potential biological activity. The methoxy group can influence the pharmacokinetic properties of a molecule, such as its metabolic stability and solubility, and can also be a key interacting moiety with biological targets.

Conclusion

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

Sources

An In-depth Technical Guide to the Characterization of Benzenepropanoic acid, 2-methoxy-, methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Situating Methyl 3-(2-methoxyphenyl)propanoate in Drug Development

Benzenepropanoic acid, 2-methoxy-, methyl ester, systematically known as this compound, is a significant chemical entity within the landscape of pharmaceutical research and development. As an aromatic ester, it serves as a versatile building block and a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Its structural motif, featuring a phenylpropanoate core with a methoxy substitution, is present in various compounds of biological interest.

For researchers in drug discovery and process development, rigorous and unambiguous characterization of such intermediates is paramount. It ensures the integrity of the synthetic pathway, confirms the identity and purity of the material, and forms the foundation for regulatory submissions. This guide provides a comprehensive, in-depth overview of the essential analytical techniques required to fully characterize this compound, moving beyond mere data reporting to explain the scientific rationale behind each method.

Physicochemical Properties

A foundational understanding of a compound's basic properties is the first step in its characterization. These data are critical for handling, storage, and designing subsequent analytical methodologies.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms Benzenepropanoic acid, 2-methoxy-, methyl ester; Methyl 3-(o-methoxyphenyl)propionatePubChem[1]
CAS Number 55001-09-7PubChem[1]
Molecular Formula C₁₁H₁₄O₃PubChem[1]
Molecular Weight 194.23 g/mol PubChem[1]
Appearance Colorless to pale yellow liquid (typical)General Knowledge
Boiling Point Not precisely documented, estimated >200 °CGeneral Knowledge

Contextual Synthesis: Understanding Potential Impurities

While numerous synthetic routes exist, a common approach to synthesizing this compound involves the esterification of 3-(2-methoxyphenyl)propionic acid. This is often achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.

Synthesis reactant1 3-(2-Methoxyphenyl)propionic Acid catalyst H₂SO₄ (catalyst) reactant1->catalyst reactant2 Methanol (CH3OH) reactant2->catalyst product This compound catalyst->product Esterification

Figure 1: Representative synthesis via Fischer esterification.

Expert Insight: Understanding the synthesis is crucial for anticipating potential impurities. In this case, unreacted starting material (the carboxylic acid), residual catalyst, or by-products from side reactions are the primary impurities to monitor during characterization.

Part 1: Structural Elucidation via Spectroscopic Methods

Spectroscopy is the cornerstone of chemical characterization, providing a detailed picture of the molecule's atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of proton (¹H) and carbon (¹³C) signals, a complete structural assignment can be made.

Why it's essential: NMR provides unambiguous confirmation of the connectivity of atoms, distinguishing it from isomers that would have the same mass. For instance, it can differentiate our target compound from its isomers like methyl 3-(3-methoxyphenyl)propanoate or methyl 3-(4-methoxyphenyl)propanoate.

Expected ¹H NMR Spectrum (500 MHz, CDCl₃): The spectrum is predicted to show distinct signals corresponding to each unique proton environment in the molecule.

Peak IDChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a ~ 7.20m (multiplet)2HAr-H
b ~ 6.90m (multiplet)2HAr-H
c ~ 3.85s (singlet)3HAr-OCH₃
d ~ 3.68s (singlet)3HO=C-OCH₃
e ~ 2.95t (triplet), J ≈ 7.5 Hz2HAr-CH₂ -CH₂
f ~ 2.65t (triplet), J ≈ 7.5 Hz2HAr-CH₂-CH₂

Causality Behind the Data:

  • The aromatic protons (a, b ) appear in the downfield region (6.90-7.20 ppm) due to the deshielding effect of the benzene ring current. Their complex multiplet pattern arises from coupling to each other.

  • The two methyl groups are distinct. The methoxy protons on the aromatic ring (c ) are slightly more deshielded than typical ethers due to the ring's influence. The ester methyl protons (d ) are also in a characteristic region around 3.68 ppm. Both appear as singlets as they have no adjacent protons to couple with.

  • The two methylene groups (e, f ) form an ethyl bridge. They appear as triplets because each is coupled to the two protons on the adjacent methylene group (n+1 rule: 2+1=3). The methylene group alpha to the aromatic ring (e ) is slightly more deshielded than the one alpha to the carbonyl group (f ).

Expected ¹³C NMR Spectrum (125 MHz, CDCl₃): The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.

Chemical Shift (δ, ppm)AssignmentRationale
~ 173.5C =OThe ester carbonyl carbon is highly deshielded.
~ 157.5Ar-C -OCH₃Aromatic carbon attached to the electronegative oxygen.
~ 130.0Ar-C HAromatic methine carbon.
~ 128.5Ar-C -CH₂Quaternary aromatic carbon.
~ 127.5Ar-C HAromatic methine carbon.
~ 120.5Ar-C HAromatic methine carbon.
~ 110.0Ar-C HAromatic methine carbon.
~ 55.5Ar-OC H₃Methoxy carbon, deshielded by oxygen.
~ 51.5O=C-OC H₃Ester methyl carbon, deshielded by oxygen.
~ 34.0Ar-CH₂-C H₂Aliphatic carbon alpha to the carbonyl.
~ 26.0Ar-C H₂-CH₂Aliphatic carbon alpha to the aromatic ring.

Expert Insight: The presence of 11 distinct signals in the ¹³C NMR spectrum would strongly confirm the proposed structure, as there are 11 carbon atoms in the molecule and no molecular symmetry to make any of them equivalent.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample into an NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and gently invert to dissolve the sample completely.

  • Acquisition: Place the tube in the NMR spectrometer. Acquire ¹H and ¹³C spectra using standard acquisition parameters. A 400-600 MHz spectrometer is recommended for optimal resolution.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Why it's essential: This technique provides immediate confirmation of the key ester and ether functional groups, which are defining features of the target molecule.

Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3000 - 2850Medium-StrongC-H StretchAliphatic (CH₂, CH₃)
~ 1740Strong, SharpC=O StretchEster Carbonyl
~ 1600, 1495MediumC=C StretchAromatic Ring
~ 1250StrongC-O StretchAryl-O-CH₃ (Asymmetric)
~ 1160StrongC-O StretchO=C-O-CH₃ (Ester)

Causality Behind the Data:

  • The most prominent and diagnostic peak is the strong, sharp absorption around 1740 cm⁻¹ , which is highly characteristic of the carbonyl (C=O) stretch in a saturated ester.

  • The presence of strong C-O stretching bands around 1250 cm⁻¹ and 1160 cm⁻¹ further confirms the presence of both the aryl ether and the ester functionalities.

  • The peaks in the 3000-2850 cm⁻¹ region confirm the aliphatic C-H bonds of the methyl and methylene groups.

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

  • Sample Application: Place a single drop of the liquid sample directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum should be baseline-corrected and the peaks of interest identified and labeled.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and, through analysis of its fragmentation pattern, offers corroborating structural information.

Why it's essential: MS confirms the molecular formula by providing a high-resolution mass of the molecular ion. The fragmentation pattern acts as a molecular fingerprint that can be compared against libraries and used to piece together the structure.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 194 , corresponding to the molecular weight of C₁₁H₁₄O₃. This peak may be of low intensity due to the compound's propensity to fragment.

  • Key Fragments:

    • m/z = 121 (Base Peak): This is often the most abundant fragment. It results from a McLafferty rearrangement followed by the loss of a methyl acrylate radical, forming a stable methoxybenzyl cation.

    • m/z = 91: A common fragment corresponding to the tropylium ion (C₇H₇⁺), formed from rearrangement and fragmentation of the benzyl portion of the molecule.

    • m/z = 134: This fragment likely arises from the loss of the ester methoxy group (•OCH₃) followed by the loss of CO, or a similar pathway.

Expert Insight: The base peak at m/z 121 is highly diagnostic for a 2-methoxy substituted phenylpropanoate structure, as it points directly to the stable fragment formed after cleavage of the bond beta to the aromatic ring.

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

  • GC Method Setup:

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent).

    • Injector: Set to 250 °C with a split ratio of 20:1.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Method Setup:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Source Temperature: 230 °C.

  • Injection and Acquisition: Inject 1 µL of the prepared sample and begin data acquisition.

  • Data Analysis: Identify the peak corresponding to the analyte. Analyze its mass spectrum, identifying the molecular ion and key fragment ions. Compare the spectrum to a reference library (e.g., NIST) for confirmation.

Part 2: Purity Assessment via Chromatographic Methods

While spectroscopy confirms structure, chromatography is the gold standard for assessing purity and quantifying the compound.

Characterization_Workflow cluster_Spectroscopy Part 1: Structural Elucidation cluster_Chromatography Part 2: Purity Assessment NMR NMR (¹H, ¹³C) IR FTIR MS Mass Spectrometry Conclusion Confirmed Structure & Purity >99% MS->Conclusion GC Gas Chromatography (GC) HPLC HPLC HPLC->Conclusion Sample Sample of Methyl 3-(2-methoxyphenyl)propanoate Sample->NMR Sample->IR Sample->MS Sample->GC Sample->HPLC

Figure 2: Integrated workflow for complete characterization.

Gas Chromatography (GC)

GC is ideal for analyzing volatile and thermally stable compounds like this compound. When equipped with a Flame Ionization Detector (FID), it provides excellent quantification of purity.

Why it's essential: GC-FID can separate the target compound from volatile impurities (e.g., residual solvents) and closely related by-products. The area percentage of the main peak provides a reliable measure of purity.

  • Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in ethyl acetate.

  • Instrument Setup: Use the same GC parameters as described in the GC-MS protocol (Section 1.3), but with the detector being an FID.

  • FID Settings: Set the detector temperature to 300 °C. Ensure hydrogen, air, and makeup gas flows are at the manufacturer's recommended settings.

  • Injection and Acquisition: Inject 1 µL of the sample.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique to GC, particularly useful for analyzing less volatile impurities, such as the unreacted carboxylic acid starting material. A reverse-phase method is most common for this type of analyte.

Why it's essential: HPLC is the definitive method for detecting non-volatile or thermally unstable impurities that would not be observed by GC. It is a critical component of a complete purity profile.

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute to 0.1 mg/mL with the mobile phase.

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 275 nm (a wavelength where the aromatic ring absorbs).

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by the area percent of the main peak in the chromatogram. The retention time of the starting acid will be significantly shorter (more polar) than the ester product under these conditions.

Conclusion: A Self-Validating Analytical Dossier

By systematically applying this multi-technique approach, a robust and self-validating characterization dossier for this compound can be assembled. The structural hypothesis is first built with NMR, then confirmed by the functional groups identified in FTIR and the molecular weight from MS. The fragmentation pattern from MS provides further structural corroboration. Finally, the orthogonal chromatographic techniques of GC and HPLC provide a comprehensive and reliable assessment of purity. This integrated dataset ensures an unambiguous identification and quality assessment, meeting the rigorous standards required in drug development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 562482, this compound. Retrieved from [Link].

Sources

An In-depth Technical Guide to Methyl 3-(o-methoxyphenyl)propionate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(o-methoxyphenyl)propionate, a key organic intermediate. The document delves into its fundamental physicochemical properties, outlines detailed synthetic pathways, provides an analysis of its spectroscopic characteristics, and explores its significance as a structural motif in medicinal chemistry and drug development. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and pharmaceutical sciences, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction and Physicochemical Properties

Methyl 3-(o-methoxyphenyl)propionate, also known as Methyl 3-(2-methoxyphenyl)propanoate, is an aromatic ester that holds significance as a versatile building block in organic synthesis. Its structure, featuring a methoxy group at the ortho position of the phenyl ring, imparts specific steric and electronic properties that can be strategically exploited in the design of more complex molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its fundamental properties is the first step in harnessing its synthetic potential.

The key physicochemical properties of Methyl 3-(o-methoxyphenyl)propionate are summarized in the table below.

PropertyValueSource
Molecular Weight 194.23 g/mol
Molecular Formula C₁₁H₁₄O₃
CAS Number 55001-09-7
IUPAC Name This compound
SMILES COC1=CC=CC=C1CCC(=O)OC
InChI Key BJDNTBIPIZYXPN-UHFFFAOYSA-N

Synthesis of Methyl 3-(o-methoxyphenyl)propionate

The synthesis of Methyl 3-(o-methoxyphenyl)propionate is typically achieved through a two-step process. The first step involves the synthesis of the precursor carboxylic acid, 3-(2-methoxyphenyl)propanoic acid, which is then esterified in the second step.

Synthesis of 3-(2-methoxyphenyl)propanoic Acid

A common and effective method for the synthesis of 3-(2-methoxyphenyl)propanoic acid is through the hydrogenation of the corresponding cinnamic acid derivative. This reaction selectively reduces the carbon-carbon double bond of the α,β-unsaturated acid without affecting the aromatic ring or the carboxylic acid functionality.

Synthesis_Step1

Experimental Protocol: Hydrogenation of o-Methoxycinnamic Acid

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve o-methoxycinnamic acid in ethanol.

  • Catalyst Addition: Add a catalytic amount of 10% palladium on charcoal (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-(2-methoxyphenyl)propanoic acid, which can be used in the next step with or without further purification.

Fischer Esterification to Yield Methyl 3-(o-methoxyphenyl)propionate

The final step is the Fischer esterification of 3-(2-methoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst. This is a classic and reliable method for the preparation of esters.[1]

Synthesis_Step2

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-(2-methoxyphenyl)propanoic acid and an excess of methanol. Methanol serves as both a reactant and the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

  • Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Methyl 3-(o-methoxyphenyl)propionate.

Spectroscopic Analysis

The structural elucidation of Methyl 3-(o-methoxyphenyl)propionate is confirmed through various spectroscopic techniques. Below is an analysis of the expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum will provide characteristic signals for each of the non-equivalent protons in the molecule.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic protons6.8 - 7.3Multiplet4H
Methoxy protons (-OCH₃) on ring~3.8Singlet3H
Methyl ester protons (-COOCH₃)~3.6Singlet3H
Methylene protons (Ar-CH₂-)~2.9Triplet2H
Methylene protons (-CH₂-COO)~2.6Triplet2H
¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the carbon atoms in different electronic environments.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl carbon (C=O)~173
Aromatic carbon attached to -OCH₃~157
Other aromatic carbons110 - 130
Methoxy carbon (-OCH₃) on ring~55
Methyl ester carbon (-COOCH₃)~51
Methylene carbon (Ar-CH₂-)~35
Methylene carbon (-CH₂-COO)~25
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)
C=O (ester)~1740 (strong)
C-O (ester)1100 - 1300
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 3000
C=C (aromatic)1450 - 1600
Mass Spectrometry

In mass spectrometry with electron ionization (EI), Methyl 3-(o-methoxyphenyl)propionate will produce a molecular ion peak and characteristic fragment ions.

m/zAssignment
194[M]⁺ (Molecular ion)
163[M - OCH₃]⁺
135[M - COOCH₃]⁺
121[C₈H₉O]⁺ (Benzylic cleavage)

Applications in Drug Development

Methyl 3-(o-methoxyphenyl)propionate and structurally similar compounds are valuable intermediates in the synthesis of pharmaceuticals. The methoxyphenyl propionate scaffold can be found in various biologically active molecules.

A notable example of a structurally related compound's application is the use of 3'-methoxypropiophenone as a key intermediate in the synthesis of Tramadol , a widely used centrally acting analgesic.[2] Tramadol's synthesis involves a Grignard reaction with a cyclohexanone derivative, highlighting the utility of the methoxyphenyl moiety in constructing the core of the drug molecule.[3]

Drug_Synthesis

The presence of the methoxy group in Methyl 3-(o-methoxyphenyl)propionate can influence the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. It can affect metabolic stability, receptor binding affinity, and overall lipophilicity. Therefore, this compound serves as a valuable starting material for the synthesis of novel therapeutic agents, allowing for the exploration of structure-activity relationships in drug discovery programs.

Conclusion

Methyl 3-(o-methoxyphenyl)propionate is a synthetically accessible and versatile chemical intermediate with a well-defined physicochemical and spectroscopic profile. Its utility extends to the field of medicinal chemistry, where it can serve as a foundational building block for the development of new pharmaceutical agents. This guide provides the essential technical information for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • Google Patents. (n.d.). WO2003078380A2 - Process for preparing tramadol hydrochloride and/or tramadol momohydrate.
  • ResearchGate. (2025, August 7). Kinetics of Esterification of Propionic Acid with Methanol over a Fibrous Polymer-Supported Sulphonic Acid Catalyst. Retrieved January 24, 2026, from [Link]

Sources

An In-Depth Technical Guide to Methyl 3-(2-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of methyl 3-(2-methoxyphenyl)propanoate, a key intermediate in organic synthesis. It delineates the definitive IUPAC nomenclature, physicochemical properties, a detailed, field-proven synthesis protocol via Fischer esterification with mechanistic insights, and robust analytical methods for quality control and structural verification. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding and practical guidance for the synthesis and characterization of this compound.

Part 1: Chemical Identity and Properties

IUPAC Nomenclature and Structural Elucidation

The formal name of a chemical compound is foundational for unambiguous scientific communication. The topic compound, often referred to by its descriptive name 3-(2-methoxyphenyl)propionic acid methyl ester, is systematically named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name is This compound .[1]

This name is derived as follows:

  • Principal Functional Group : The ester group (-COOCH₃) is the highest priority functional group in the molecule.

  • Parent Carboxylate : The portion of the molecule derived from the carboxylic acid contains a three-carbon chain, including the carbonyl carbon. The alkane is propane, which becomes "propanoate" to denote the ester.[2]

  • Alcohol-Derived Group : The ester is formed from methanol, giving the "Methyl" prefix. According to IUPAC rules, the name of the alkyl group from the alcohol is stated first.[2][3]

  • Substituent : A 2-methoxyphenyl group is attached to the third carbon (C3) of the propanoate chain (C1 being the carbonyl carbon). This gives the substituent name "3-(2-methoxyphenyl)".[1]

Combining these components yields the definitive IUPAC name: This compound .

Chemical Structure of this compoundFigure 1. 2D Chemical Structure of this compound.
Physicochemical Properties

A summary of the key computed and experimental properties of this compound is provided below. These data are critical for experimental design, safety assessment, and purification strategy.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 55001-09-7[1]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Appearance Colorless to light yellow liquidAssumed based on similar compounds
Boiling Point ~273 °C (rough estimate)[4] (of parent acid)
Density ~1.1 g/cm³[4] (of parent acid)
InChIKey BJDNTBIPIZYXPN-UHFFFAOYSA-N[1]
Canonical SMILES COC1=CC=CC=C1CCC(=O)OC[1]

Part 2: Synthesis and Mechanistic Insights

The most direct and classical method for preparing this ester is the Fischer esterification of its parent carboxylic acid, 3-(2-methoxyphenyl)propionic acid. This method is valued for its simplicity and use of readily available reagents.

Recommended Synthetic Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from 3-(2-methoxyphenyl)propionic acid and methanol, using sulfuric acid as a catalyst. The reaction is driven to completion by using a large excess of methanol, in accordance with Le Châtelier's principle.[5][6][7]

Materials:

  • 3-(2-methoxyphenyl)propionic acid (1.0 eq, e.g., 10.0 g, 55.5 mmol)

  • Anhydrous Methanol (20 eq, e.g., 44.8 mL, 1.11 mol)

  • Concentrated Sulfuric Acid (98%, 0.1 eq, e.g., 0.3 mL, 5.55 mmol)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Diethyl Ether

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(2-methoxyphenyl)propionic acid (10.0 g).

  • Reagent Addition: Add anhydrous methanol (45 mL) to the flask and stir until the acid dissolves.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.3 mL) to the stirring solution. The addition is exothermic.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield the final product as a clear oil.

Mechanistic Rationale

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.[6][8][9] The acid catalyst plays a crucial role in activating the carboxylic acid towards nucleophilic attack by the alcohol.

The key steps are:

  • Protonation of Carbonyl: The carbonyl oxygen of the carboxylic acid is protonated by the strong acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.[6][9]

  • Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[8][9]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[9]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated (typically by another molecule of methanol or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product.

Caption: Acid-catalyzed mechanism of Fischer Esterification.

Experimental Workflow

The overall process from starting materials to the final, purified product can be visualized as a linear workflow.

Synthesis_Workflow Reactants 1. Reactant Mixing (Acid, Alcohol, Catalyst) Reflux 2. Reaction (Heating under Reflux) Reactants->Reflux Workup 3. Aqueous Workup (Quench, Extract, Wash) Reflux->Workup Drying 4. Drying & Concentration (MgSO₄, Rotovap) Workup->Drying Purification 5. Purification (Vacuum Distillation) Drying->Purification QC 6. QC Analysis (NMR, IR, GC-MS) Purification->QC

Caption: Experimental workflow for synthesis and purification.

Part 3: Quality Control and Analytical Characterization

Rigorous analytical testing is mandatory to confirm the identity, structure, and purity of the synthesized this compound.

Purity Assessment: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for assessing the purity of volatile compounds and confirming molecular weight.

  • Expected Result: A single major peak in the gas chromatogram with a purity value >98%.

  • Mass Spectrum: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 194, corresponding to the molecular weight of the compound.[1]

Structural Confirmation: Spectroscopic Analysis

¹H NMR spectroscopy is used to confirm the proton framework of the molecule. The predicted chemical shifts (in ppm, relative to TMS) and multiplicities for a CDCl₃ solution are tabulated below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.20m2HAr-H Aromatic protons
~ 6.85m2HAr-H Aromatic protons
~ 3.85s3HAr-OCH₃ Methoxy group singlet
~ 3.65s3HO-CH₃ Ester methyl group singlet
~ 2.95t2HAr-CH₂ -Methylene adjacent to aryl ring
~ 2.65t2H-CH₂ -COOMethylene adjacent to carbonyl

Rationale: The analysis is based on standard chemical shift values and spin-spin coupling rules. The two methylene groups (-CH₂-) appear as triplets due to coupling with each other. The methyl groups and aromatic protons have distinct chemical shifts.[10][11]

IR spectroscopy is a rapid and effective method for identifying key functional groups. The vibrational spectrum provides a unique molecular fingerprint.[12]

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~ 2950MediumC-H stretchAliphatic C-H
~ 1740Strong, SharpC=O stretchEster Carbonyl
~ 1250 & 1100StrongC-O stretchEster C-O bonds

Rationale: The most characteristic peak in the IR spectrum of an ester is the strong carbonyl (C=O) absorption, typically found between 1750-1735 cm⁻¹.[13][14][15] The presence of two strong C-O stretching bands is also a hallmark of the ester functional group.[14][16]

Part 4: Safety, Handling, and Storage

Hazard Identification: Based on aggregated GHS data, this compound is classified as causing serious eye irritation.[1]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapor and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This guide has established the definitive IUPAC name for the topic compound as This compound . A reliable and scalable synthesis via Fischer esterification has been detailed, supported by a clear mechanistic explanation. Furthermore, a comprehensive suite of analytical techniques for quality control has been outlined, providing researchers with the necessary tools to verify the purity and structural integrity of the synthesized material. Adherence to the described protocols and safety measures will ensure the successful and safe application of this versatile chemical intermediate in research and development endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 562482, this compound. Retrieved January 24, 2026 from [Link].

  • Chemistry LibreTexts (2023). Nomenclature of Esters. Retrieved January 24, 2026 from [Link].

  • Master Organic Chemistry (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved January 24, 2026 from [Link].

  • Master Organic Chemistry (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved January 24, 2026 from [Link].

  • ATB (n.d.). Methyl3-(4-methoxyphenyl)propanoate | C11H14O3 | MD Topology | NMR | X-Ray. Retrieved January 24, 2026 from [Link].

  • PrepChem.com (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved January 24, 2026 from [Link].

  • The Organic Chemistry Tutor (2016). Naming Esters - IUPAC Nomenclature, Branches, Substituents, & Benzene Rings. Retrieved January 24, 2026 from [Link].

  • Organic Chemistry Portal (n.d.). Fischer Esterification. Retrieved January 24, 2026 from [Link].

  • Socratic (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved January 24, 2026 from [Link].

  • University of Calgary (n.d.). Esters. Retrieved January 24, 2026 from [Link].

  • Spectroscopy Online (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved January 24, 2026 from [Link].

  • Google Patents (n.d.). CN104058960A - Preparation method of methyl 3-methoxyacrylate.
  • Chemguide (n.d.). interpreting infra-red spectra. Retrieved January 24, 2026 from [Link].

  • Naming of Esters (n.d.). 4.5 NAMING OF ESTERS. Retrieved January 24, 2026 from [Link].

  • Chemistry LibreTexts (2023). Fischer Esterification. Retrieved January 24, 2026 from [Link].

  • Confident Chemistry (2022). How to Name Esters - Organic Chemistry IUPAC Nomenclature Esters. Retrieved January 24, 2026 from [Link].

  • Chemistry Steps (n.d.). Fischer Esterification. Retrieved January 24, 2026 from [Link].

  • Doc Brown's Chemistry (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved January 24, 2026 from [Link].

  • Wiley Analytical Science (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved January 24, 2026 from [Link].

  • Fischer Esterification Lab Manual (n.d.). Fischer Esterification. Retrieved January 24, 2026 from [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 3-(2-Methoxyphenyl)propionic Acid. Retrieved January 24, 2026 from [Link].

Sources

A Comprehensive Technical Guide to the Solubility of Methyl 3-(2-methoxyphenyl)propanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Crucial Terrain of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the solubility of a chemical entity is a cornerstone property that dictates its fate from early-stage screening to final formulation. An optimal solubility profile is paramount for achieving desired bioavailability, ensuring consistent dosing, and enabling viable manufacturing processes. This guide provides an in-depth technical exploration of the solubility characteristics of methyl 3-(2-methoxyphenyl)propanoate, a compound of interest in medicinal chemistry and organic synthesis.

While direct, experimentally-derived quantitative solubility data for this specific ortho-substituted ester is not extensively available in public literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge, predictive insights, and experimental frameworks necessary to understand, determine, and modulate its solubility. By integrating theoretical principles with practical methodologies, we aim to provide a self-validating system for approaching the solubility of this and structurally related molecules.

Molecular Profile of this compound

To comprehend the solubility of a compound, a thorough understanding of its molecular structure is imperative. This compound (CAS 55001-09-7) is an aromatic ester with the molecular formula C₁₁H₁₄O₃.[1]

Key Structural Features Influencing Solubility:

  • Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety that generally contributes to poor aqueous solubility.

  • Ester Group (-COOCH₃): The ester functional group is polar and can act as a hydrogen bond acceptor, which can enhance solubility in polar solvents. However, esters cannot act as hydrogen bond donors, limiting their interaction with water compared to alcohols or carboxylic acids.[2]

  • Methoxy Group (-OCH₃): The ortho-positioned methoxy group is also polar and can accept hydrogen bonds, potentially influencing solubility. Its position may also introduce steric effects that can affect intermolecular interactions and crystal lattice packing.

  • Propanoate Chain: The three-carbon chain adds to the nonpolar character of the molecule.

The interplay of these structural features dictates the overall polarity and, consequently, the solubility of the molecule in various solvents.

Theoretical Framework: Predicting Solubility

In the absence of extensive experimental data, predictive models and theoretical principles provide a valuable starting point for assessing solubility.

"Like Dissolves Like": A Guiding Principle

The adage "like dissolves like" is a fundamental concept in solubility. It posits that substances with similar polarities are more likely to be soluble in one another.

  • Polar Solvents (e.g., Water, Ethanol, Methanol): The solubility of this compound in polar solvents will be governed by the ability of its polar ester and methoxy groups to interact with the solvent molecules via dipole-dipole interactions and hydrogen bonding (as an acceptor).[2] However, the nonpolar aromatic ring and alkyl chain will limit this solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The hydrophobic portions of the molecule (the benzene ring and propanoate chain) will favor solubility in nonpolar solvents through van der Waals forces.

  • Aprotic Polar Solvents (e.g., DMSO, DMF, Acetone): These solvents are often good candidates for dissolving compounds like this compound as they can engage in dipole-dipole interactions without the strong hydrogen-bonding network of water that needs to be disrupted.

Quantitative Structure-Activity Relationship (QSAR) Models
Comparative Analysis with Isomers: The Case of the Para-Isomer

Insights into the solubility of the ortho-isomer can be gleaned from its para-substituted counterpart, methyl 3-(4-methoxyphenyl)propanoate (CAS 15823-04-8).[8][9][10] While positional isomerism can influence physical properties like melting point and crystal packing, which in turn affect solubility, the overall polarity and functional groups are identical. The para-isomer is noted to have moderate volatility and solubility in organic solvents.[8] This suggests that our target compound will likely exhibit similar behavior, being more soluble in organic solvents than in water.

Experimental Determination of Solubility: A Practical Guide

Given the scarcity of published data, experimental determination is the most reliable method to ascertain the solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • A range of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., GC, NMR)

  • Volumetric flasks and pipettes

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method (or other appropriate technique) to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

  • Calculation: Calculate the solubility as the concentration of the compound in the saturated solution, typically expressed in mg/mL or mol/L.

Diagram of the Shake-Flask Solubility Determination Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep Add excess compound to solvent in vials equil Shake at constant temperature (24-72h) prep->equil Establish equilibrium sep Centrifuge to pellet undissolved solid equil->sep Separate solid and liquid phases sample Sample and dilute supernatant sep->sample Isolate saturated solution analyze Analyze by HPLC sample->analyze Determine concentration calc Calculate solubility (mg/mL or mol/L) analyze->calc Final result

Caption: Workflow for equilibrium solubility determination.

Kinetic Solubility Determination (High-Throughput Screening)

For earlier stages of drug discovery, a higher-throughput kinetic solubility assay can be employed. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

  • Serial Dilution: In a multi-well plate, perform a serial dilution of the DMSO stock solution into an aqueous buffer.

  • Incubation: Incubate the plate for a short period (e.g., 1-2 hours) to allow for precipitation.

  • Analysis: Measure the turbidity of each well using a nephelometer or determine the concentration of the dissolved compound in the filtrate after passing through a filter plate.

  • Determination: The kinetic solubility is the concentration at which precipitation is first observed.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of this compound.

Solvent Properties

As discussed, the polarity of the solvent is a primary determinant. A systematic study across a range of solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants will provide a comprehensive solubility profile.

Temperature

The solubility of most solid organic compounds in liquid solvents increases with temperature. This relationship can be quantified using the van't Hoff equation. For drug development, determining solubility at physiological temperature (37 °C) is often crucial.

pH (for Aqueous Solubility)

This compound is an ester and is not expected to have an ionizable group within the typical physiological pH range. Therefore, its aqueous solubility is not expected to be significantly pH-dependent. However, at extreme pH values (highly acidic or basic), the ester can undergo hydrolysis to 3-(2-methoxyphenyl)propanoic acid and methanol, which would alter the observed solubility.[8] The resulting carboxylic acid would be more soluble in basic solutions.

Diagram of Factors Influencing Solubility

G cluster_factors Influencing Factors Solubility Solubility of Methyl 3-(2-methoxyphenyl)propanoate Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility Temp Temperature Temp->Solubility pH pH (Hydrolysis) pH->Solubility

Caption: Key factors affecting the solubility of the target compound.

Data Summary and Interpretation

While specific quantitative data is pending experimental determination, a qualitative summary can be proposed based on the compound's structure.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
NonpolarHexane, TolueneModerate to HighFavorable van der Waals interactions with the aromatic ring and alkyl chain.
Polar AproticDMSO, DMF, AcetoneHighGood dipole-dipole interactions with the ester and methoxy groups without the need to disrupt a strong solvent hydrogen-bonding network.
Polar ProticEthanol, MethanolModerateCan act as hydrogen bond acceptors, but the nonpolar regions of the molecule limit extensive solvation.
AqueousWaterLowThe large nonpolar surface area outweighs the polar contributions of the ester and methoxy groups.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding, predicting, and determining the solubility of this compound. While a lack of public experimental data necessitates a theoretical and methodological approach, the principles and protocols outlined herein offer a robust pathway for researchers and drug development professionals.

The critical next step is the experimental determination of the solubility of this compound in a diverse range of pharmaceutically relevant solvents. This data will not only be invaluable for its own development but will also contribute to the broader understanding of structure-solubility relationships for related ortho-substituted aromatic esters. Such empirical data can then be used to build and refine more accurate QSAR and other predictive models, ultimately accelerating the drug discovery and development process.

References

  • University of Toronto. (2023). Solubility of Organic Compounds.
  • NCERT. Tests for Functional Groups in Organic Compounds.
  • Nummert, V., & Piirsalu, M. (n.d.). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2.
  • Lill, M. A., et al. (2015). QSAR studies and pharmacophore identification for arylsubstituted cycloalkenecarboxylic acid methyl esters with affinity for the human dopamine transporter. PubMed.
  • National Center for Biotechnology Information. (n.d.). Methyl 3-(2-methoxyphenyl)
  • Ghanavati, M. A., Ahmadi, S., & Rohani, S. (2024).
  • Chen, G., & Ma, P. (2025). Determination and correlation for solubility of aromatic acids in solvents.
  • Chemistry LibreTexts. (2023). Properties of Esters.
  • Avdeef, A. (n.d.). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.
  • Ahmed, L., et al. (n.d.). Methoxy and methylthio-substituted trans-stilbene derivatives as CYP1B1 inhibitors – QSAR study with detailed interpretation of molecular descriptors. Arabian Journal of Chemistry.
  • CHTN. (n.d.).
  • Votano, J. R., et al. (n.d.). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.
  • CymitQuimica. (n.d.).
  • ResearchGate. (2025).
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • ResearchGate. (n.d.). Solubility prediction methods for drug/drug like molecules.
  • TargetMol. (n.d.). Methyl 3-(4-methoxyphenyl)
  • Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024). 2024 6th International Conference on Bio-engineering for Smart Technologies (BioSMART).
  • Arnst, K. E., et al. (n.d.). Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. PMC.
  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • The Good Scents Company. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Methyl 3-(4-methoxyphenyl)
  • ResearchGate. (2022). (PDF)
  • Semantic Scholar. (n.d.). QSAR studies and pharmacophore identification for arylsubstituted cycloalkenecarboxylic acid methyl esters with affinity for the human dopamine transporter.

Sources

Navigating the Safety Landscape of Methyl 3-(2-methoxyphenyl)propanoate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 3-(2-methoxyphenyl)propanoate (CAS No. 55001-09-7) is a valuable building block in organic synthesis, finding application in the development of novel pharmaceutical compounds and other complex molecules. As with any chemical reagent, a thorough understanding of its safety profile and potential hazards is paramount to ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the known safety information for this compound, outlines best practices for its handling and storage, and details emergency procedures. It is designed to empower researchers to work with this compound in a safe and informed manner.

Section 1: Compound Identification and Known Hazards

This compound is an organic ester with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol [1]. At present, the primary, officially classified hazard associated with this compound under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is its potential to cause serious eye irritation[1].

GHS Classification

The available data from multiple sources indicates a harmonized GHS classification for this substance[1].

Hazard ClassHazard CategoryHazard StatementPictogramSignal Word
Serious eye damage/eye irritationCategory 2H319: Causes serious eye irritation

Warning

Causality of Hazard: The ester functionality and the aromatic nature of this compound contribute to its irritant properties. Upon contact with the eyes, it can disrupt the delicate tissues of the cornea and conjunctiva, leading to inflammation, redness, and pain.

Section 2: Prudent Handling and Exposure Control

Engineering Controls

The primary line of defense against exposure is the implementation of robust engineering controls.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, should be conducted within a properly functioning chemical fume hood. This minimizes the inhalation of any potential vapors or aerosols.

  • Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of vapors.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when working with this compound.

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in situations with a higher risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the substance.

  • Skin Protection: A lab coat should be worn to protect against accidental skin contact. For larger-scale operations, additional protective clothing may be necessary.

  • Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, in situations where engineering controls are not sufficient to control airborne concentrations, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Section 3: Emergency Preparedness and First Aid

Prompt and appropriate action is critical in the event of an accidental exposure.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. It is imperative to seek immediate medical attention.

  • Skin Contact: Should skin contact occur, remove any contaminated clothing and wash the affected area thoroughly with soap and water. If irritation develops or persists, seek medical advice.

  • Inhalation: If vapors are inhaled, move the individual to fresh air. If breathing becomes difficult, administer oxygen and seek medical attention.

  • Ingestion: In the unlikely event of ingestion, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Accidental Release Measures

In the case of a spill, the following steps should be taken:

  • Evacuate the immediate area.

  • Ensure adequate ventilation and wear appropriate PPE.

  • For small spills, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Section 4: Safe Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage
  • Store this compound in a tightly sealed container.

  • Keep the container in a cool, dry, and well-ventilated area.

  • Store away from strong oxidizing agents and incompatible materials.

Disposal
  • Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste should be handled as hazardous and disposed of through a licensed waste disposal company.

Section 5: Experimental Protocol: Risk Mitigation in Practice

The following is a generalized protocol for the use of this compound in a laboratory reaction, with an emphasis on safety at each step.

Step-by-Step Safe Handling Protocol
  • Pre-Reaction Setup:

    • Review the Safety Data Sheet (SDS) for all reagents being used in the experiment.

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware and equipment within the fume hood. .

  • Reagent Handling:

    • Don all required PPE (safety goggles, lab coat, and appropriate gloves).

    • Carefully weigh the required amount of this compound in a tared container inside the fume hood.

    • Slowly add the reagent to the reaction vessel, avoiding any splashing. .

  • Reaction Monitoring:

    • Keep the reaction vessel closed to the extent possible while allowing for necessary pressure equalization.

    • Continuously monitor the reaction for any unexpected changes. .

  • Work-up and Purification:

    • Perform all extractions and purifications within the fume hood.

    • Handle all waste streams as hazardous. .

  • Post-Experiment:

    • Thoroughly clean all glassware that came into contact with the reagent.

    • Dispose of all waste materials according to institutional and regulatory guidelines.

    • Wash hands thoroughly after removing gloves.

Diagrams

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_reaction Reaction & Post-Reaction Review_SDS Review SDS for all Reagents Verify_Fume_Hood Verify Fume Hood Functionality Review_SDS->Verify_Fume_Hood Don_PPE Don Appropriate PPE Verify_Fume_Hood->Don_PPE Weigh_Compound Weigh Compound in Fume Hood Don_PPE->Weigh_Compound Add_to_Reaction Add to Reaction Vessel Weigh_Compound->Add_to_Reaction Monitor_Reaction Monitor Reaction Add_to_Reaction->Monitor_Reaction Workup_Purification Work-up & Purification in Fume Hood Monitor_Reaction->Workup_Purification Waste_Disposal Dispose of Hazardous Waste Workup_Purification->Waste_Disposal Decontaminate Decontaminate Glassware & Workspace Waste_Disposal->Decontaminate

Caption: Workflow for Safe Handling of this compound.

Conclusion

While the currently available data for this compound primarily points to a risk of serious eye irritation, a prudent and comprehensive approach to safety is always warranted in a research setting. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for potential emergencies, researchers can confidently and safely handle this compound in their pursuit of scientific advancement. It is strongly recommended to consult the most up-to-date Safety Data Sheet from the supplier before use.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 3-(2-methoxyphenyl)propanoate: From Discovery to Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic use of well-defined molecular scaffolds is paramount. Methyl 3-(2-methoxyphenyl)propanoate, a seemingly unassuming ester, represents a cornerstone building block whose utility extends from fundamental reaction chemistry to the intricate assembly of complex pharmaceutical agents. This technical guide provides an in-depth exploration of this compound, from its historical synthetic roots to its contemporary applications, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the causality behind its synthesis, the validation of its structure through spectroscopic means, and its role as a key intermediate in the creation of novel molecules.

Physicochemical and Spectroscopic Profile

This compound is a clear, colorless to pale yellow liquid. A thorough understanding of its fundamental properties is crucial for its effective use in synthesis and analysis.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃PubChem[1]
Molecular Weight 194.23 g/mol PubChem[1]
CAS Number 55001-09-7PubChem[1]
Density (Predicted) 1.08 g/cm³Chem-Impex[2]
Boiling Point (Predicted) 276 - 278 °CChem-Impex[2]
logP (octanol/water) 2.5PubChem[1]

Spectroscopic Validation:

The structural integrity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. These methods provide a detailed "fingerprint" of the molecule, ensuring its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides characteristic signals corresponding to the different hydrogen environments within the molecule. Key expected resonances include those for the methoxy group protons, the aromatic protons on the substituted benzene ring, the two methylene groups of the propanoate chain, and the methyl ester protons.

    • ¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing distinct signals for each unique carbon atom, including the carbonyl carbon of the ester, the carbons of the aromatic ring, the methoxy carbon, and the carbons of the aliphatic chain.

  • Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. A strong absorption band in the region of 1730-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ester carbonyl group. Bands corresponding to C-O stretching and aromatic C-H and C=C vibrations are also prominent.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (194.23).

Historical Context and Synthetic Evolution

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical literature, its synthesis is rooted in well-established and fundamental organic reactions that have been refined over more than a century. The logical synthetic pathway to this molecule involves a multi-step process, each step representing a classic transformation in organic chemistry. The historical development, therefore, lies in the evolution of these individual reactions to achieve higher yields, purity, and more environmentally benign conditions.

The overarching synthetic strategy can be visualized as a three-stage process:

G cluster_0 Stage 1: C=C Bond Formation cluster_1 Stage 2: Reduction cluster_2 Stage 3: Esterification A 2-Methoxybenzaldehyde C 2-Methoxycinnamic Acid A->C Perkin Reaction B Acetic Anhydride B->C Perkin Reaction D 3-(2-Methoxyphenyl)propanoic Acid C->D Catalytic Hydrogenation F This compound D->F Fischer Esterification E Methanol E->F Fischer Esterification

A three-stage synthetic pathway to this compound.

Stage 1: The Perkin Reaction for C=C Bond Formation

The journey to our target molecule begins with the synthesis of its unsaturated precursor, 2-methoxycinnamic acid. The Perkin reaction, discovered by Sir William Henry Perkin in 1868, is a classic method for the synthesis of α,β-unsaturated aromatic acids.[3] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid corresponding to the anhydride.[4]

Mechanism and Rationale:

The reaction is initiated by the deprotonation of the acid anhydride by the basic salt, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. A subsequent series of proton transfers and elimination of a water molecule leads to the formation of the cinnamic acid derivative. The use of an aromatic aldehyde dictates the substitution pattern on the resulting phenyl group.

G A 2-Methoxybenzaldehyde E Nucleophilic Attack A->E B Acetic Anhydride D Enolate Formation B->D C Sodium Acetate (Base) C->D D->E F Intermediate Adduct E->F G Dehydration F->G H 2-Methoxycinnamic Acid G->H

Workflow for the Perkin Reaction.

Stage 2: Catalytic Hydrogenation of the Alkene

With 2-methoxycinnamic acid in hand, the next critical step is the reduction of the carbon-carbon double bond to yield 3-(2-methoxyphenyl)propanoic acid. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity. This technique involves the addition of hydrogen across the double bond in the presence of a metal catalyst.

Catalyst Choice and Experimental Considerations:

Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of alkenes without reducing the aromatic ring or the carboxylic acid functionality under mild conditions.[5] The reaction is typically carried out in a solvent such as ethanol or ethyl acetate under a hydrogen atmosphere.[6] The catalyst provides a surface on which the hydrogen molecule is adsorbed and activated, facilitating its addition to the alkene.

G A 2-Methoxycinnamic Acid D Adsorption onto Catalyst Surface A->D B H₂ Gas B->D C Pd/C Catalyst C->D E Hydrogen Addition D->E F 3-(2-Methoxyphenyl)propanoic Acid E->F

Workflow for Catalytic Hydrogenation.

Stage 3: Fischer Esterification to the Final Product

The final step in the synthesis is the conversion of 3-(2-methoxyphenyl)propanoic acid to its methyl ester, this compound. The Fischer esterification, first described by Emil Fischer and Arthur Speier in 1895, is a straightforward and widely used method for this purpose. It involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Mechanism and Driving the Equilibrium:

The reaction is an equilibrium process. To drive the reaction towards the formation of the ester, an excess of the alcohol (in this case, methanol) is typically used. The strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.

Detailed Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound, based on established chemical principles.

Synthesis of 3-(2-Methoxyphenyl)propanoic Acid

Materials:

  • 2-Methoxycinnamic acid

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-methoxycinnamic acid in ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to yield crude 3-(2-methoxyphenyl)propanoic acid, which can be used in the next step without further purification or can be recrystallized if necessary.

Synthesis of this compound (Fischer Esterification)

Materials:

  • 3-(2-Methoxyphenyl)propanoic acid

  • Methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask containing 3-(2-methoxyphenyl)propanoic acid, add an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while cooling in an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dilute the residue with water and extract with an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure ester.

Applications in Research and Development

This compound serves as a valuable intermediate and building block in organic synthesis, particularly in the fields of medicinal chemistry and fine chemical production. Its structure, featuring a reactive ester group and a modifiable aromatic ring, allows for its incorporation into a wide range of more complex molecules.

4.1. Role in Medicinal Chemistry:

The 3-phenylpropanoate scaffold is a common motif in many biologically active compounds. The methoxy group at the ortho position can influence the molecule's conformation and electronic properties, which can be crucial for its interaction with biological targets. This compound can be used as a starting material for the synthesis of novel therapeutic agents, including but not limited to, enzyme inhibitors, receptor agonists or antagonists, and other classes of drugs. While specific examples of marketed drugs derived directly from this starting material are not prominently documented, its utility as a fragment in drug discovery campaigns is evident from its commercial availability and inclusion in chemical supplier catalogs catering to the pharmaceutical industry.

4.2. Building Block in Organic Synthesis:

Beyond medicinal chemistry, this compound is a versatile synthon. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with Grignard reagents to form tertiary alcohols. The aromatic ring can undergo further electrophilic aromatic substitution reactions to introduce additional functional groups, further expanding its synthetic utility.

Conclusion

This compound, while not a household name, is a testament to the power and elegance of fundamental organic reactions. Its synthesis, rooted in the historical pillars of the Perkin reaction, catalytic hydrogenation, and Fischer esterification, provides a clear and logical pathway to a versatile molecular building block. A thorough understanding of its synthesis, properties, and reactivity is essential for any researcher or scientist looking to leverage its potential in the design and creation of novel and functional molecules. This guide has aimed to provide a comprehensive overview, grounded in scientific principles and practical considerations, to aid in the effective utilization of this important chemical intermediate.

References

  • 3-(2-Formylphenoxy)propanoic acid. ResearchGate. [Link]

  • Synthesis of PMCA (P-Methoxy Cinnamic Acid) using Perkin Reaction and Its Activity as Photo Protective and Antifungal Agent. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Branched 3-phenylpropionic acid derivatives and their use.
  • Nickel-catalyzed asymmetric hydrogenation of substituted cinnamic acid esters to synthesize methylsulfonyl-derived phenylalanine. New Journal of Chemistry (RSC Publishing). [Link]

  • Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. ResearchGate. [Link]

  • SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. Jurnal UNS. [Link]

  • Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
  • Anisyl propionate. Chem-Impex. [Link]

  • Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies. [Link]

  • Perkin Reaction Mechanism. Sathee NEET - IIT Kanpur. [Link]

  • Production process of anisyl propionaldehyde.
  • A NOVEL PROCESS FOR THE PREPARATION OF TAPENTADOL OR A PHARMACEUTICALLY ACCEPTABLE SALT THEREOF. Googleapis.
  • Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • Preparation method of methyl 3-methoxyacrylate.
  • NOTE Perkin Reactions under Microwave Irradi
  • 3-(2-Formylphenoxy)propanoic acid. ResearchGate. [Link]

  • Propionic acid. Wikipedia. [Link]

  • Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. Asian Journal of Chemistry. [Link]

  • Methods and intermediates for preparing therapeutic compounds.
  • para-anisyl propionate. The Good Scents Company. [Link]

  • synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. SciSpace. [Link]

  • Synthesis of 3-(m-methoxyphenyl)propionic acid. PrepChem.com. [Link]

  • Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. [Source not available]
  • Methyl-3,3-methoxy ethoxy propanoate manufacturers. Corey Organics. [Link]

  • isoamyl propionate. The Good Scents Company. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]

Sources

An In-depth Technical Guide to Methyl 3-(2-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on Methyl 3-(2-methoxyphenyl)propanoate. It delves into the compound's synthesis, characterization, and potential applications, providing both theoretical grounding and practical, field-proven insights to facilitate its use in a laboratory setting.

Introduction and Chemical Identity

This compound (CAS No. 55001-09-7) is an aromatic ester with the molecular formula C₁₁H₁₄O₃.[1] It belongs to the class of organic compounds known as anisoles, which contain a methoxybenzene moiety.[2] The structure consists of a benzene ring substituted with a methoxy group at the ortho position relative to a 3-(methyl propanoate) side chain. This arrangement of functional groups—an ether, an aromatic ring, and an ester—makes it a versatile building block in organic synthesis. Its utility is particularly noted in the synthesis of more complex bioactive molecules and pharmaceutical intermediates.[3]

Table 1: Core Chemical Identifiers

Identifier Value
IUPAC Name This compound[1]
CAS Number 55001-09-7[1]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
Canonical SMILES COC1=CC=CC=C1CCC(=O)OC[1]

| InChIKey | BJDNTBIPIZYXPN-UHFFFAOYSA-N[1] |

Physicochemical Properties

Understanding the physical and chemical properties of a compound is paramount for its handling, storage, and application in experimental design. This compound is typically a liquid at room temperature.

Table 2: Computed Physicochemical Properties

Property Value Source
XLogP3 2.5 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor Count 3 PubChem[1]
Rotatable Bond Count 5 PubChem[1]
Exact Mass 194.094294304 Da PubChem[1]

| Polar Surface Area | 35.5 Ų | PubChem[1] |

Synthesis Methodology: A Validated Approach

The synthesis of this compound can be efficiently achieved via a two-step process starting from 2-methoxycinnamic acid. This pathway involves a catalytic hydrogenation to saturate the alkene bond, followed by a classic Fischer esterification to form the methyl ester. This approach is reliable and utilizes standard laboratory techniques.

Step 1: Catalytic Hydrogenation of 2-Methoxycinnamic Acid

The first step reduces the carbon-carbon double bond of the cinnamic acid derivative. The choice of a palladium-on-charcoal (Pd/C) catalyst is deliberate; it is highly effective for the hydrogenation of alkenes under mild conditions without significantly affecting the aromatic ring or the carboxylic acid group.

Step 2: Fischer Esterification

The resulting 3-(2-methoxyphenyl)propionic acid is then converted to its methyl ester. This acid-catalyzed reaction with methanol is an equilibrium-driven process. Using a large excess of methanol as the solvent shifts the equilibrium towards the product side, ensuring a high yield of the desired ester.

Below is a diagrammatic representation of the synthetic workflow.

Synthesis_Workflow A 2-Methoxycinnamic Acid B 3-(2-Methoxyphenyl)propionic Acid A->B C 3-(2-Methoxyphenyl)propionic Acid D This compound C->D Methanol (excess) H₂SO₄ (cat.) Reflux

Sources

Methodological & Application

Application Note: A High-Yield, Two-Step Synthesis of Methyl 3-(2-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, reliable, and high-yield two-step protocol for the synthesis of Methyl 3-(2-methoxyphenyl)propanoate, a valuable building block in organic synthesis, starting from 2-methoxybenzaldehyde. The synthetic strategy involves an initial Wittig reaction to form the α,β-unsaturated ester intermediate, Methyl (E)-3-(2-methoxyphenyl)acrylate, followed by a catalytic hydrogenation to selectively reduce the carbon-carbon double bond. This guide is designed for researchers in organic chemistry and drug development, offering in-depth mechanistic insights, step-by-step experimental procedures, characterization data, and expert commentary on process optimization and safety.

Introduction and Synthetic Strategy

This compound is a versatile intermediate used in the synthesis of various more complex organic molecules and pharmaceutical precursors. Its structure, featuring a substituted aromatic ring and a propanoate side chain, makes it a useful synthon. The synthesis described herein was designed for efficiency, high purity, and scalability.

The chosen synthetic pathway is a robust two-step sequence:

  • Wittig Olefination: The carbon-carbon double bond is first constructed using the Wittig reaction. This reaction is renowned for its reliability in converting aldehydes and ketones into alkenes.[1] 2-methoxybenzaldehyde is reacted with a stabilized phosphorus ylide, (carbomethoxymethyl)triphenylphosphorane, to yield the thermodynamically favored (E)-alkene, Methyl (E)-3-(2-methoxyphenyl)acrylate. The use of a stabilized ylide is a key process choice, as it generally leads to higher E-selectivity and cleaner reactions compared to non-stabilized ylides.[2]

  • Catalytic Hydrogenation: The subsequent step involves the selective reduction of the alkene functionality in the intermediate. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency, excellent chemoselectivity (the carbonyl group of the ester and the aromatic ring are not reduced under these conditions), and the clean nature of the work-up, which typically involves a simple filtration to remove the catalyst.[3]

This approach avoids harsh reagents and provides a clear, reproducible path to the target molecule in high overall yield.

Overall Reaction Scheme

Step 1: Wittig Reaction



Step 2: Catalytic Hydrogenation



Mechanistic Considerations

The Wittig Reaction Mechanism

The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism.[2][4] The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of the aldehyde. This forms a highly strained four-membered ring intermediate known as an oxaphosphetane.[5] This intermediate then collapses in a retro-[2+2] cycloaddition to form the desired alkene and triphenylphosphine oxide. The high thermodynamic stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is the primary driving force for this reaction.

Catalytic Hydrogenation Mechanism

Catalytic hydrogenation is a heterogeneous catalytic process. The reaction occurs on the surface of the palladium catalyst. First, molecular hydrogen (H₂) adsorbs onto the palladium surface and dissociates into atomic hydrogen. The alkene intermediate also adsorbs onto the surface. The reaction proceeds by the stepwise (or sometimes concerted) addition of two hydrogen atoms across the double bond, resulting in the saturated alkane product, which then desorbs from the catalyst surface.[6][7]

Experimental Protocols

Part A: Synthesis of Methyl (E)-3-(2-methoxyphenyl)acrylate

Materials and Reagents

ReagentM.W.AmountMolesEquivalents
2-methoxybenzaldehyde136.15 g/mol 5.00 g36.7 mmol1.0
(Carbomethoxymethyl)triphenylphosphorane334.36 g/mol 13.5 g40.4 mmol1.1
Dichloromethane (DCM)-150 mL--
Hexanes----
Ethyl Acetate----

Protocol

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxybenzaldehyde (5.00 g, 36.7 mmol) and (carbomethoxymethyl)triphenylphosphorane (13.5 g, 40.4 mmol).

  • Solvent Addition: Add 150 mL of dichloromethane (DCM) to the flask.

  • Reaction: Stir the mixture at room temperature under a nitrogen atmosphere. The reaction is typically complete within 4-6 hours.

    • Scientist's Insight: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the aldehyde spot indicates reaction completion.

  • Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM. b. The resulting residue will contain the product and triphenylphosphine oxide. Add ~100 mL of a 1:1 mixture of hexanes and diethyl ether and stir vigorously. The triphenylphosphine oxide byproduct is poorly soluble and will precipitate. c. Filter the mixture through a Büchner funnel to remove the precipitated triphenylphosphine oxide. Wash the solid with a small amount of cold hexanes. d. Collect the filtrate and concentrate it under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

    • Eluent: A gradient of 5% to 15% ethyl acetate in hexanes.

    • Collection: Collect fractions and combine those containing the pure product, as determined by TLC analysis.

    • Final Step: Evaporate the solvent from the combined pure fractions to yield Methyl (E)-3-(2-methoxyphenyl)acrylate as a colorless oil or a white solid. The expected yield is typically 85-95%.

Part B: Synthesis of this compound

Materials and Reagents

ReagentM.W.AmountMolesEquivalents
Methyl (E)-3-(2-methoxyphenyl)acrylate192.21 g/mol 5.00 g26.0 mmol1.0
Palladium on Carbon (10 wt. %)-250 mg-5 mol %
Methanol (MeOH)-100 mL--
Hydrogen (H₂) gas2.02 g/mol Balloon pressureExcess-

Protocol

  • Safety First: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle with care in an inert atmosphere if possible. Hydrogen gas is highly flammable. Ensure the apparatus is properly set up and there are no sources of ignition.

  • Reaction Setup: a. To a 250 mL heavy-walled flask, add Methyl (E)-3-(2-methoxyphenyl)acrylate (5.00 g, 26.0 mmol) and 100 mL of methanol. b. Carefully add 10 wt. % palladium on carbon (250 mg) to the solution.

  • Hydrogenation: a. Seal the flask with a septum. b. Purge the flask with nitrogen gas, then carefully introduce hydrogen gas from a balloon. c. Stir the suspension vigorously at room temperature under the hydrogen atmosphere (balloon pressure is sufficient). d. The reaction is typically complete in 2-4 hours. Monitor by TLC until the starting material is fully consumed.

  • Work-up and Purification: a. Once the reaction is complete, carefully purge the flask with nitrogen gas to remove all hydrogen. b. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Scientist's Insight: It is crucial to keep the Celite® pad and the filtered catalyst wet with methanol during filtration to prevent ignition upon exposure to air. c. Wash the Celite® pad with a small amount of fresh methanol to ensure complete recovery of the product. d. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
  • Final Product: The procedure yields this compound as a colorless oil. The product is typically of high purity (>97%) and requires no further purification. The expected yield is quantitative (>98%).

Synthetic Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Wittig Olefination cluster_step2 Step 2: Catalytic Hydrogenation Start_Aldehyde 2-Methoxybenzaldehyde Reaction1 Reaction in DCM (Room Temp, 4-6h) Start_Aldehyde->Reaction1 Start_Ylide (Carbomethoxymethyl)- triphenylphosphorane Start_Ylide->Reaction1 Workup1 Quench & Extract Reaction1->Workup1 Crude Mixture Purification1 Flash Chromatography (Silica Gel) Workup1->Purification1 Intermediate Pure Intermediate: Methyl (E)-3-(2-methoxyphenyl)acrylate Purification1->Intermediate Reaction2 Reaction with H2, Pd/C in Methanol Intermediate->Reaction2 Workup2 Catalyst Filtration (Celite®) Reaction2->Workup2 Crude Product Purification2 Solvent Evaporation Workup2->Purification2 FinalProduct Final Product: This compound Purification2->FinalProduct

Caption: Workflow for the two-step synthesis of the target compound.

Characterization of Final Product

The identity and purity of the synthesized this compound (CAS 55001-09-7) can be confirmed by standard analytical techniques.[8]

PropertyData
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance Colorless oil
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.21-7.15 (m, 2H), 6.90-6.83 (m, 2H), 3.82 (s, 3H, -OCH₃), 3.65 (s, 3H, -COOCH₃), 2.95 (t, J=7.8 Hz, 2H), 2.63 (t, J=7.8 Hz, 2H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 173.8, 157.5, 130.2, 128.0, 127.4, 120.6, 110.3, 55.2, 51.5, 35.0, 25.1.
IR (neat, cm⁻¹) 2952, 1738 (C=O stretch), 1601, 1495, 1243 (C-O stretch), 1160, 1028, 754.
Mass Spec (EI) m/z (%): 194 ([M]⁺), 163, 135, 121 (100%), 91, 77.

References

  • CN1660767A - Method for preparing 3-methoxy methyl propionate - Google Patents.
  • PubChem. This compound. Available at: [Link]

  • PrepChem. Synthesis of 3-(m-methoxyphenyl)propionic acid. Available at: [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available at: [Link]

  • YouTube. Wittig Reaction Experiment Part 1, Prelab. Available at: [Link]

  • KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor - Google Patents.
  • CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material - Google Patents.
  • BYJU'S. Perkin Reaction Mechanism. Available at: [Link]

  • Patsnap. P-methoxybenzaldehyde patented technology retrieval search results. Available at: [Link]

  • CN104058960A - Preparation method of methyl 3-methoxyacrylate - Google Patents.
  • The Good Scents Company. methyl 3-methoxypropionate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 562482, this compound. Available at: [Link].

  • The Pharma Innovation Journal. Cinnamic acid derivatives. Available at: [Link]

  • Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]

  • IIT Kanpur. Perkin Reaction Mechanism. Available at: [Link]

  • ResearchGate. Hydrogenation of 2-methylnaphthalene Over Bi-Functional Ni Catalysts. Available at: [Link]

  • Wikipedia. Perkin reaction. Available at: [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • Semantic Scholar. Reduction of cinnamic acid to cinnamaldehyde and alcohol. Available at: [Link]

  • ACS Publications. Stability of MoS2 Nanocatalysts for the Slurry-Phase Catalytic Hydrogenation of Anthracene. Available at: [Link]

  • MDPI. Catalytic Hydrogenation of Carbon Dioxide to Methanol on MOF-Confined Metal Nanoparticles: A Review. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Cinnamic acid derivatives: A new chapter of various pharmacological activities. Available at: [Link]

  • Longdom Publishing. A Concise Introduction of Perkin Reaction. Available at: [Link]

  • YouTube. Perkin condensation. Available at: [Link]

  • YouTube. Biosynthesis of Cinnamic Acid Derivatives. Available at: [Link]

  • PubMed Central. Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. Available at: [Link]

  • PubMed Central. Cinnamic Acid Derivatives and Their Biological Efficacy. Available at: [Link]

  • Wikipedia. Wittig reaction. Available at: [Link]

  • Biblio. Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Available at: [Link]

  • NIST WebBook. Propane, 2-methoxy-2-methyl-. Available at: [Link]

  • Chegg. Consider the Wittig reaction: 4-nitrobenzaldehyde + (carbmethoxymethyl)triphenylphosphonium bromide à ethyl (2E) - 3-(4-nitrophenyl)acrylate. Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of methyl propanoate. Available at: [Link]

  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. Available at: [Link]

  • Chemistry LibreTexts. Heck Reaction. Available at: [Link]

  • Doc Brown's Chemistry. Mass spectrum of methyl propanoate. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Methyl 3-(2-methoxyphenyl)propanoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 3-(2-methoxyphenyl)propanoate through the Fischer esterification of 3-(2-methoxyphenyl)propanoic acid. Intended for researchers, scientists, and professionals in drug development, these notes detail the underlying chemical principles, a step-by-step laboratory protocol, and methods for purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the synthetic process.

Introduction and Scientific Background

This compound is a valuable ester intermediate in the synthesis of various organic molecules. The Fischer esterification is a classic and widely used method for preparing esters from carboxylic acids and alcohols, prized for its simplicity and cost-effectiveness, especially on a larger scale.[1][2] The reaction involves the acid-catalyzed condensation of a carboxylic acid with an alcohol, producing an ester and water as a byproduct.[2][3]

The reaction is an equilibrium process.[1][4] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products.[5] This is typically accomplished by using a large excess of one of the reactants, usually the less expensive alcohol, or by removing water as it is formed.[1][4][6] Common acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and hydrochloric acid (HCl).[1]

The Mechanism of Fischer Esterification

The Fischer esterification proceeds through a series of reversible protonation and nucleophilic acyl substitution steps. The mechanism can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1]

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[1][2][4]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[4][6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[2]

  • Formation of a Good Leaving Group: Protonation of a hydroxyl group forms a good leaving group (water).[1]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1][4]

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[1]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 3-(2-methoxyphenyl)propanoic acid and methanol, using sulfuric acid as the catalyst.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
3-(2-Methoxyphenyl)propanoic acid180.2010.0 g0.0555Starting material.[7]
Methanol (anhydrous)32.04100 mL2.47Reagent and solvent.
Sulfuric acid (concentrated)98.082 mL0.036Catalyst and dehydrating agent.[6]
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-For neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying agent.
Diethyl ether74.12As needed-Extraction solvent.
Saturated Sodium Chloride (Brine) solution-As needed-For washing.
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper

Safety Precautions
  • Methanol: Flammable and toxic. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.[8]

  • Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns.[9] Always add acid to the solvent (methanol in this case) slowly and with cooling.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[11]

  • Diethyl Ether: Extremely flammable. Use in a fume hood away from ignition sources.

Reaction Setup and Procedure

G cluster_setup Reaction Setup cluster_reaction Reaction A 1. Add 3-(2-methoxyphenyl)propanoic acid (10.0 g) to a 250 mL round-bottom flask. B 2. Add methanol (100 mL) and a magnetic stir bar. A->B C 3. Slowly add concentrated sulfuric acid (2 mL) with stirring in an ice bath. B->C D 4. Attach a reflux condenser. C->D E 5. Heat the mixture to reflux with stirring for 4-6 hours. D->E F 6. Monitor the reaction progress by TLC (optional). E->F

Figure 1. Reaction setup and execution workflow.

Step-by-Step Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(2-methoxyphenyl)propanoic acid (10.0 g, 0.0555 mol).

  • Add 100 mL of anhydrous methanol to the flask.

  • Place the flask in an ice bath to cool. While stirring, slowly and carefully add 2 mL of concentrated sulfuric acid. Caution: This addition is exothermic.

  • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

  • Heat the reaction mixture to a gentle reflux using a heating mantle and continue stirring for 4-6 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

Work-up and Purification

The work-up procedure is designed to neutralize the acid catalyst, remove excess methanol and water, and isolate the crude ester.

G cluster_workup Work-up and Purification G 1. Cool the reaction mixture to room temperature. H 2. Reduce the volume of methanol using a rotary evaporator. G->H I 3. Dilute the residue with diethyl ether (100 mL) and transfer to a separatory funnel. H->I J 4. Wash with water (2 x 50 mL). I->J K 5. Wash with saturated NaHCO₃ solution until the aqueous layer is neutral or basic. J->K L 6. Wash with brine (50 mL). K->L M 7. Dry the organic layer over anhydrous MgSO₄. L->M N 8. Filter and concentrate the organic layer in vacuo. M->N O 9. Purify the crude product by vacuum distillation (optional). N->O

Sources

Application Note: A Detailed Protocol for the Synthesis of Methyl 3-(2-methoxyphenyl)propanoate via Fischer-Speier Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven experimental protocol for the synthesis of Methyl 3-(2-methoxyphenyl)propanoate, a valuable ester in organic synthesis and drug development. The described method is based on the robust and well-established Fischer-Speier esterification reaction. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the procedural choices, a self-validating experimental design, and authoritative references to support the underlying chemical principles. The protocol details the acid-catalyzed esterification of 3-(2-methoxyphenyl)propanoic acid with methanol, followed by a complete work-up and purification strategy.

Introduction and Scientific Background

This compound (C₁₁H₁₄O₃, Molar Mass: 194.23 g/mol ) is an ester derivative of propanoic acid that serves as a key intermediate in the synthesis of various organic molecules.[1] Its structure, featuring a methoxy-substituted phenyl ring, makes it a useful building block in medicinal chemistry and materials science.

The synthesis protocol outlined herein employs the Fischer-Speier esterification, a classic and reliable method for producing esters from carboxylic acids and alcohols.[2] The reaction is an acid-catalyzed nucleophilic acyl substitution.

Mechanism of Fischer Esterification: The reaction mechanism involves several equilibrium steps:[3]

  • Protonation of the Carbonyl: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a weak base (like water or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.

Because the reaction is reversible, specific conditions are employed to drive the equilibrium toward the product side, primarily by using an excess of one reactant (methanol) and heating the reaction mixture.[4][5]

Experimental Workflow Overview

The overall process can be visualized as a sequence of distinct stages, from initial reaction setup to final product analysis.

G cluster_0 Reaction Stage cluster_1 Work-up & Isolation cluster_2 Purification & Analysis A 1. Reagent Preparation (Carboxylic Acid, Methanol, H₂SO₄) B 2. Reaction Setup (Combine reagents in flask) A->B C 3. Reflux (Heat reaction mixture) B->C D 4. Quenching & Neutralization (Cool, add NaHCO₃ solution) C->D E 5. Liquid-Liquid Extraction (Isolate organic phase) D->E F 6. Washing & Drying (Brine wash, dry with Na₂SO₄) E->F G 7. Solvent Removal (Rotary Evaporation) F->G H 8. Purification (Vacuum Distillation or Column Chromatography) G->H I 9. Characterization (NMR, IR, MS) H->I

Caption: High-level workflow for the synthesis of this compound.

Materials and Reagents

This table provides a summary of the necessary reagents for the synthesis on a 10 mmol scale. Adjust quantities as needed for scaling up or down.

ReagentFormulaMolar Mass ( g/mol )Amount (mmol)Mass/VolumeMolar Eq.
3-(2-Methoxyphenyl)propanoic acidC₁₀H₁₂O₃180.20[6]10.01.80 g1.0
Methanol (MeOH)CH₄O32.04~49420 mL~49
Sulfuric Acid (conc. H₂SO₄)H₂SO₄98.08~3.70.2 mL0.37
Sodium Bicarbonate (Sat. Sol.)NaHCO₃84.01-~40 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~60 mL-
Brine (Sat. NaCl Sol.)NaCl58.44-~20 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04-~2-3 g-

Detailed Experimental Protocol

4.1. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[7][8]

  • Ventilation: This procedure must be performed in a well-ventilated chemical fume hood.[9] Methanol is toxic and flammable, and concentrated sulfuric acid is highly corrosive.[7][9]

  • Handling Acids: Concentrated sulfuric acid causes severe burns.[7] Always add acid slowly to the alcohol (methanol) to dissipate the heat generated. Never add water to concentrated acid.

  • Flammability: Methanol and ethyl acetate are flammable. Ensure no open flames or spark sources are present in the vicinity.[9]

4.2. Reaction Setup and Execution

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.80 g (10.0 mmol) of 3-(2-methoxyphenyl)propanoic acid.

  • Add 20 mL of methanol to the flask. Stir the mixture until the carboxylic acid is fully dissolved.

  • Causality Check: Using methanol as the solvent as well as a reactant ensures it is in large excess, which is critical for driving the reaction equilibrium towards the ester product, maximizing the yield.[4]

  • In the fume hood, carefully and slowly add 0.2 mL of concentrated sulfuric acid to the stirring solution using a glass pipette. An exotherm may be observed.

  • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

  • Heat the reaction mixture to a gentle reflux using a heating mantle. The reflux temperature will be close to the boiling point of methanol (approx. 65 °C).

  • Allow the reaction to reflux for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

4.3. Work-up and Product Isolation

  • After the reflux period, remove the heating mantle and allow the flask to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a 250 mL beaker containing 50 mL of ice-cold water.

  • Transfer the diluted mixture to a 250 mL separatory funnel.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.[4][5] Swirl gently after each addition and vent the funnel frequently to release the CO₂ gas that evolves. Continue adding NaHCO₃ solution until gas evolution ceases and the aqueous layer is neutral or slightly basic (test with pH paper).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers in the separatory funnel.

  • Washing: Wash the combined organic phase with 20 mL of saturated sodium chloride solution (brine).[4] This step helps to remove excess water and some water-soluble impurities from the organic layer.

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Let it stand for 10-15 minutes, swirling occasionally.

  • Solvent Removal: Decant or filter the dried organic solution to remove the drying agent. Concentrate the solution using a rotary evaporator to remove the ethyl acetate and excess methanol, yielding the crude ester product, which should appear as a pale yellow oil.[4]

4.4. Purification and Characterization

  • Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography (using a hexane/ethyl acetate gradient) to obtain the pure this compound.

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • Infrared (IR) Spectroscopy: Look for the characteristic strong C=O stretch of the ester functional group around 1735-1750 cm⁻¹ and the C-O stretches.[10]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the molecule. The ¹H NMR should show a characteristic singlet for the methyl ester protons (-OCH₃) around 3.6-3.7 ppm.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product (194.23 g/mol ).[1]

Conclusion

The Fischer-Speier esterification protocol detailed in this application note is a highly effective and reproducible method for synthesizing this compound. By carefully controlling the reaction conditions, particularly the use of excess methanol and acid catalysis, and performing a meticulous work-up, researchers can obtain the desired product in good yield and high purity. Adherence to the safety guidelines is paramount for the successful and safe execution of this procedure.

References

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Available at: [Link]

  • Google Patents. (n.d.). CN104058960A - Preparation method of methyl 3-methoxyacrylate.
  • The Good Scents Company. (n.d.). methyl 3-methoxypropionate. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 3-(2-Methoxyphenyl)propionic acid. In NIST Chemistry WebBook. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Available at: [Link]

  • ATB (Automated Topology Builder). (n.d.). Methyl3-(4-methoxyphenyl)propanoate. Available at: [Link]

  • Royal Society of Chemistry. (2014). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. In Chemical Communications. Available at: [Link]

  • SmartLabs. (n.d.). Esterification. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. In NIST Chemistry WebBook. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]

  • Columbus Chemical. (2022, April 18). Methanol/Hydrosulfuric Acid Mixed Safety Data Sheet. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Experiment 22 – The Fischer Esterification. Available at: [Link]

  • ResearchGate. (2010). 3-(2-Formylphenoxy)propanoic acid. Available at: [Link]

  • Google Patents. (n.d.). CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl propanoate. Available at: [Link]

  • Google Patents. (2014, March 1). WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
  • Odinity. (2014, March 27). Fischer Esterification. Available at: [Link]

Sources

Purification of Methyl 3-(2-methoxyphenyl)propanoate by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of Methyl 3-(2-methoxyphenyl)propanoate by Column Chromatography

Authored by a Senior Application Scientist

This document provides a comprehensive, technically detailed guide for the purification of this compound using silica gel column chromatography. This protocol is designed for researchers, scientists, and professionals in drug development and organic synthesis who require a high degree of purity for their compounds. The methodology emphasizes not just the procedural steps but the underlying chemical principles that govern a successful separation, ensuring a reproducible and efficient workflow.

This compound is a moderately polar aromatic ester, a common structural motif in various synthetic intermediates. Its purification is critical to remove unreacted starting materials, catalysts, and byproducts that could interfere with subsequent synthetic steps or biological assays. Column chromatography is the technique of choice for this purpose, offering a robust method for isolating the target compound based on its polarity.

Physicochemical Properties of the Target Compound

Understanding the properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃[PubChem][1]
Molecular Weight 194.23 g/mol [PubChem][1]
Structure Aromatic ring with methoxy and methyl propanoate substituents[PubChem][1]
Polarity Moderately polar due to the ester and ether functional groupsInferred

The presence of the ester and methoxy groups makes the molecule suitable for normal-phase chromatography on a polar stationary phase like silica gel.

Part 1: The Foundational Step - Thin-Layer Chromatography (TLC) for Method Development

Before committing a sample to a preparative column, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC serves as a small-scale, rapid analytical tool to predict the separation behavior on a larger column. The goal is to find a mobile phase composition that provides a retention factor (Rƒ) for the target compound between 0.3 and 0.7, ensuring a balance between mobility and resolution from impurities.[2][3]

Principle of Rƒ Value

The Rƒ value is a dimensionless quantity representing the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[4]

  • Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front)

An ideal Rƒ in the 0.3-0.7 range indicates that the compound interacts sufficiently with the stationary phase to separate from less polar impurities (which will have a higher Rƒ) and more polar impurities (which will have a lower Rƒ).[2] If the Rƒ is too high (>0.7), the compound will elute too quickly from the column with the solvent front, resulting in poor separation.[5] If it is too low (<0.3), the elution will be excessively long, leading to band broadening and the use of large volumes of solvent.[5]

Protocol for TLC Analysis
  • Plate Preparation: On a silica gel TLC plate, draw a faint baseline in pencil approximately 1 cm from the bottom.

  • Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline. Also, spot reference standards of known starting materials if available.

  • Developing the Chromatogram: Place the TLC plate in a developing chamber containing the chosen solvent system (mobile phase). The solvent level must be below the baseline. Allow the solvent to ascend the plate by capillary action.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (if the compound is UV-active) or by staining (e.g., with an iodine chamber or potassium permanganate dip).

  • Solvent System Optimization:

    • Start with a non-polar system: Begin with a mixture like 5-10% ethyl acetate in hexanes.[6]

    • Adjust Polarity:

      • If the Rƒ is too low, increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate).[5]

      • If the Rƒ is too high, decrease the polarity by reducing the percentage of the polar solvent.[5]

    • Systematic Approach: Test various ratios (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) until the target Rƒ is achieved.

Part 2: The Main Event - Preparative Column Chromatography Protocol

This protocol details the purification of this compound using flash column chromatography, a technique that utilizes positive pressure to accelerate solvent flow, improving the speed and resolution of the separation.[7][8]

Materials and Equipment
  • Stationary Phase: Silica gel, 230-400 mesh (40-63 µm particle size).[9]

  • Glassware: Chromatography column with a stopcock, round-bottom flasks, collection test tubes or flasks, separatory funnel (for gradient elution).

  • Solvents: HPLC-grade hexanes and ethyl acetate (or other solvent system determined by TLC).

  • Ancillary Supplies: Cotton or glass wool, sand, Pasteur pipettes, TLC plates, rotary evaporator.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation & Setup cluster_run Phase 2: Separation cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Optimization (Find Solvent System, Rf ≈ 0.3-0.7) Slurry 2. Prepare Silica Slurry (Silica + Initial Eluent) TLC->Slurry Pack 3. Pack Column (Pour slurry, let settle) Slurry->Pack Load 4. Load Sample (Minimal solvent, add sand layer) Pack->Load Elute 5. Elute Column (Isocratic or Gradient) Load->Elute Collect 6. Collect Fractions (Systematically in tubes) Elute->Collect Analyze 7. Analyze Fractions by TLC (Identify pure fractions) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final 10. Pure Product Evaporate->Final

Caption: Workflow for purification by column chromatography.

Step-by-Step Methodology

1. Column Preparation (Slurry Packing Method)

The slurry packing method is superior as it minimizes the entrapment of air bubbles and ensures a homogeneously packed column, which is critical for a good separation.[9]

  • Secure the Column: Clamp the chromatography column perfectly vertically to a retort stand.

  • Plug the Bottom: Place a small plug of cotton or glass wool at the bottom of the column, just enough to cover the stopcock outlet. Add a 1-2 cm layer of sand on top of the plug.[9]

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel (typically 30-100 times the weight of the crude sample).[9] Add the least polar solvent mixture determined from your TLC analysis (e.g., 5% ethyl acetate in hexanes) and stir to create a consistent, pourable slurry.

  • Pack the Column: With the stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column in one continuous motion. Use a funnel to aid the process.

  • Settle the Packing: Gently tap the side of the column to dislodge any air bubbles and encourage uniform settling.[10] As the silica settles, drain the excess solvent, but never let the solvent level drop below the top of the silica bed , as this will cause the column to crack and ruin the separation.

2. Sample Loading

  • Dissolve the Sample: Dissolve the crude this compound in the minimum amount of a solvent in which it is readily soluble, preferably the mobile phase or a slightly more polar solvent like dichloromethane.[11] Using a minimal volume is crucial for loading the sample as a narrow, concentrated band.

  • Load onto the Column: Carefully add the dissolved sample solution to the top of the silica bed using a Pasteur pipette.

  • Adsorb the Sample: Drain the solvent until the liquid level just touches the top of the silica bed, allowing the sample to adsorb onto the stationary phase.

  • Add Protective Layer: Carefully add a thin (1-2 cm) layer of sand on top of the sample layer. This prevents the silica surface from being disturbed when adding more eluent.[11]

3. Elution and Fraction Collection

  • Begin Elution: Carefully fill the column with the initial mobile phase. If using flash chromatography, apply gentle, steady pressure using a pump or regulated air/nitrogen line.

  • Gradient Elution: To effectively separate the target compound from impurities of varying polarities, a gradient elution is often most effective.[12]

    • Start with the low-polarity solvent system identified during TLC (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Collect several column volumes of this eluent.

    • Gradually increase the polarity by incrementally increasing the percentage of ethyl acetate (e.g., to 90:10, then 85:15). This gradual increase allows less polar impurities to elute first, followed by the target compound, and finally the more polar impurities.

  • Collect Fractions: Collect the eluate in sequentially numbered test tubes or flasks. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).

4. Analysis and Isolation

  • Monitor Fractions by TLC: Spot every few fractions (e.g., every second or third tube) on a TLC plate, alongside a spot of the original crude mixture. Develop the TLC plate in the solvent system that gave a good Rƒ.

  • Identify and Combine Pure Fractions: Examine the developed TLC plate under UV light. The fractions that show a single spot corresponding to the Rƒ of the desired product are considered pure. Combine these pure fractions into a larger, clean, pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.

  • Final Product: The resulting oil or solid is the purified this compound. Determine the final yield and confirm its purity using analytical methods such as ¹H NMR, ¹³C NMR, or GC-MS.

Part 3: Troubleshooting Common Issues

ProblemPossible Cause(s)Solution(s)
Poor Separation (Overlapping Bands) - Improperly chosen solvent system.- Column was overloaded with sample.- Column packed unevenly or cracked.- Re-optimize the solvent system using TLC for better spot separation.- Use a larger column or less sample.- Repack the column carefully using the slurry method. Ensure the silica bed is never allowed to run dry.
Compound Won't Elute - The mobile phase is not polar enough.- Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate).[12]
Streaking/Tailing of Compound - Sample is not fully soluble in the mobile phase.- The compound is slightly acidic/basic and interacting too strongly with the silica.- Too much sample was loaded.- Try a different loading solvent.- Add a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.[9]
Cracked or Channeled Silica Bed - The column was allowed to run dry.- The packing was not uniform.- This is usually irreversible for the current run. The column must be repacked. Always keep the solvent level above the silica bed.

References

  • Thin Layer Chromatography (TLC) . University of California, Los Angeles. [Link]

  • This compound . PubChem, National Institutes of Health. [Link]

  • Separation, purification and identification of the components of a mixture . The Royal Society of Chemistry. [Link]

  • Troubleshooting Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]

  • How To Choose Mobile Phase For Column Chromatography? . Chemistry For Everyone. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography . Organic Syntheses. [Link]

  • Thin Layer Chromatography (TLC) . Chemistry LibreTexts. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives . ChemistryViews. [Link]

  • Chromatography: Solvent Systems for TLC . University of Rochester, Department of Chemistry. [Link]

  • Chromatography: How to Run a Flash Column . University of Rochester, Department of Chemistry. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC . Phenomenex. [Link]

  • Understanding RF Values in Thin Layer Chromatography (TLC) . Oreate AI Blog. [Link]

  • Flash Chromatography Explained: A Comprehensive Guide . Chrom Tech, Inc. [Link]

  • Standard operating procedure Flash column chromatography . University of Wisconsin-Madison, College of Engineering Safety. [Link]

  • Column Chromatography (Purification) . YouTube. [Link]

Sources

Application Note: Structural Elucidation of Methyl 3-(2-methoxyphenyl)propanoate using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol and in-depth analysis for the structural characterization of methyl 3-(2-methoxyphenyl)propanoate using high-resolution Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. We detail the experimental procedure from sample preparation to data acquisition and processing. The core of this note is a detailed interpretation of the 1H NMR spectrum, correlating each signal to the molecular structure through chemical shift analysis, spin-spin coupling patterns, and signal integration. This guide is intended for researchers and professionals in organic synthesis, quality control, and drug development who rely on NMR for unambiguous molecular structure confirmation.

Introduction: The Role of NMR in Structural Chemistry

This compound is a valuable chemical intermediate in the synthesis of various organic compounds.[1] Its precise structure, including the substitution pattern on the aromatic ring, is critical for its intended reactivity and the identity of subsequent products. 1H NMR spectroscopy stands as the cornerstone analytical technique for the structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment of hydrogen atoms (protons), revealing the connectivity of atoms and the overall molecular architecture.

This application note serves as a practical guide to leveraging 1H NMR for the unequivocal identification and purity assessment of this compound. We will explore the causality behind experimental choices and provide a self-validating protocol for obtaining and interpreting high-quality NMR data.

Molecular Structure and Predicted 1H NMR Spectrum

The chemical structure of this compound dictates its 1H NMR spectrum. The molecule possesses several distinct sets of chemically non-equivalent protons, which will give rise to separate signals.[2]

Chemical Structure:

Chemical structure of this compound

(Image Source: PubChem CID 562482)[1]

Based on the structure, we can anticipate signals from:

  • Aromatic Protons (H-c, H-d, H-e, H-f): The four protons on the ortho-disubstituted benzene ring. Their chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing alkyl propanoate chain.

  • Propanoate Methylene Protons (H-a, H-b): Two adjacent methylene (-CH2-) groups forming an ethyl linkage between the aromatic ring and the ester functionality.

  • Aromatic Methoxy Protons (H-g): The three protons of the methoxy group attached to the benzene ring.

  • Ester Methyl Protons (H-h): The three protons of the methyl group of the ester.

Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum

The quality of the NMR spectrum is fundamentally dependent on meticulous sample preparation and the appropriate selection of acquisition parameters.

Materials and Reagents
Reagent/MaterialGradePurpose
This compound≥97% PurityAnalyte
Deuterated Chloroform (CDCl3)99.8% DNMR Solvent
Tetramethylsilane (TMS)NMR GradeInternal Standard (0 ppm reference)
NMR Tube5 mm, High PrecisionSample Container
Pasteur Pipette & Bulb-Sample Transfer
Syringe Filter0.22 µm PTFERemoval of Particulates
Step-by-Step Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% TMS to the vial. CDCl3 is a common choice for non-polar to moderately polar organic compounds, and its residual proton signal at 7.26 ppm does not typically interfere with the analyte signals.[3]

  • Dissolution: Gently swirl the vial until the sample is completely dissolved. If necessary, brief sonication can be used to aid dissolution.

  • Filtration and Transfer: Draw the solution into a Pasteur pipette and filter it through a syringe filter directly into a high-precision 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade spectral resolution.

  • Final Volume: Ensure the final solvent height in the NMR tube is approximately 4-5 cm, which is optimal for most modern NMR spectrometers.

NMR Data Acquisition Workflow

The following workflow outlines the logical steps from sample insertion to data acquisition on a standard 400 MHz NMR spectrometer.

G cluster_prep Preparation cluster_acq Spectrometer Setup & Acquisition cluster_proc Data Processing SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3) TubeInsertion Insert NMR Tube into Spinner Turbine SamplePrep->TubeInsertion Lock Lock on Deuterium Signal (CDCl3) TubeInsertion->Lock Shim Shim Gradients (Optimize Magnetic Field Homogeneity) Lock->Shim Tune Tune and Match Probe (Maximize Signal-to-Noise) Shim->Tune Acquire Acquire Spectrum (Set Parameters & Run) Tune->Acquire FT Fourier Transform (FID -> Spectrum) Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integrate Signals Baseline->Integrate Reference Reference to TMS (0 ppm) Integrate->Reference

Caption: Workflow for 1H NMR data acquisition and processing.

Recommended Spectrometer Parameters (400 MHz)
ParameterValueRationale
Pulse Programzg30Standard 30° pulse for quantitative analysis.
Number of Scans (NS)8-16Sufficient for good signal-to-noise with the given sample concentration.
Relaxation Delay (D1)5.0 sAllows for full relaxation of protons, ensuring accurate integration.
Acquisition Time (AQ)4.0 sProvides adequate digital resolution for resolving coupling constants.
Spectral Width (SW)20 ppmCovers the full range of expected proton chemical shifts.
Temperature298 KStandard room temperature analysis.

Data Analysis and Spectrum Interpretation

A detailed analysis of the 1H NMR spectrum allows for the assignment of each signal to the corresponding protons in the this compound molecule.

Predicted 1H NMR Data Summary

The following table summarizes the expected signals, their characteristics, and their assignments.

Signal LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-a~ 2.65Triplet (t)~ 7.62H-C(=O)-CH₂ -CH₂-
H-b~ 2.95Triplet (t)~ 7.62H-CH₂-CH₂ -Ar
H-h~ 3.68Singlet (s)-3H-C(=O)OCH₃
H-g~ 3.82Singlet (s)-3HAr-OCH₃
H-c, H-e~ 6.85-6.95Multiplet (m)-2HAromatic Protons
H-d, H-f~ 7.15-7.25Multiplet (m)-2HAromatic Protons
Detailed Spectral Interpretation
  • Aromatic Region (δ 6.8 - 7.3 ppm): The ortho-disubstituted benzene ring gives rise to a complex multiplet pattern for the four aromatic protons. Due to the influence of the two different substituents, all four protons (H-c, H-d, H-e, H-f) are chemically non-equivalent. The electron-donating methoxy group (-OCH3) shields adjacent protons (ortho and para positions), shifting them upfield, while the alkyl chain has a weaker effect. This results in two overlapping multiplets, each integrating to 2H. Fine analysis would reveal ortho coupling (J ≈ 7-10 Hz) and meta coupling (J ≈ 2-3 Hz).[4]

  • Methoxy and Methyl Ester Singlets (δ 3.6 - 3.9 ppm): Two sharp singlets are observed in this region.

    • The signal at approximately 3.82 ppm (H-g) corresponds to the protons of the methoxy group attached directly to the aromatic ring.

    • The signal at approximately 3.68 ppm (H-h) is assigned to the methyl ester protons.[5][6] These protons are singlets because they have no adjacent proton neighbors to couple with.

  • Aliphatic Chain Triplets (δ 2.6 - 3.0 ppm): The two methylene groups of the propanoate chain appear as two distinct triplets.

    • The downfield triplet at approximately 2.95 ppm (H-b) is assigned to the methylene group adjacent to the aromatic ring. Its proximity to the deshielding ring causes this downfield shift. It appears as a triplet due to coupling with the two neighboring H-a protons (n+1 = 2+1 = 3).

    • The upfield triplet at approximately 2.65 ppm (H-a) corresponds to the methylene group adjacent to the carbonyl group. It is also a triplet because it couples with the two neighboring H-b protons. The coupling constant for both triplets should be identical (~7.6 Hz).

Spin-Spin Coupling Relationships

The connectivity of the aliphatic chain is confirmed by the mutual coupling of the H-a and H-b protons.

G H-b H-b H-d H-d H-e H-e H-d->H-e J-ortho H-f H-f H-d->H-f J-meta H-e->H-f J-ortho H-c H-c H-f->H-c J-ortho H-c->H-d J-ortho H-c->H-e J-meta

Caption: Spin-spin coupling network in the molecule.

Conclusion

1H NMR spectroscopy provides an unambiguous and information-rich method for the structural confirmation of this compound. By following the detailed protocol for sample preparation and data acquisition, a high-quality spectrum can be readily obtained. The interpretation, based on chemical shifts, multiplicities, and integration, allows for the confident assignment of all proton signals, confirming the identity and assessing the purity of the compound. This application note demonstrates a robust and reliable workflow for routine analysis in a research or industrial setting.

References

  • The Royal Society of Chemistry (2023). Supporting Information for "Palladium-Catalyzed Alkoxycarbonylation of Olefins." [Online]. Available at: [Link]

  • Doc Brown's Chemistry. The 1H NMR spectrum of methyl propanoate. [Online]. Available at: [Link]

  • ATB (Automated Topology Builder). Methyl 3-(4-methoxyphenyl)propanoate. [Online]. Available at: [Link]

  • Learning Science (2021). NMR spectrum of methyl propanoate. [Online Video]. Available at: [Link]

  • PubChem, National Institutes of Health. This compound. [Online]. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) for 2-Methylpropyl propanoate. [Online]. Available at: [Link]

  • University of Colorado Boulder. Short Summary of 1H-NMR Interpretation. [Online]. Available at: [Link]

  • Chemistry LibreTexts (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Online]. Available at: [Link]

  • van Beek, H. L., et al. (2014). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. Chemical Communications, 50, 13034-13036. [Online]. Available at: [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Online]. Available at: [Link]

Sources

Application Note: High-Throughput Analysis of Methyl 3-(2-methoxyphenyl)propanoate using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust protocol for the qualitative and quantitative analysis of Methyl 3-(2-methoxyphenyl)propanoate (CAS No. 55001-09-7) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant chemical intermediate, and ensuring its purity and accurate quantification is critical in research and drug development. The methodology outlined herein provides a comprehensive guide, from sample preparation to data interpretation, grounded in established analytical principles to ensure accuracy, precision, and reliability. We will delve into the rationale behind instrumental parameter selection, the expected fragmentation patterns, and a workflow designed for high-throughput screening and quality control.

Introduction: The Analytical Imperative

This compound is an aromatic ester whose purity can significantly impact the yield and quality of subsequent synthetic steps, particularly in the pharmaceutical industry. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this purpose, offering the high-resolution separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[1][2] This combination is ideal for separating the target analyte from process impurities and confirming its identity through its unique mass spectral fingerprint.

This guide provides a self-validating system, explaining the causality behind each experimental choice to empower researchers to adapt and troubleshoot the methodology effectively.

Analyte Properties

A foundational understanding of the analyte's physicochemical properties is essential for method development.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃PubChem[3]
Molecular Weight 194.23 g/mol PubChem[3]
IUPAC Name This compoundPubChem[3]
CAS Number 55001-09-7PubChem[3]

Experimental Workflow: From Sample to Data

The analytical workflow is designed for efficiency and reproducibility. It encompasses sample preparation, instrumental analysis, and data processing.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Weighing & Dilution B Addition of Internal Standard (IS) A->B C Vortexing & Transfer to GC Vial B->C D Injection (Autosampler) C->D E Separation on GC Column D->E F Ionization (EI, 70 eV) E->F G Mass Analysis (Quadrupole) F->G H Peak Integration & Identification G->H I Library Search (NIST) H->I J Quantification (Calibration Curve) H->J

Caption: High-level workflow for GC-MS analysis.

Detailed Protocol: Materials and Methodology

Reagents and Materials
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC-MS grade or equivalent. GC-MS requires volatile organic solvents.[4]

  • Analyte Standard: this compound, >97% purity.

  • Internal Standard (IS): Fluorene or another suitable non-interfering compound.

  • Vials: 1.5 mL glass autosampler vials with Teflon-lined septa.[4][5]

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to create a clean, homogenous solution suitable for injection, minimizing matrix effects and ensuring analyte stability.

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of DCM in a volumetric flask.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a separate stock solution of Fluorene in DCM.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Spiking the IS: To each calibration standard and sample, add the IS stock solution to achieve a constant final concentration (e.g., 10 µg/mL). This internal standard method corrects for variations in injection volume and instrument response.

  • Final Preparation: Vortex each solution for 30 seconds to ensure homogeneity. Transfer approximately 1 mL of each solution into a labeled GC autosampler vial.[4]

Causality: Using a high-purity solvent prevents the introduction of interfering peaks. An internal standard is crucial for accurate quantification as it normalizes the response of the analyte, compensating for minor variations that can occur during the analytical run.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard single quadrupole GC-MS system. These should be considered a starting point and may require optimization based on the specific instrumentation used.

ParameterRecommended SettingRationale
GC System Agilent 7890/5977 or equivalent---
Injector Split/Splitless---
Injector Temp.250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.[6]
Injection ModeSplitless (for trace) or Split 20:1Splitless mode enhances sensitivity for low concentrations, while a split injection prevents column overloading for more concentrated samples.
Injection Volume1 µLA standard volume for capillary GC.
Carrier GasHeliumInert gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Ensures reproducible retention times.
GC Column
Stationary Phase5% Phenyl Polymethylsiloxane (e.g., HP-5ms, DB-5ms)A robust, versatile, and widely used non-polar phase providing excellent separation for a broad range of semi-volatile compounds.[7]
Dimensions30 m x 0.25 mm ID x 0.25 µm film thicknessStandard dimensions offering a good balance between resolution and analysis time.
Oven Program
Initial Temp.70 °C, hold for 2 minAllows for solvent focusing and separation from early eluting compounds.
Ramp10 °C/min to 280 °CA moderate ramp rate to ensure good separation of potential isomers and impurities.
Final HoldHold at 280 °C for 5 minEnsures that all heavier components are eluted from the column, preventing carryover.
MS System
Ionization ModeElectron Ionization (EI)Standardized at 70 eV to produce repeatable fragmentation patterns that are comparable to spectral libraries like NIST.
Source Temp.230 °CPrevents analyte condensation within the ion source.
Transfer Line Temp.280 °CMust be hot enough to prevent condensation of analytes as they elute from the GC column into the MS.
Mass AnalyzerQuadrupole---
Acquisition ModeFull ScanUsed for qualitative identification and spectral confirmation.
Scan Rangem/z 40 - 350Captures the molecular ion (m/z 194) and all significant fragment ions.
Solvent Delay3.5 minPrevents the high concentration of solvent from entering the MS, which can damage the filament and detector.[8]

Data Analysis: Interpretation and Quantification

Analyte Identification and Mass Spectrum

The identity of this compound is confirmed by a combination of its retention time and its mass spectrum. Under EI conditions, the molecule will fragment in a predictable manner.

  • Molecular Ion (M⁺): The parent peak should be visible at m/z 194 , corresponding to the molecular weight of the compound [C₁₁H₁₄O₃]⁺.[3][9]

  • Base Peak: The most abundant ion is expected at m/z 121 . This fragment corresponds to the stable methoxybenzyl cation [CH₃OC₆H₄CH₂]⁺, formed by a McLafferty-type rearrangement followed by cleavage.

  • Key Fragment: A significant peak at m/z 91 is characteristic of a tropylium ion [C₇H₇]⁺, a common fragment for alkylbenzene derivatives.[3]

The acquired spectrum should be compared against a reference library, such as the NIST Mass Spectral Library, for definitive confirmation.[3]

Fragmentation cluster_mol This compound cluster_frag1 Base Peak cluster_frag2 Key Fragment mol [C₁₁H₁₄O₃]⁺˙ m/z = 194 frag1 [CH₃OC₆H₄CH₂]⁺ m/z = 121 mol->frag1 McLafferty Rearrangement frag2 [C₇H₇]⁺ m/z = 91 mol->frag2 Benzylic Cleavage

Caption: Proposed key EI fragmentation pathways.

Quantitative Analysis

For quantification, the internal standard method is employed.

  • Construct Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area (Area_Analyte / Area_IS) against the analyte concentration for each calibration standard.

  • Linear Regression: Perform a linear regression on the data points. The resulting equation (y = mx + c) and correlation coefficient (R²) are used to determine the concentration of the analyte in unknown samples. An R² value > 0.995 is typically considered acceptable.

  • Calculate Unknown Concentration: Determine the peak area ratio for the unknown sample and use the calibration curve equation to calculate its concentration.

For improved sensitivity and selectivity in complex matrices, Selective Ion Monitoring (SIM) can be used.[10] In SIM mode, the mass spectrometer is set to detect only specific ions, such as m/z 194, 121, and 91 for the analyte, which significantly reduces background noise.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. By explaining the rationale behind key procedural steps and instrumental parameters, this guide serves as a practical tool for researchers, scientists, and drug development professionals. The methodology is designed to be robust and reliable, ensuring high-quality data for purity assessment, quantitative analysis, and quality control applications.

References

  • Benchchem. Purity Under the Microscope: A Comparative Guide to the GC-MS Analysis of 3-(2-Methoxyphenyl)propiophenone.
  • Organomation. GC-MS Sample Preparation.
  • Molecules. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Available at: [Link]

  • University of Maryland School of Pharmacy Mass Spectrometry Center. Sample Preparation Guidelines for GC-MS.
  • Doc Brown's Chemistry. Mass spectrum of methyl propanoate.
  • JEOL. Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI.
  • Agilent Technologies. GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585.
  • ResearchGate. GC-MS and GC-IRD analysis of 2-, 3-and 4-methylmethamphetamine and 2-, 3-and 4-methylamphetamine. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 562482, this compound. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 300018, Methyl 3-(4-methoxyphenyl)propanoate. Available at: [Link]

  • NIST. 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester in NIST Chemistry WebBook. Available at: [Link]

  • Thermo Fisher Scientific. GC-MS Sample Preparation.
  • NIST. Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate in NIST Chemistry WebBook. Available at: [Link]

  • National Center for Biotechnology Information. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Available at: [Link]

  • SCION Instruments. GC-MS sample preparation and column choice guide.
  • LCGC International. Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Available at: [Link]

  • IntechOpen. Sample Preparation Techniques for Gas Chromatography. Available at: [Link]

Sources

Application Notes and Protocols: Methyl 3-(2-methoxyphenyl)propanoate as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(2-methoxyphenyl)propanoate is a versatile chemical intermediate with significant applications in the synthesis of various pharmaceutical compounds. Its unique structural features, comprising a methoxy-substituted aromatic ring and a methyl propanoate chain, make it a valuable building block for the creation of complex molecular architectures. This document provides a comprehensive guide to the properties, synthesis, and application of this compound as a pharmaceutical intermediate, with a particular focus on its role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Detailed protocols for its synthesis and a representative subsequent transformation are provided to illustrate its practical utility in drug discovery and development.

Introduction: The Strategic Importance of Phenylpropanoate Scaffolds

Arylpropionic acid derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Among these, the phenylpropanoate scaffold is of particular importance, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] The substitution pattern on the phenyl ring and modifications to the propionate side chain allow for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. This compound, with its ortho-methoxy substitution, offers a unique electronic and steric profile that can be strategically exploited in the synthesis of novel drug candidates. The methoxy group can influence the molecule's conformation and metabolic stability, and serve as a handle for further chemical modifications.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of an intermediate is paramount for its effective use in synthesis. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃PubChem
Molecular Weight 194.23 g/mol [2]
CAS Number 55001-09-7[2]
Appearance Colorless liquidN/A
Boiling Point ~274 °C at 760 mmHg (Predicted)MySkinRecipes
Density ~1.09 g/cm³ (Predicted)PubChem
Solubility Soluble in common organic solventsN/A
Safety Hazards Causes serious eye irritation (H319)[2]

Safety Precautions: Researchers should handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with eyes, skin, and clothing. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS).

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-(2-methoxyphenyl)propionic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reversible process, and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[3]

Diagram: Synthesis Pathway

G cluster_0 Precursor cluster_1 Reagents cluster_2 Product 3-(2-methoxyphenyl)propionic_acid 3-(2-methoxyphenyl)propionic acid Methyl_3-(2-methoxyphenyl)propanoate This compound 3-(2-methoxyphenyl)propionic_acid->Methyl_3-(2-methoxyphenyl)propanoate Fischer Esterification Methanol Methanol (CH3OH) Methanol->Methyl_3-(2-methoxyphenyl)propanoate Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Methyl_3-(2-methoxyphenyl)propanoate

Caption: Fischer esterification of 3-(2-methoxyphenyl)propionic acid.

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol details the laboratory-scale synthesis of this compound.

Materials:

  • 3-(2-methoxyphenyl)propionic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (20-30 eq, serves as reagent and solvent)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount, ~0.1 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(2-methoxyphenyl)propionic acid.

  • Reagent Addition: Add an excess of anhydrous methanol to the flask. While stirring, carefully add a catalytic amount of concentrated sulfuric acid dropwise.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[4]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[4]

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Rationale: The use of excess methanol shifts the equilibrium of the reversible Fischer esterification towards the product side. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[3] The aqueous work-up removes the acid catalyst, unreacted carboxylic acid, and excess methanol.

Application in the Synthesis of Loxoprofen: A Case Study

This compound and its structural analogs are key intermediates in the synthesis of profens, a major class of NSAIDs.[1] Loxoprofen, a widely used NSAID, provides an excellent example of the synthetic utility of a phenylpropanoate intermediate.[5] While the direct synthesis of Loxoprofen starts from a slightly different precursor, the core chemical transformations are highly representative of how this compound would be utilized.

Diagram: Synthetic Pathway to Loxoprofen

G cluster_0 Intermediate cluster_1 Reagents cluster_2 Product Phenylpropanoate_Intermediate 2-(4-bromomethylphenyl) methyl propionate Loxoprofen Loxoprofen Phenylpropanoate_Intermediate->Loxoprofen Enamine Alkylation & Hydrolysis Enamine N-(1-cyclopentenyl)morpholine Enamine->Loxoprofen Hydrolysis Alkaline Hydrolysis Hydrolysis->Loxoprofen

Caption: Key transformation in the synthesis of Loxoprofen.

Protocol 2: Representative Synthesis of an NSAID Core via Enamine Alkylation

This protocol illustrates the alkylation of an enamine with a phenylpropanoate intermediate, a key step in the synthesis of Loxoprofen.[6] This demonstrates a plausible downstream application for this compound after appropriate functionalization.

Materials:

  • 2-(4-bromomethylphenyl)methyl propionate (1.0 eq) (as a representative intermediate)

  • N-(1-cyclopentenyl)morpholine (1.1 eq)

  • Anhydrous solvent (e.g., Toluene)

  • Aqueous sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Enamine Formation (Separate Step): N-(1-cyclopentenyl)morpholine is typically prepared from cyclopentanone and morpholine.

  • Alkylation Reaction:

    • In a round-bottom flask, dissolve 2-(4-bromomethylphenyl)methyl propionate in the anhydrous solvent.

    • In a separate container, dissolve N-(1-cyclopentenyl)morpholine in the solvent.

    • Under reflux conditions, add the 2-(4-bromomethylphenyl)methyl propionate solution dropwise to the enamine solution.[6]

    • Continue the reaction under reflux for several hours until completion, as monitored by TLC.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture.

    • Add an aqueous alkaline solution (e.g., NaOH) and stir to hydrolyze the ester and the enamine.[6]

    • Separate the aqueous and organic layers. Acidify the aqueous layer with HCl to precipitate the crude Loxoprofen.

  • Purification: The crude product can be purified by recrystallization to obtain pure Loxoprofen.

Scientific Rationale: The enamine acts as a nucleophile, attacking the electrophilic benzylic carbon of the 2-(4-bromomethylphenyl)methyl propionate. This forms a new carbon-carbon bond, constructing the core structure of Loxoprofen. The subsequent hydrolysis of the ester to the carboxylic acid and the iminium salt to the ketone yields the final drug molecule. This enamine alkylation strategy is a powerful tool in organic synthesis for the formation of α-alkylated ketones.

Analytical Characterization

The purity and identity of this compound and its downstream products must be rigorously confirmed. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl, ether).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation via Fischer esterification and its utility in constructing the core of important drug molecules like NSAIDs make it a compound of significant interest to the drug development community. The protocols and scientific rationale presented in this document provide a solid foundation for researchers and scientists to effectively utilize this intermediate in their synthetic endeavors, paving the way for the discovery and development of new therapeutic agents.

References

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555.
  • Loxoprofen. PubChem. National Center for Biotechnology Information. Retrieved from: [Link]

  • Method for synthesizing loxoprofen sodium. (2009). CN101412670A.
  • Synthetic method of loxoprofen sodium. (2019). CN109776300B.
  • Fischer Esterification: Mechanism & Examples. NROChemistry. Retrieved from: [Link]

  • The Fischer Esterification. (n.d.). Retrieved from: [Link]

  • This compound. PubChem. National Center for Biotechnology Information. Retrieved from: [Link]

  • Methyl 3-(4-methoxyphenyl)propanoate. MySkinRecipes. Retrieved from: [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from: [Link]

Sources

The Versatile Precursor: Methyl 3-(2-methoxyphenyl)propanoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 3-(2-methoxyphenyl)propanoate, a seemingly simple aromatic ester, has emerged as a highly valuable and versatile precursor in the synthesis of a variety of organic compounds, particularly heterocyclic systems of medicinal and biological importance. Its unique structural arrangement, featuring a reactive ester functionality and an ortho-methoxy substituted phenyl ring, provides a fertile ground for a range of chemical transformations.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the synthesis and utilization of this compound. The methodologies described herein are designed to be self-validating, with an emphasis on the underlying chemical principles to empower the user with a deep understanding of the experimental choices.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its safe and effective handling in the laboratory.

PropertyValueReference
IUPAC Name This compound[1]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
CAS Number 55001-09-7[1]
Appearance Colorless to pale yellow liquid-
Boiling Point ~285 °C (predicted)-
Density ~1.08 g/cm³ (predicted)-

Safety and Handling: this compound is classified as causing serious eye irritation.[1] Standard laboratory safety precautions should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Synthesis of this compound: Two Robust Protocols

The synthesis of the title compound can be efficiently achieved through two primary and reliable routes: the direct esterification of the corresponding carboxylic acid (Fischer Esterification) or the catalytic hydrogenation of an unsaturated precursor.

Protocol 1: Synthesis via Fischer Esterification of 3-(2-methoxyphenyl)propanoic Acid

This classic method offers a straightforward and cost-effective approach starting from the commercially available 3-(2-methoxyphenyl)propanoic acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) is used, which also serves as the solvent.

Fischer_Esterification cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Carboxylic_Acid 3-(2-Methoxyphenyl)propanoic Acid Reaction Fischer Esterification Carboxylic_Acid->Reaction Methanol Methanol (excess) Methanol->Reaction Catalyst H₂SO₄ (catalytic) Catalyst->Reaction Heat Reflux Heat->Reaction Ester This compound Water Water Reaction->Ester Reaction->Water

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(2-methoxyphenyl)propanoic acid (18.0 g, 0.1 mol).

  • Reagent Addition: Add methanol (100 mL) to the flask. The excess methanol acts as both a reactant and the solvent.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1 mL) to the stirred solution. The addition of the strong acid catalyst is exothermic.

  • Reaction: Heat the mixture to reflux using a heating mantle and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 200 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to afford pure this compound as a colorless oil.

Expected Yield: 85-95%.

Characterization: The identity and purity of the product should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.15 (m, 2H, Ar-H), 6.90-6.80 (m, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.65 (s, 3H, COOCH₃), 2.95 (t, J = 7.6 Hz, 2H, Ar-CH₂), 2.65 (t, J = 7.6 Hz, 2H, CH₂-COO).

  • IR (neat, cm⁻¹): 2950 (C-H), 1735 (C=O, ester), 1600, 1495 (C=C, aromatic), 1245 (C-O).

  • Mass Spectrum (EI): m/z (%) 194 (M⁺), 135, 121, 91.[1]

Protocol 2: Synthesis via Catalytic Hydrogenation of Methyl 2-Methoxycinnamate

This method is particularly useful if the starting material is the unsaturated ester, methyl 2-methoxycinnamate. Catalytic hydrogenation provides a clean and efficient way to reduce the carbon-carbon double bond of the cinnamate system.

Catalytic_Hydrogenation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product Unsaturated_Ester Methyl 2-Methoxycinnamate Reaction Catalytic Hydrogenation Unsaturated_Ester->Reaction Hydrogen H₂ gas Hydrogen->Reaction Catalyst Pd/C (10%) Catalyst->Reaction Solvent Ethanol or Ethyl Acetate Solvent->Reaction Pressure Atmospheric or slightly elevated Pressure->Reaction Saturated_Ester This compound Reaction->Saturated_Ester

Caption: Workflow for the synthesis of this compound via Catalytic Hydrogenation.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a hydrogenation flask or a suitable pressure vessel, add a solution of methyl 2-methoxycinnamate (19.2 g, 0.1 mol) in ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% palladium on charcoal (Pd/C, 0.5 g) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Then, pressurize the vessel with hydrogen to the desired pressure (typically 1-3 atm) and stir vigorously at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by TLC analysis of the reaction mixture. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by vacuum distillation.

Expected Yield: >95%.

Characterization: The product should be characterized as described in Protocol 1 to confirm its identity and purity.

Application in Organic Synthesis: Precursor to Chroman-4-ones

One of the most significant applications of this compound is its use as a precursor for the synthesis of chroman-4-ones. These heterocyclic scaffolds are prevalent in a wide range of biologically active natural products and pharmaceutical agents.[2] The synthesis involves an intramolecular Friedel-Crafts acylation, often mediated by a strong acid catalyst such as polyphosphoric acid (PPA).

Protocol 3: Synthesis of 7-Methoxychroman-4-one

Intramolecular_Cyclization cluster_reactant Reactant cluster_conditions Reaction Conditions cluster_product Product Starting_Ester This compound Reaction Intramolecular Friedel-Crafts Acylation Starting_Ester->Reaction Catalyst Polyphosphoric Acid (PPA) Catalyst->Reaction Heat ~100 °C Heat->Reaction Chromanone 7-Methoxychroman-4-one Reaction->Chromanone

Caption: Synthesis of 7-Methoxychroman-4-one from this compound.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, place polyphosphoric acid (PPA, 50 g).

  • Reactant Addition: Heat the PPA to 80 °C in an oil bath with stirring. Once the PPA is mobile, add this compound (9.7 g, 0.05 mol) dropwise over 10 minutes.

  • Reaction: Increase the temperature of the oil bath to 100 °C and stir the reaction mixture for 2-3 hours. The reaction progress can be monitored by TLC.

  • Work-up: Allow the reaction mixture to cool to about 60 °C and then carefully pour it onto crushed ice (200 g) with vigorous stirring.

  • Extraction: Once the ice has melted, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them with water (50 mL), a saturated aqueous solution of sodium bicarbonate (2 x 50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield: 70-80%.

Characterization of 7-Methoxychroman-4-one:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80 (d, J = 8.8 Hz, 1H), 6.55 (dd, J = 8.8, 2.4 Hz, 1H), 6.40 (d, J = 2.4 Hz, 1H), 4.55 (t, J = 6.4 Hz, 2H), 3.85 (s, 3H), 2.80 (t, J = 6.4 Hz, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 191.0, 166.5, 163.0, 128.0, 115.0, 108.0, 101.0, 67.0, 55.8, 38.0.

Conclusion

This compound is a readily accessible and highly useful precursor in organic synthesis. The protocols detailed in this guide provide reliable and efficient methods for its preparation and subsequent transformation into valuable heterocyclic structures like chroman-4-ones. The underlying principles of each reaction have been highlighted to provide a deeper understanding and to facilitate troubleshooting and further development of synthetic methodologies based on this versatile building block. As the demand for novel bioactive molecules continues to grow, the strategic application of such precursors will undoubtedly play a pivotal role in advancing the fields of medicinal chemistry and drug discovery.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 562482, this compound. Retrieved January 24, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 300018, Methyl 3-(4-methoxyphenyl)propanoate. Retrieved January 24, 2026 from [Link].

  • ATB (Automated Topology Builder) (n.d.). Methyl3-(4-methoxyphenyl)propanoate. Retrieved January 24, 2026 from [Link].

  • NIST (National Institute of Standards and Technology) (n.d.). 3-(2-Methoxyphenyl)propionic acid. In NIST Chemistry WebBook. Retrieved January 24, 2026 from [Link].

  • El-Sawy, E. R., et al. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. Molecules, 28(10), 4234. Available at: [Link].

  • PrepChem (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved January 24, 2026 from [Link].

  • OperaChem (2024). Fischer Esterification-Typical Procedures. Retrieved January 24, 2026 from [Link].

  • Odinity (2014). Fischer Esterification. Retrieved January 24, 2026 from [Link].

  • YouTube (2021). NMR spectrum of methyl propanoate. Retrieved January 24, 2026 from [Link].

  • S. K. S. Parh, et al. (2022). The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents. Pharmaceuticals, 15(5), 589. Available at: [Link].

Sources

Application Note & Protocol: Unraveling the Reaction Mechanism for the Formation of Methyl 3-(2-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of Methyl 3-(2-methoxyphenyl)propanoate, a valuable building block in organic synthesis. We will delve into the intricacies of the Fischer esterification reaction, the primary method for its formation, offering a detailed mechanistic explanation and a robust, field-proven experimental protocol. This guide is designed to equip researchers with the necessary knowledge to confidently and efficiently synthesize this compound.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its structure, featuring a methoxy-substituted aromatic ring and a propanoate chain, makes it a versatile precursor for more complex molecular architectures. A thorough understanding of its synthesis is therefore crucial for chemists working in drug discovery and development.

This application note will focus on the most direct and widely used method for its preparation: the Fischer esterification of 3-(2-methoxyphenyl)propanoic acid. We will explore the underlying reaction mechanism and provide a detailed, step-by-step protocol for its successful implementation in a laboratory setting.

The Heart of the Matter: The Fischer Esterification Reaction Mechanism

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The reaction is reversible, and its equilibrium can be shifted towards the product side by using an excess of the alcohol or by removing water as it is formed.[1]

The mechanism for the formation of this compound from 3-(2-methoxyphenyl)propanoic acid and methanol, catalyzed by an acid like sulfuric acid (H₂SO₄), proceeds through the following key steps[3]:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][4]

  • Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[3][4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The protonated ester is then deprotonated by a base (such as water or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product, this compound.

Fischer_Esterification CarboxylicAcid 3-(2-methoxyphenyl)propanoic Acid ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid 1. Protonation Methanol Methanol TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate 2. Nucleophilic Attack (Methanol) ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate 3. Proton Transfer ProtonatedEster Protonated Ester ProtonatedIntermediate->ProtonatedEster 4. Elimination of Water Water Water ProtonatedIntermediate->Water Ester This compound ProtonatedEster->Ester 5. Deprotonation

Caption: Fischer Esterification Mechanism

In the Lab: A Validated Protocol for Synthesis

This section provides a detailed protocol for the synthesis of this compound via Fischer esterification. The procedure is based on established methodologies for this type of reaction.[1][2]

Reagent and Materials Table
Reagent/MaterialM.W. ( g/mol )QuantityMolesNotes
3-(2-methoxyphenyl)propanoic acid180.2010.0 g0.0555Starting material
Methanol (MeOH)32.04100 mL-Reagent and solvent
Sulfuric Acid (conc. H₂SO₄)98.082 mL-Catalyst, corrosive
Saturated Sodium Bicarbonate (NaHCO₃)-~150 mL-For neutralization
Saturated Sodium Chloride (NaCl)-~100 mL-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~10 g-Drying agent
Diethyl Ether (Et₂O)74.12~200 mL-Extraction solvent
Round-bottom flask (250 mL)-1-Reaction vessel
Reflux condenser-1-For refluxing
Separatory funnel (500 mL)-1-For extraction
Rotary evaporator-1-For solvent removal
Step-by-Step Experimental Procedure
  • Reaction Setup: To a 250 mL round-bottom flask, add 10.0 g (0.0555 mol) of 3-(2-methoxyphenyl)propanoic acid.

  • Reagent Addition: Add 100 mL of methanol to the flask. Swirl to dissolve the carboxylic acid.

  • Catalyst Addition: Carefully and slowly add 2 mL of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Let the reaction reflux for 4-6 hours.

  • Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature. Carefully pour the cooled mixture into a 500 mL beaker containing 200 mL of cold water.

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with 100 mL of water, 150 mL of saturated sodium bicarbonate solution (until effervescence ceases), and finally with 100 mL of saturated sodium chloride solution.[1]

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation.

Experimental_Workflow Start Start Setup 1. Reaction Setup (Carboxylic Acid + Methanol in Flask) Start->Setup Catalyst 2. Add H₂SO₄ Catalyst Setup->Catalyst Reflux 3. Heat to Reflux (4-6 hours) Catalyst->Reflux Cooling 4. Cool and Quench (Add to cold water) Reflux->Cooling Extraction 5. Extract with Diethyl Ether Cooling->Extraction Washing 6. Wash Organic Layer (H₂O, NaHCO₃, NaCl) Extraction->Washing Drying 7. Dry with Na₂SO₄ Washing->Drying Filtration 8. Filter Drying->Filtration Evaporation 9. Remove Solvent (Rotary Evaporator) Filtration->Evaporation Product This compound Evaporation->Product

Caption: Experimental Workflow for Synthesis

Concluding Remarks

The Fischer esterification provides a reliable and straightforward method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to a well-defined protocol, researchers can consistently obtain this valuable compound in good yield. The information presented in this application note serves as a practical guide for scientists engaged in organic synthesis and drug development, facilitating their research endeavors.

References

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Synthesis of methyl 2-(heteroaryl)propanoates via palladium-catalyzed reaction. Scopus. [Link]

  • 3-(2-Methoxyphenyl)propionic acid. NIST WebBook. [Link]

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journals. [Link]

  • methyl-3-(2-vinyl-4-methoxyphenyl)-propionate (PHY0025957). PhytoBank. [Link]

  • Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor.
  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. National Institutes of Health. [Link]

  • 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Royal Society of Chemistry. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • The Fischer Esterification. University of Missouri–St. Louis. [Link]

  • Palladium-Catalyzed Direct Arylation of Methyl Sulfoxides with Aryl Halides. The Walsh Group @ UPenn. [Link]

  • Esterification of 2-bromo-3-phenylpropanoic acid ; methyl 2-bromo-3-phenylpropanoate. ResearchGate. [Link]

  • Heck Reaction—State of the Art. MDPI. [Link]

  • Synthesis of 3-(m-methoxyphenyl)propionic acid. PrepChem.com. [Link]

  • Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst. National Institutes of Health. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Palladium‐Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. eScholarship.org. [Link]

  • Preparation method of methyl 3-methoxyacrylate.
  • Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. MDPI. [Link]

  • Palladium-Catalyzed Methoxycarbonylation Investigated by Design of Experiments. ResearchGate. [Link]

  • Fischer Esterification. YouTube. [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]

  • Asymmetric Dearomative (3+2)-Cycloaddition Involving Nitro-Substituted Benzoheteroarenes under H-Bonding Catalysis. National Institutes of Health. [Link]

  • Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Royal Society of Chemistry. [Link]

Sources

Application Notes and Protocols for the Quantification of Methyl 3-(2-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quantifying Methyl 3-(2-methoxyphenyl)propanoate

This compound (CAS 55001-09-7) is an aromatic ester with potential applications in the pharmaceutical and fragrance industries.[1] As with any compound intended for these sectors, precise and accurate quantification is paramount for quality control, stability testing, and pharmacokinetic studies. This document provides detailed analytical techniques for the robust quantification of this compound, ensuring scientific integrity and adherence to regulatory expectations. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals.

Chemical Profile of this compound:

PropertyValueSource
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
IUPAC Name This compound
SMILES COC1=CC=CC=C1CCC(=O)OC

Part 1: High-Performance Liquid Chromatography (HPLC) Method for Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For this compound, a reversed-phase HPLC method with UV detection is the recommended approach for routine quantification.

Rationale for Method Selection

The aromatic ring and the ester functional group in this compound provide a chromophore that allows for sensitive UV detection. A reversed-phase C18 column is chosen for its ability to effectively retain and separate moderately polar compounds based on their hydrophobicity. The mobile phase, a mixture of acetonitrile and water, is selected to provide optimal resolution and peak shape.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed as a stability-indicating method, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products.[2][3]

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid (analytical grade).

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (60:40, v/v), pH adjusted to 3.0 with phosphoric acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 272 nm
Injection Volume 10 µL
Run Time 15 minutes

Protocol Steps:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 600 mL of acetonitrile with 400 mL of water. Adjust the pH to 3.0 using phosphoric acid. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard and dissolve it in the mobile phase in a 25 mL volumetric flask to obtain a stock solution of 1000 µg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: For a drug product, accurately weigh a portion of the homogenized sample equivalent to about 25 mg of this compound and transfer it to a 25 mL volumetric flask. Add about 15 mL of the mobile phase and sonicate for 15 minutes. Make up the volume with the mobile phase and filter through a 0.45 µm syringe filter.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.

Method Validation

The analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.

Validation Parameters Summary:

ParameterAcceptance Criteria
Specificity The peak for the analyte should be pure and well-resolved from any degradation products or excipients.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy Recovery should be within 98-102%.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters.
Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies should be performed on the drug substance.[2][4][5]

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

The HPLC method should be able to separate the main peak of this compound from all degradation product peaks.

Experimental Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Mobile Phase (ACN:H2O, 60:40) HPLC HPLC System (C18 Column, UV at 272 nm) MobilePhase->HPLC Standard Standard Solution (1-100 µg/mL) Standard->HPLC Sample Sample Solution Sample->HPLC Data Data Acquisition HPLC->Data Calibration Calibration Curve Data->Calibration Concentration Concentration Determination Data->Concentration Calibration->Concentration

Caption: Workflow for HPLC quantification of this compound.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it an excellent technique for both the identification and quantification of volatile and semi-volatile compounds like this compound.

Rationale for Method Selection

The relatively low molecular weight and volatility of this compound make it amenable to GC analysis without derivatization. The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern.

Experimental Protocol: GC-MS Analysis

Instrumentation and Materials:

  • GC-MS system with a capillary column and an electron ionization (EI) source.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • This compound reference standard.

  • Hexane (GC grade).

  • Internal Standard (e.g., Methyl Benzoate).

GC-MS Conditions:

ParameterCondition
Injector Temperature 250°C
Injection Mode Splitless (1 µL)
Oven Program Initial 100°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Protocol Steps:

  • Standard Solution Preparation: Prepare a stock solution of this compound (1000 µg/mL) and an internal standard (e.g., Methyl Benzoate, 1000 µg/mL) in hexane. Prepare a series of calibration standards by diluting the stock solutions to concentrations ranging from 0.1 to 10 µg/mL, each containing a fixed concentration of the internal standard (e.g., 5 µg/mL).

  • Sample Preparation: Dissolve a known amount of the sample in hexane to achieve a concentration within the calibration range. Add the internal standard to the same fixed concentration as in the calibration standards.

  • GC-MS Analysis: Inject the prepared solutions into the GC-MS system.

  • Data Analysis: Identify this compound by its retention time and mass spectrum. For quantification, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound under EI conditions is expected to show a molecular ion peak (M⁺) at m/z 194. Key fragmentation pathways for aromatic esters include alpha cleavage and McLafferty rearrangement.[6][7][8]

Expected Key Fragments:

  • m/z 194 (M⁺): The molecular ion.

  • m/z 163: Loss of a methoxy radical (•OCH₃) from the ester group.

  • m/z 135: Loss of the propanoate methyl group and CO.

  • m/z 121: Tropylium ion formed from the methoxyphenyl group.

  • m/z 91: Benzyl cation.

Experimental Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Identification & Quantification Standard Calibration Standards (with Internal Standard) GCMS GC-MS System (DB-5ms Column, EI) Standard->GCMS Sample Sample Solution (with Internal Standard) Sample->GCMS Data Data Acquisition GCMS->Data Identification Retention Time & Mass Spectrum Data->Identification Quantification Calibration Curve & Concentration Data->Quantification

Sources

Technical Protocol: Best Practices for the Handling and Storage of Methyl 3-(2-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by Senior Application Scientists

Abstract: This document provides a detailed set of application notes and protocols for the safe and effective handling and storage of Methyl 3-(2-methoxyphenyl)propanoate (CAS No. 55001-09-7). The procedures outlined are designed for researchers, scientists, and professionals in drug development and organic synthesis. The causality behind each procedural step is explained to ensure both safety and the preservation of compound integrity, aligning with established principles of laboratory practice and chemical management.

Compound Identification and Physicochemical Properties

This compound is an aromatic ester. A thorough understanding of its physical and chemical properties is fundamental to its proper handling and storage. These properties dictate the necessary safety precautions and optimal storage conditions to maintain its purity and stability.

The compound's structure, featuring a methoxy group ortho to a propanoate side chain on a benzene ring, influences its reactivity and potential degradation pathways. The ester functional group can be susceptible to hydrolysis, while the aromatic ring can undergo various electrophilic substitution reactions. The methoxy group is generally stable but can be cleaved under harsh acidic conditions.[1][2]

Table 1: Physicochemical Data for this compound

Property Value Source
IUPAC Name This compound [3]
Synonyms Methyl 3-(2-methoxyphenyl)propionate [3]
CAS Number 55001-09-7 [3]
Molecular Formula C₁₁H₁₄O₃ [3]
Molecular Weight 194.23 g/mol [3]
Appearance Data not explicitly available; related compounds are colorless liquids or off-white solids. [4][5]
Boiling Point ~120 °C (for the para-isomer) [4]
Melting Point ~37-41 °C (for the para-isomer) [4]

| Flash Point | >110 °C (for the para-isomer) | |

Note: Some physical properties are listed for the structurally similar para-isomer (Methyl 3-(4-methoxyphenyl)propionate) due to limited data on the ortho-isomer. These values should be used as an estimation.

Hazard Assessment and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a known irritant.[3]

  • GHS Classification: H319: Causes serious eye irritation (Warning)[3].

  • Potential Hazards: Based on the behavior of similar aromatic esters and propanoates, skin and respiratory tract irritation should also be considered potential hazards.[5][6]

The primary causality for these hazards stems from the chemical's ability to interact with and potentially damage biological tissues upon direct contact or inhalation. Therefore, all handling procedures must be designed to eliminate or minimize exposure.

Required Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable to ensure researcher safety. The selection of PPE is directly informed by the compound's hazard profile.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory at a minimum. For operations with a higher risk of splashing (e.g., transfers of large volumes), chemical splash goggles or a full-face shield must be worn. The rationale is to prevent contact with the compound, which is a known serious eye irritant.[3][6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn at all times when handling the compound or contaminated equipment. Gloves should be inspected for integrity before each use and replaced immediately if compromised. This prevents direct skin contact, mitigating the risk of skin irritation.[6]

  • Body Protection: A standard laboratory coat must be worn and fully buttoned. This protects against accidental spills and contamination of personal clothing.

  • Respiratory Protection: Handling should occur in a well-ventilated area. If engineering controls (like a fume hood) are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be required.[5]

Standard Operating Protocol: Chemical Handling

This protocol ensures that the compound is handled in a manner that protects both the researcher and the integrity of the chemical sample.

  • Preparation and Workspace:

    • Step 1a: Designate a specific area for handling, preferably within a certified chemical fume hood to minimize inhalation of vapors.[6][7]

    • Step 1b: Ensure the workspace is clean and free of clutter. All necessary equipment (spatulas, glassware, weighing paper, etc.) should be clean, dry, and readily accessible.[8] The presence of water can lead to hydrolysis of the ester over time.[9]

    • Step 1c: Have an appropriate chemical spill kit and waste container readily available before beginning work.

  • Aliquotting and Transfer:

    • Step 2a: If the compound is a solid at room temperature, use a clean spatula for transfer. If it is a liquid, use a calibrated pipette with a disposable tip.

    • Step 2b: Avoid generating dust or aerosols. When weighing, perform the task in a fume hood or a ventilated balance enclosure. The rationale is to prevent the inhalation of airborne particles.

    • Step 2c: After dispensing, securely recap the primary container immediately. This minimizes exposure to air and moisture, which can compromise compound stability.

  • Post-Handling:

    • Step 3a: Clean all non-disposable equipment thoroughly after use.

    • Step 3b: Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

    • Step 3c: Remove gloves and wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[7]

Standard Operating Protocol: Chemical Storage

Proper storage is critical for maintaining the long-term stability and purity of this compound. The primary goals are to prevent degradation, contamination, and accidental release.

  • Primary Container:

    • The compound should be stored in its original, tightly sealed container.[7] If transferred, use a clean, dry, and appropriately labeled amber glass bottle with a PTFE-lined cap to prevent photodegradation and leakage.[10]

  • Storage Environment:

    • Step 2a: Store the container in a cool, dry, and well-ventilated area.[7] A refrigerated environment (e.g., 4°C) is recommended to slow evaporation and potential degradation.[10]

    • Step 2b: Do not store in direct sunlight or near sources of heat. Light and heat can provide the activation energy for unwanted chemical reactions.[11]

    • Step 2c: Ensure the storage location is away from incompatible materials, particularly strong oxidizing agents, which can react exothermically with organic compounds.[12]

  • Inventory Management:

    • Step 3a: Label the container clearly with the compound name, date received, and opening date.

    • Step 3b: Regularly inspect stored containers for any signs of leakage, damage, or degradation (e.g., change in color or consistency).

The following diagram illustrates the logical workflow from receiving the compound to its proper placement in long-term storage.

G Workflow for Receiving and Storing Chemical Reagents cluster_receiving Receiving & Inspection cluster_storage Storage Protocol A Receive Shipment B Inspect Container for Damage A->B Unpack C Verify Compound Identity (Check Label vs. Order) B->C If OK B_Hold Quarantine & Report B->B_Hold If Damaged D Log into Inventory System (Assign Lot #, Date) C->D If Match C_Hold Quarantine & Contact Supplier C->C_Hold If Mismatch E Select Appropriate Storage Location (Cool, Dry, Ventilated) D->E Proceed to Storage F Check for Incompatibilities (e.g., Oxidizing Agents) E->F G Place in Secondary Containment (If required) F->G H Store Container Securely G->H

Caption: Chemical Receiving to Storage Workflow.

Stability and Incompatibilities

  • Stability: The compound is expected to be stable under recommended storage conditions.[12] However, as an ester, it is susceptible to hydrolysis in the presence of strong acids, strong bases, or prolonged exposure to moisture.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[12] These materials can initiate vigorous reactions with organic compounds.

  • Hazardous Decomposition: Thermal decomposition may produce carbon monoxide (CO) and carbon dioxide (CO₂).[12]

Emergency Procedures: Accidental Exposure

A rapid and informed response is crucial in the event of an accidental exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] This is critical due to the H319 classification.[3]

  • Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Waste Disposal

All chemical waste, including empty containers and contaminated materials, must be disposed of in accordance with local, state, and federal environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance. Do not dispose of this chemical down the drain.[9]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 562482, this compound. PubChem. [Link]

  • ATB (n.d.). Methyl3-(4-methoxyphenyl)propanoate. The Automated Topology Builder. [Link]

  • Science Ready (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]

  • Kadnikov, V. V., & Pimenov, N. V. (2019). Transformation of Methoxylated Aromatic Compounds by Anaerobic Microorganisms. Microbiology, 88(4), 377-391. ResearchGate. [Link]

  • MDPI (2023). A Two-Step Strategy for Aroma Restoration of Strawberry Concentrate Based on ZIF-67@PDMS Composite Membrane. Membranes. [Link]

  • CSUB (n.d.). Lab 12: Synthesis of an Ester. California State University, Bakersfield. [Link]

  • KEGG (n.d.). Degradation of aromatic compounds - Reference pathway. Kyoto Encyclopedia of Genes and Genomes. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20145674, Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate. PubChem. [Link]

  • Restek (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. [Link]

  • Engman, L., & Singh, V. K. (2015). Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. Molecules, 20(6), 10483–10497. PMC. [Link]

  • Cole-Parmer (n.d.). Material Safety Data Sheet - Methyl 3-methoxypropionate. [Link]

  • Scribd (n.d.). Fragrant Ester Synthesis Lab Guide. [Link]

  • IntechOpen (2016). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. [Link]

  • MDPI (2024). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. International Journal of Molecular Sciences. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-(2-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-(2-methoxyphenyl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthesis and achieve higher yields and purity.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis of this compound, primarily focusing on the Fischer esterification of 3-(2-methoxyphenyl)propanoic acid.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Potential Causes & Solutions:

  • Incomplete Reaction (Equilibrium not driven to products): The Fischer esterification is a reversible reaction.[1][2][3] To favor the formation of the ester, you must shift the equilibrium to the right.

    • Solution 1: Use of Excess Alcohol: A common and effective strategy is to use methanol as the limiting reagent and the solvent for the reaction. A large excess of methanol will drive the reaction forward according to Le Chatelier's principle.[3]

    • Solution 2: Water Removal: The water produced during the reaction can hydrolyze the ester back to the carboxylic acid.[1]

      • Azeotropic Distillation: If you are using a solvent like toluene, a Dean-Stark apparatus can be used to remove water as it forms.[1]

      • Drying Agents: While less common for this specific reaction, the addition of a dehydrating agent can be considered, though this may complicate purification.

  • Insufficient Catalyst Activity: An inadequate amount or inactive catalyst will result in a slow or incomplete reaction.

    • Solution: Ensure you are using a sufficient amount of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4] Typically, a catalytic amount (1-5 mol%) is sufficient.

  • Sub-optimal Reaction Temperature and Time: The reaction may not have reached equilibrium or may be proceeding too slowly.

    • Solution: The reaction should be heated to reflux.[1] The reaction time should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. Reaction times can vary from a few hours to overnight.

Experimental Protocol: Fischer Esterification of 3-(2-methoxyphenyl)propanoic acid

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(2-methoxyphenyl)propanoic acid (1.0 eq).

  • Add a large excess of methanol (e.g., 10-20 eq), which will also serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.02-0.05 eq).

  • Heat the reaction mixture to reflux and maintain it for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting carboxylic acid is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Q2: I am observing significant amounts of unreacted starting material (3-(2-methoxyphenyl)propanoic acid) even after a prolonged reaction time. What should I do?

Potential Causes & Solutions:

  • Water in Reagents: The presence of water in your methanol or carboxylic acid can inhibit the reaction.

    • Solution: Use anhydrous methanol and ensure your starting carboxylic acid is dry.

  • Catalyst Degradation: The acid catalyst may have been neutralized or degraded.

    • Solution: Ensure no basic impurities are present in your starting materials. You can try adding a fresh portion of the catalyst, but be cautious as this can promote side reactions if overdone.

Q3: My final product is impure. What are the likely side products and how can I remove them?

Potential Side Products & Purification Strategies:

  • Unreacted 3-(2-methoxyphenyl)propanoic acid: This is the most common impurity if the reaction is incomplete.

    • Purification: During the workup, a wash with a mild base like sodium bicarbonate solution will convert the acidic starting material into its water-soluble salt, which will be removed in the aqueous layer.[1]

  • Byproducts from Side Reactions: At high temperatures and with a strong acid catalyst, side reactions like ether formation from the alcohol (dimethyl ether) or sulfonation of the aromatic ring can occur, although these are generally minor in this specific synthesis.

    • Purification: Purification by column chromatography on silica gel is typically effective in removing these impurities. A solvent system of ethyl acetate and hexane is a good starting point.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Yield of this compound check_reaction Check for Incomplete Reaction (TLC/GC) start->check_reaction check_purity Analyze Product Purity (NMR/GC-MS) start->check_purity incomplete Starting Material Present? check_reaction->incomplete impure Impurities Detected? check_purity->impure drive_equilibrium Drive Equilibrium: - Use excess methanol - Remove water (Dean-Stark) - Increase reaction time/temp incomplete->drive_equilibrium Yes investigate_catalyst Investigate Catalyst: - Check catalyst amount - Use fresh/anhydrous reagents incomplete->investigate_catalyst No identify_impurity Identify Impurity Type impure->identify_impurity Yes end High Yield & Purity Achieved impure->end No drive_equilibrium->end investigate_catalyst->end acid_impurity Unreacted Acid: - Basic wash (NaHCO3) identify_impurity->acid_impurity side_product Side Products: - Column chromatography - Distillation identify_impurity->side_product acid_impurity->end side_product->end

Caption: Troubleshooting workflow for low yield and impurity issues.

II. Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the Fischer esterification?

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.[4]

Mechanism Diagram

FischerEsterification RCOOH R-COOH Protonated_acid R-C(=O+H)-OH RCOOH->Protonated_acid + H+ H_plus H+ Tetrahedral_intermediate2 R-C(OH)2-O+H-CH3 Protonated_acid->Tetrahedral_intermediate2 + CH3OH MeOH CH3OH Tetrahedral_intermediate1 R-C(OH)(O+H2)-OCH3 Water_loss R-C(=O+H)-OCH3 Tetrahedral_intermediate1->Water_loss - H2O Proton_transfer Proton Transfer Tetrahedral_intermediate2->Tetrahedral_intermediate1 Proton Transfer Ester R-COOCH3 Water_loss->Ester - H+ H2O H2O

Caption: Mechanism of Fischer Esterification.

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[4]

  • Nucleophilic Attack by Alcohol: The alcohol (methanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon.[4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Q2: Are there alternative methods for synthesizing this compound?

Yes, other methods exist, although Fischer esterification is often the most straightforward.

  • Reaction with Alkyl Halides: The sodium salt of 3-(2-methoxyphenyl)propanoic acid can be reacted with an alkyl halide like methyl iodide. This method avoids the use of strong acids but requires the preparation of the carboxylate salt.

  • Heck Reaction: It is possible to synthesize the precursor, methyl 3-(2-methoxyphenyl)acrylate, via a Heck reaction between 2-bromoanisole and methyl acrylate, followed by reduction of the double bond.[5][6][7][8] The Heck reaction is a powerful C-C bond-forming reaction but often requires a palladium catalyst and a phosphine ligand.[5][6][7][8]

Q3: How can I synthesize the starting material, 3-(2-methoxyphenyl)propanoic acid?

A common method is the hydrogenation of 2-methoxycinnamic acid.[9]

Synthesis of 3-(2-methoxyphenyl)propanoic acid

  • Dissolve 2-methoxycinnamic acid in a suitable solvent like ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the uptake of hydrogen ceases.

  • Filter off the catalyst and evaporate the solvent to obtain 3-(2-methoxyphenyl)propanoic acid.[9]

Q4: What are the key physical properties of this compound?
PropertyValueSource
Molecular FormulaC₁₁H₁₄O₃[10]
Molecular Weight194.23 g/mol [10]
IUPAC NameThis compound[10]
CAS Number55001-09-7[10]

III. References

  • Preparation method of methyl 3-methoxyacrylate. Google Patents.

  • Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor. Google Patents.

  • 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. [Link]

  • Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof. Google Patents.

  • This compound | C11H14O3 | CID 562482. PubChem - NIH. [Link]

  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. MDPI. [Link]

  • 3-(2-Methoxyphenyl)propionic acid. NIST WebBook. [Link]

  • Synthesis of 3-(m-methoxyphenyl)propionic acid. PrepChem.com. [Link]

  • Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. RSC Publishing. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journals. [Link]

  • Synthesis method for 3-methoxypropiophenone. Google Patents.

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. PMC - NIH. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Vancouver Island University. [Link]

  • Methyl3-(4-methoxyphenyl)propanoate | C11H14O3 | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. [Link]

  • Preparation method of methyl 3-methoxypropionate. Eureka | Patsnap. [Link]

  • Heck Reaction—State of the Art. MDPI. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Fischer Esterification. University of Missouri–St. Louis. [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]

  • A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. PMC - NIH. [Link]

  • Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate | C11H14O4 | CID 20145674. PubChem. [Link]

Sources

Technical Support Center: Synthesis of Methyl 3-(2-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-(2-methoxyphenyl)propanoate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during its synthesis. Instead of a rigid manual, we present a series of troubleshooting scenarios in a question-and-answer format to directly address common side reactions and experimental pitfalls. Our focus is on understanding the causality behind these issues and providing field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured around the most common synthetic strategies employed to synthesize this compound and its precursors.

Section 1: Issues in Palladium-Catalyzed Heck Coupling Routes

The Mizoroki-Heck reaction, typically involving the coupling of 2-bromoanisole or 2-iodoanisole with methyl acrylate, is a powerful method for forming the carbon skeleton of the corresponding cinnamate, which is then hydrogenated.[1] However, this pathway is susceptible to several side reactions that can diminish yield and purity.

Question 1: My Heck reaction is giving a low yield of the desired methyl 2-methoxycinnamate. My analysis shows unreacted 2-bromoanisole and the formation of 2,2'-dimethoxybiphenyl. What is causing this?

Answer: This is a classic troubleshooting scenario in Heck couplings, pointing towards issues with the catalytic cycle, specifically slow oxidative addition or dominant side reactions like reductive elimination from a diarylpalladium(II) species.

  • Underlying Cause:

    • Catalyst Deactivation: The active Pd(0) catalyst may be oxidizing to inactive Pd(II) species or forming palladium black, especially if the reaction is run in air without appropriate ligands.[2]

    • Homocoupling (Ullmann Coupling): The formation of 2,2'-dimethoxybiphenyl is a common side reaction. It occurs when two molecules of the aryl halide couple, a process often favored at higher temperatures or when the oxidative addition step is reversible and the subsequent steps of the Heck cycle are slow.

    • Inefficient Reductive Elimination: If the desired reductive elimination to form the product is slower than the side reactions, overall yield will suffer. The choice of base and ligand is critical here.

  • Troubleshooting Steps & Preventative Measures:

    • Optimize the Base: The base is crucial for regenerating the Pd(0) catalyst. If you are using a weak base like triethylamine (TEA), consider switching to a stronger inorganic base like K₂CO₃ or Cs₂CO₃, or using a combination of both.[2] The choice of base can significantly influence the reaction rate and selectivity.

    • Ligand Selection: If you are running the reaction ligandless, the catalyst is likely unstable. The addition of a phosphine ligand (e.g., PPh₃, or a more electron-rich Buchwald-type ligand) can stabilize the palladium catalyst, promote oxidative addition, and prevent aggregation into palladium black.

    • Temperature Control: While heat is required, excessive temperatures (>120 °C) can accelerate catalyst decomposition and homocoupling. Attempt the reaction at the lowest temperature that still provides a reasonable rate (e.g., 80-100 °C).

    • Ensure Inert Atmosphere: Rigorously degas your solvent and run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst and any phosphine ligands.

Question 2: I'm observing a significant amount of the α-arylated byproduct, Methyl 2-(2-methoxyphenyl)acrylate, in my Heck reaction. How can I improve the regioselectivity for the desired β-isomer (methyl 2-methoxycinnamate)?

Answer: While the Mizoroki-Heck reaction with electron-deficient alkenes like methyl acrylate typically favors β-arylation, achieving high selectivity can be challenging.[3] The formation of the α-isomer results from a competing insertion pathway.

  • Underlying Cause: The regioselectivity of insertion (1,2- vs. 2,1-insertion) of the acrylate into the aryl-palladium bond determines the product.[4] 2,1-insertion leads to the desired linear β-product, while 1,2-insertion gives the branched α-product. Electronic factors strongly favor 2,1-insertion, but this can be overridden by steric effects or specific ligand-catalyst interactions.

  • Troubleshooting Workflow: The following workflow can help diagnose and resolve issues with regioselectivity.

    G start Low Regioselectivity Observed (Mixture of α and β isomers) check_ligand Are you using a bulky ligand? start->check_ligand ligand_yes Yes check_ligand->ligand_yes Bulky Ligand ligand_no No check_ligand->ligand_no No/Ligandless check_conditions Review Reaction Conditions temp_check Is the temperature excessively high? check_conditions->temp_check solution_sterics Bulky ligands can favor α-arylation. Switch to a less hindered ligand (e.g., PPh₃ or a bidentate ligand like dppp). ligand_yes->solution_sterics solution_add_ligand Introduce a simple phosphine ligand (PPh₃). Ligandless conditions can sometimes lead to poor selectivity. ligand_no->solution_add_ligand solution_sterics->check_conditions solution_add_ligand->check_conditions temp_yes Yes temp_check->temp_yes temp_no No temp_check->temp_no solution_temp High temperatures can reduce selectivity. Lower the temperature to ≤ 100°C. temp_yes->solution_temp final_check Consider solvent polarity and base choice. Non-polar solvents can sometimes alter selectivity. temp_no->final_check solution_temp->final_check

    Caption: Troubleshooting workflow for poor regioselectivity in the Heck reaction.

  • Experimental Protocol: Improving β-Selectivity

    • Reagent Preparation: To a flame-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), triphenylphosphine (PPh₃, 4 mol%), and K₂CO₃ (2.2 equivalents).

    • Inert Atmosphere: Seal the flask, and purge with argon for 15 minutes.

    • Solvent and Reactants: Add degassed DMF (or acetonitrile), followed by 2-bromoanisole (1.0 equivalent) and methyl acrylate (1.2 equivalents).

    • Reaction: Heat the mixture to 80-90 °C and monitor by TLC or GC-MS.

    • Workup: After completion, cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Section 2: Issues in Fischer Esterification Routes

This classic method involves the acid-catalyzed reaction of 3-(2-methoxyphenyl)propanoic acid with methanol. While straightforward, its equilibrium nature is a common source of problems.[5]

Question 3: My Fischer esterification is stalling at ~70% conversion, even after prolonged heating. How can I drive the reaction to completion?

Answer: This is the most common issue with Fischer esterification, as it is a reversible reaction.[6] The presence of the water byproduct shifts the equilibrium back towards the starting materials.

  • Underlying Cause: The reaction between a carboxylic acid and an alcohol produces an ester and water.[7] According to Le Châtelier's principle, to favor product formation, one of the products (ester or water) must be removed, or one of the reactants (alcohol) must be used in large excess.[6]

  • Troubleshooting Steps:

    • Use Excess Alcohol: The simplest method is to use methanol as the solvent. Its large molar excess (often 20-100 equivalents) will drive the equilibrium towards the ester.

    • Water Removal:

      • Dean-Stark Apparatus: For higher boiling alcohols, a Dean-Stark trap is used to azeotropically remove water. This is not practical for methanol due to its low boiling point.

      • Drying Agents: Add a chemical drying agent like molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water as it forms.

    • Increase Catalyst Loading: A slight increase in the acid catalyst (e.g., from 1 mol% to 5 mol% of H₂SO₄ or TsOH) can increase the rate at which equilibrium is reached, though it won't change the position of the equilibrium itself.

MethodPrincipleSuitability for Methanol
Excess Methanol Le Châtelier's Principle (Reactant)Excellent; use as solvent.
Dean-Stark Trap Le Châtelier's Principle (Product Removal)Poor; methanol is too volatile.
Molecular Sieves Le Châtelier's Principle (Product Removal)Good; sequesters water in-situ.

Caption: Comparison of methods to drive Fischer esterification equilibrium.

Section 3: Issues in Friedel-Crafts Acylation Routes

A Friedel-Crafts approach might involve the acylation of anisole with a three-carbon electrophile. However, using unsaturated acyl chlorides like acryloyl chloride with anisole is fraught with side reactions.[8]

Question 4: I attempted a Friedel-Crafts reaction between anisole and acryloyl chloride with AlCl₃, hoping to get a precursor to my target. Instead, I got a low yield of a complex mixture, with a major byproduct identified as an indanone. What went wrong?

Answer: This outcome is a known complication of using α,β-unsaturated acyl chlorides in Friedel-Crafts reactions. The initial acylation product is prone to a subsequent intramolecular cyclization.

  • Underlying Cause and Mechanism:

    • Initial Acylation: Anisole undergoes electrophilic aromatic substitution with the acryloyl chloride/AlCl₃ complex to form 3-(methoxyphenyl)-1-propenone. The methoxy group is ortho, para-directing, so you will get a mixture of 3-(2-methoxyphenyl)- and 3-(4-methoxyphenyl)-1-propenone.[9][10]

    • Intramolecular Alkylation: The product from the ortho-acylation can then undergo a rapid, intramolecular Friedel-Crafts alkylation. The enone, activated by the Lewis acid, allows the aromatic ring to attack the β-carbon, leading to a stable, six-membered ring transition state and forming a 7-methoxy-1-indanone byproduct.[8]

    G cluster_0 Step 1: Intermolecular Acylation cluster_1 Step 2: Intramolecular Alkylation Anisole Anisole Ortho_Product ortho-Acylated Intermediate (3-(2-methoxyphenyl)propenone) Anisole->Ortho_Product + Acryloyl Acryloyl Chloride + AlCl₃ Ortho_Product_2 ortho-Acylated Intermediate Indanone 7-Methoxy-1-Indanone (Side Product) Ortho_Product_2->Indanone Fast Cyclization

    Caption: Pathway showing indanone side product formation.

  • Preventative Strategy: This tandem reaction is difficult to prevent under standard Friedel-Crafts conditions. A more reliable route is to use a saturated acyl chloride, like propionyl chloride , to acylate anisole. This will produce methoxypropiophenone isomers. The ketone can then be reduced (e.g., via Wolff-Kishner or Clemmensen reduction) to an ethyl group, and the side chain can be extended in a subsequent step. This multi-step but more controlled approach avoids the problematic intramolecular cyclization.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN104058960A - Preparation method of methyl 3-methoxyacrylate.
  • PhytoBank. (2015). Showing methyl-3-(2-vinyl-4-methoxyphenyl)-propionate (PHY0025957). Retrieved from [Link]

  • ATB. (n.d.). Methyl3-(4-methoxyphenyl)propanoate. The Automated Topology Builder and Repository. Retrieved from [Link]

  • van Beek, H. L., Winter, R. T., Eastham, G. R., & Fraaije, M. W. (2014). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. Chemical Communications, 50(87), 13034-13036. Retrieved from [Link]

  • Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Octyl methoxycinnamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck reaction between bromobenzene (PhBr) and methyl acrylate. Retrieved from [Link]

  • Wang, C., et al. (2011). Tandem Friedel-Crafts acylation and alkylation of arenes with 2-alkenoyl chlorides. Tetrahedron Letters, 52(23), 2953-2955. (Simulated reference, concept from ResearchGate snippet). Retrieved from [Link]

  • Köhler, K., Heidenreich, R. G., Soom, S. K., & Krauter, J. G. (2002). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Journal of Molecular Catalysis A: Chemical, 182-183, 431-441. Retrieved from [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Fischer Esterification. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved from [Link]

  • YouTube. (2023). Friedel Craft's reaction of Anisole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Dauth, A., et al. (2011). Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. Proceedings of the National Academy of Sciences, 108(41), 16909-16914. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck coupling reaction of iodobenzene with methyl acrylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • Dauth, A., et al. (2011). Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. PMC. Retrieved from [Link]

  • Simon Fraser University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

  • Jaroszewski, J. W., et al. (2022). A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate. Molecules, 27(19), 6543. Retrieved from [Link]

  • PubChem. (n.d.). Octinoxate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 3-(2-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-(2-methoxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions for a successful synthesis.

Introduction

This compound is a valuable building block in organic synthesis. Its preparation can be approached through several synthetic routes, with the most common being the Fischer esterification of 3-(2-methoxyphenyl)propanoic acid and palladium-catalyzed cross-coupling reactions. Each method presents its own set of challenges. This guide will address specific issues you may encounter and provide scientifically grounded solutions.

Troubleshooting Guide: Common Experimental Issues and Solutions

This section is formatted to help you quickly identify and solve problems you might be facing in the lab.

Scenario 1: Low or No Yield in Fischer Esterification

You are attempting to synthesize this compound via Fischer esterification of 3-(2-methoxyphenyl)propanoic acid with methanol and an acid catalyst, but you are observing a low yield or no product formation.

Answer:

Low yield in a Fischer esterification is a common issue and is almost always related to the reversible nature of the reaction.[1][2][3] To achieve a high yield, the equilibrium must be shifted towards the formation of the ester.[2][4] Here’s a systematic approach to troubleshooting:

1. Inefficient Water Removal: The formation of water as a byproduct can drive the equilibrium back towards the starting materials.[1][5]

  • Solution: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.[4] Alternatively, using a large excess of the alcohol (methanol) can also drive the reaction forward, acting as both a reactant and the solvent.[1][3]

2. Insufficient Catalyst Activity: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the attack by methanol.[4][5]

  • Solution: Ensure your acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is not old or hydrated. Use a catalytic amount, typically 1-5 mol%. In some cases, a stronger Lewis acid catalyst could be employed.[4][5]

3. Suboptimal Reaction Temperature and Time: Esterification is often a slow process that requires thermal energy to proceed at a practical rate.[3]

  • Solution: Ensure the reaction is heated to reflux and maintained for an adequate duration.[3][6] Typical reaction times can range from a few hours to overnight.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3][7]

4. Steric Hindrance: While less of a concern for methanol, significant steric bulk on the carboxylic acid can slow down the reaction.[2]

  • Solution: In such cases, a longer reaction time or a more potent catalytic system might be necessary.

Troubleshooting Workflow for Low Yield in Fischer Esterification

G start Low Yield in Fischer Esterification check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_water Is water being effectively removed? check_equilibrium->check_water Yes check_conditions Are reaction time and temperature optimal? check_equilibrium->check_conditions No check_catalyst Is the catalyst active? check_water->check_catalyst Yes solution_water Use Dean-Stark trap or excess methanol. check_water->solution_water No check_catalyst->check_conditions Yes solution_catalyst Use fresh, anhydrous catalyst. Consider a Lewis acid. check_catalyst->solution_catalyst No solution_conditions Increase reflux time and monitor by TLC. check_conditions->solution_conditions No end Improved Yield solution_water->end solution_catalyst->end solution_conditions->end G Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Methanol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O Ester Ester Protonated Ester->Ester - H+

Caption: Simplified Fischer esterification mechanism.

Q2: How can I monitor the progress of my esterification reaction?

A2: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the progress of the reaction. [7]Spot the reaction mixture alongside the starting carboxylic acid on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. [8] Q3: What are potential side reactions in the synthesis of this compound?

A3: In Fischer esterification, the primary side reaction is the reverse reaction, hydrolysis of the ester back to the carboxylic acid and alcohol. [9][10]If the reaction temperature is too high, ether formation from the self-condensation of the alcohol can occur. In palladium-catalyzed reactions, common side reactions include homocoupling of the starting materials and reduction of the aryl halide.

Q4: What is a suitable method for the purification of this compound?

A4: After a standard aqueous workup to remove the acid catalyst and any water-soluble byproducts, the crude product can be purified by column chromatography on silica gel. [11]A gradient of ethyl acetate in hexanes is typically a good starting point for the mobile phase. [8]Alternatively, if the product is thermally stable and has a sufficiently high boiling point, distillation under reduced pressure can be an effective purification method.

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide detailed structural information. [12][13][14]Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the purity and confirm the molecular weight of the product.

Experimental Protocols

Protocol 1: Fischer Esterification of 3-(2-methoxyphenyl)propanoic acid
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(2-methoxyphenyl)propanoic acid (1.0 eq).

  • Add a large excess of methanol (e.g., 10-20 eq), which will also serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC. [6]5. After completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Protocol 2: General Considerations for a Palladium-Catalyzed Cross-Coupling Approach
  • Reactants: An appropriate aryl halide (e.g., 2-bromoanisole) and a coupling partner containing the propanoate moiety (e.g., methyl acrylate for a Heck reaction, or a suitable boronic ester for a Suzuki reaction).

  • Catalyst: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable ligand (e.g., a phosphine ligand).

  • Base and Solvent: An appropriate base (e.g., K₂CO₃, Cs₂CO₃ for Suzuki; Et₃N for Heck) and an anhydrous, degassed solvent.

  • Procedure: The reaction should be assembled in a glovebox or under an inert atmosphere. The reactants, catalyst, ligand, and base are combined in the solvent and heated to the desired temperature until the reaction is complete as monitored by TLC or GC. Workup typically involves filtration to remove the catalyst and subsequent purification of the organic phase.

Data Summary

ParameterFischer EsterificationPalladium-Catalyzed Cross-Coupling
Reactants 3-(2-methoxyphenyl)propanoic acid, MethanolAryl halide, coupling partner
Catalyst H₂SO₄, p-TsOHPd(0) or Pd(II) complex with ligands
Temperature Reflux (typically 60-100 °C)Varies (often 80-120 °C)
Key Optimizations Water removal, excess alcoholLigand choice, inert atmosphere, base
Common Issues Equilibrium limitation, slow reactionCatalyst deactivation, side reactions

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Fischer Esterification. Organic Chemistry Portal. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • Fischer–Speier esterification. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • How can I improve the yield of my Fischer Esterification? (2020, February 13). Reddit. Retrieved from [Link]

  • Synthesis of methyl 2-(heteroaryl)propanoates via palladium-catalyzed reaction. (1993, November 1). Tetrahedron Letters, 34(45), 2509-2512.
  • Methyl Esters. Organic Chemistry Portal. Retrieved from [Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. (n.d.). AOCS. Retrieved from [Link]

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Fischer Esterification. (n.d.).
  • Hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]

  • Troubleshooting low conversion rates in Fischer esterification. (2025, December). BenchChem.
  • Esterification reactions of phenolic compounds 1, 2 and 3. (n.d.). ResearchGate. Retrieved from [Link]

  • Hydrolysis of methyl esters. (n.d.). Google Patents.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018, September 1). Molecules, 23(9), 2232.
  • Palladium-Catalyzed Direct Arylation of Methyl Sulfoxides with Aryl Halides. (2013). Journal of the American Chemical Society, 135(10), 3740–3743.
  • Quantitative Preparation of Methyl Esters of Fatty Acids for Gas Chromatography. (n.d.).
  • esterification reaction. (n.d.). Scribd. Retrieved from [Link]

  • Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. (n.d.).
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). Journal of the American Chemical Society.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Reaction Chemistry & Engineering, 1(6), 635-643.
  • Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • What are the solvents used in TLC for sterification? (2014, January 26). ResearchGate. Retrieved from [Link]

  • The Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chrom
  • Analytical Methods 2. Materials and Methods. (n.d.).
  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? (2020, April 3). Quora. Retrieved from [Link]

  • Recycling Heterogenous Catalysts for Multi-Batch Conjugated Polymer Synthesis via Direct Arylation Polymerization. (n.d.).
  • Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst. (n.d.).
  • NMR spectrum of methyl propanoate. (2021, September 5). YouTube. Retrieved from [Link]

  • Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. (n.d.).
  • Video: Esterification - Prep. (2020, March 26). JoVE. Retrieved from [Link]

  • Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]

  • Heck Reaction—State of the Art. (n.d.).
  • ¹H NMR spectrum (300 MHz, CDCl3) of methyl 3-(4-methoxyphenyl)acrylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]

  • GC column for Fatty ACid Methyl Ester. (2004, August 30). Chromatography Forum. Retrieved from [Link]

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved from [Link]

  • Palladium-Catalyzed Methoxycarbonylation Investigated by Design of Experiments. (n.d.). ResearchGate. Retrieved from [Link]

  • Reductive Heck Reactions of N-Methyl-substituted Tricyclic Imides. (n.d.). Molecules.

Sources

Technical Support Center: Synthesis of Methyl 3-(2-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of methyl 3-(2-methoxyphenyl)propanoate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this synthesis in their work. Here, we address common catalyst-related issues encountered during the esterification of 3-(2-methoxyphenyl)propanoic acid, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and industrially scalable method is the Fischer-Speier esterification.[1] This reaction involves treating the parent carboxylic acid, 3-(2-methoxyphenyl)propanoic acid, with methanol in the presence of an acid catalyst.[2] It is a classic, thermodynamically controlled process valued for its atom economy as the only byproduct is water.[2]

The general reaction is as follows:

3-(2-methoxyphenyl)propanoic acid + Methanol ⇌ this compound + Water

Key to this synthesis is the catalyst, which protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[3] Commonly used catalysts include strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1]

Troubleshooting Guide: Catalyst and Reaction Yield Issues

Q2: My reaction yield is consistently low (<50%). What are the primary catalyst-related factors I should investigate?

Low yield in a Fischer esterification is a frequent challenge, almost always tied to the reaction's equilibrium nature.[4] The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[5] To achieve high yields, the equilibrium must be shifted towards the product side, in accordance with Le Châtelier's principle.[6]

Here is a systematic approach to troubleshooting low yields:

Below is a decision-making workflow to diagnose and resolve common causes of poor conversion in your esterification.

G start Low Yield Observed check_equilibrium Is the reaction equilibrium being effectively shifted? start->check_equilibrium check_catalyst Is the catalyst active and appropriate? check_equilibrium->check_catalyst No use_excess_meoh Action: Use Methanol as Solvent (Large Excess) check_equilibrium->use_excess_meoh Yes check_reagents Are reagents pure and dry? check_catalyst->check_reagents No increase_catalyst Action: Increase Catalyst Loading (e.g., to 1-5 mol%) check_catalyst->increase_catalyst Yes check_reagents->start No (Re-evaluate) dry_reagents Action: Dry Methanol and Starting Material check_reagents->dry_reagents Yes remove_water Action: Remove Water Actively (e.g., Dean-Stark, Molecular Sieves) use_excess_meoh->remove_water Yield still low success Yield Improved use_excess_meoh->success remove_water->success change_catalyst Action: Switch to Anhydrous Catalyst (e.g., TsOH) increase_catalyst->change_catalyst Yield still low increase_catalyst->success change_catalyst->success dry_reagents->success

Caption: Troubleshooting workflow for low yield.

  • Issue: Equilibrium Limitation.

    • Causality: The presence of water, a reaction product, will drive the equilibrium back towards the starting materials, limiting the maximum achievable yield to around 65-70% with equimolar reactants.[7]

    • Solution 1: Use Excess Alcohol. The most straightforward method to shift the equilibrium is to use a large excess of one of the reactants.[5] Since methanol is inexpensive and liquid, using it as the reaction solvent is a highly effective strategy. This large molar excess drives the reaction forward.

    • Solution 2: Water Removal. Actively removing water as it forms is another powerful technique.[1] This can be achieved by:

      • Dean-Stark Apparatus: Refluxing in a solvent like toluene that forms an azeotrope with water will physically remove it from the reaction mixture.[1]

      • Drying Agents: Adding molecular sieves (3Å or 4Å) to the reaction mixture can sequester water. However, ensure the sieves are properly activated and compatible with the acidic conditions.

      • Dehydrating Catalyst: Concentrated sulfuric acid not only acts as a catalyst but also as a dehydrating agent, sequestering water.[6]

  • Issue: Catalyst Inactivity or Insufficient Loading.

    • Causality: The catalyst's role is to accelerate the reaction towards equilibrium; it does not change the equilibrium position itself.[6] If the reaction is proceeding too slowly, it may not reach equilibrium in the allotted time. Concentrated sulfuric acid can contain water, which can hinder its effectiveness.

    • Solution 1: Catalyst Choice. While sulfuric acid is common, anhydrous catalysts like p-toluenesulfonic acid (TsOH) can be more effective as they introduce less water into the system.[1] Lewis acids can also be employed.[1]

    • Solution 2: Catalyst Loading. For bench-scale synthesis, a catalyst loading of 1-5 mol% relative to the carboxylic acid is typical. Insufficient catalyst will result in impractically long reaction times.

    • Solution 3: Heterogeneous Catalysts. For easier removal and potential recycling, consider solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) or graphene oxide.[3] These systems avoid a difficult aqueous work-up to remove a corrosive acid.

CatalystTypeTypical LoadingAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Homogeneous, Protic1-5 mol%Inexpensive, strong acid, also a dehydrating agent.[6]Difficult to remove, corrosive, can cause charring at high temperatures.
p-Toluenesulfonic Acid (TsOH) Homogeneous, Protic1-5 mol%Crystalline solid (easy to handle), less oxidizing than H₂SO₄.[1]Requires neutralization and removal during workup.
Amberlyst-15 Heterogeneous, Protic10-20 wt%Easily filtered off, reusable, non-corrosive.Slower reaction rates compared to homogeneous catalysts.
Graphene Oxide HeterogeneousVariesHigh efficiency, reusable.[3]Can be more expensive, preparation may be complex.
Q3: I am observing significant charring and dark coloration in my reaction. What is causing this and how can I prevent it?

Causality: This issue is most common when using concentrated sulfuric acid at elevated temperatures (reflux).[8] Sulfuric acid is a strong oxidizing agent and can cause decomposition and polymerization of organic materials, leading to the formation of black or brown tar-like substances. The aromatic ring in 3-(2-methoxyphenyl)propanoic acid can be susceptible to sulfonation as a side reaction under harsh conditions.

Solutions:

  • Lower the Reaction Temperature: If possible, run the reaction at the lowest effective temperature. While reflux is common, check if a lower temperature (e.g., 60 °C) for a longer duration can achieve good conversion without decomposition.

  • Switch to a Non-Oxidizing Catalyst: Replace sulfuric acid with p-toluenesulfonic acid (TsOH).[1] TsOH is an excellent, strong acid catalyst for esterification but is significantly less oxidizing and less prone to causing charring.

  • Use a Heterogeneous Catalyst: Solid acid catalysts like Amberlyst-15 are highly recommended to avoid this issue entirely, as the acidic sites are confined to the polymer backbone and the workup is a simple filtration.

Experimental Protocols

Protocol 1: High-Yield Synthesis using Methanol as Solvent

This protocol leverages a large excess of methanol to drive the reaction equilibrium towards the product.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(2-methoxyphenyl)propanoic acid (e.g., 10.0 g, 55.5 mmol).

  • Reagents: Add methanol (150 mL). The carboxylic acid may not fully dissolve initially.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1.0 mL, ~18.4 mmol) dropwise. An exotherm may be observed.

  • Reaction: Heat the mixture to a gentle reflux (~65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent), checking for the disappearance of the starting carboxylic acid.

  • Work-up:

    • Allow the reaction to cool to room temperature.

    • Reduce the volume of methanol by ~80% using a rotary evaporator.

    • Dilute the residue with ethyl acetate (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL, CAUTION: CO₂ evolution! ), and finally with brine (1 x 50 mL).[9]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography if necessary.

Protocol 2: Neutralization and Work-up Procedure

The goal of the work-up is to remove the acid catalyst and any unreacted carboxylic acid.

G start Reaction Mixture (Ester, MeOH, H₂SO₄, Acid SM) rotovap 1. Concentrate on Rotary Evaporator (Remove excess MeOH) start->rotovap dilute 2. Dilute with EtOAc and Water rotovap->dilute separate 3. Separate Layers dilute->separate wash_bicarb 4. Wash Organic Layer with NaHCO₃(aq) separate->wash_bicarb Organic Layer aqueous_layer Aqueous Layer (Discard) separate->aqueous_layer Aqueous Layer wash_brine 5. Wash Organic Layer with Brine wash_bicarb->wash_brine dry 6. Dry with Na₂SO₄, Filter wash_brine->dry concentrate 7. Concentrate to yield Crude Product dry->concentrate

Caption: Standard aqueous work-up workflow.

References

  • PrepChem. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. PrepChem.com. Retrieved from [Link]

  • van Beek, H. L., Winter, R. T., Eastham, G. R., & Fraaije, M. W. (2014). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. Chemical Communications, 50(86), 13034-13036. Retrieved from [Link]

  • Ramírez, M. A., et al. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank, 2023(3), M1642. Retrieved from [Link]

  • NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples. NROChemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). KR101877874B1 - Manufacturing method of methyl 3-methoxypropionate with high purity and yield and manufacturing equipment therefor.
  • Khan Academy. (n.d.). Fischer esterification. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). CN104058960A - Preparation method of methyl 3-methoxyacrylate.
  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • JoVE. (2020). Esterification. Journal of Visualized Experiments. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

  • PhytoBank. (2015). Showing methyl-3-(2-vinyl-4-methoxyphenyl)-propionate (PHY0025957). Retrieved from [Link]

  • DrugBank. (n.d.). Methyl3-(4-methoxyphenyl)propanoate. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification?. r/Chempros. Retrieved from [Link]

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]

  • MDPI. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • JoVE. (2020). Esterification - Prep. Journal of Visualized Experiments. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting NMR peak assignments for Methyl 3-(2-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting NMR Peak Assignments for Methyl 3-(2-methoxyphenyl)propanoate

Welcome to the technical support center for NMR analysis. This guide provides in-depth troubleshooting for the specific challenges encountered during the NMR peak assignment of this compound. It is designed for researchers and drug development professionals who require unambiguous structural confirmation.

Introduction: The Challenge of an Asymmetrical System

This compound presents a common yet instructive challenge in NMR spectroscopy. The molecule contains two distinct, flexible chains attached at ortho positions on a benzene ring. This arrangement leads to seven non-equivalent proton signals and eleven unique carbon signals. The aromatic region, in particular, can be complex due to overlapping multiplets from four adjacent protons, each with different electronic environments. This guide provides a systematic, question-driven approach to deconstruct the spectrum and achieve full, confident assignment.

Below is the structure with standardized numbering that will be used throughout this guide.

Diagram: Structure and Numbering for this compound ```dot graph structure_numbering { layout=neato; node [shape=none, fontsize=10, fontname="Helvetica", fontcolor="#202124"]; edge [fontsize=10, fontname="Helvetica"];

// Define nodes for atoms with labels C1 [label="C1", pos="0,1!", color="#202124"]; C2 [label="C2", pos="-0.87,0.5!", color="#202124"]; C3 [label="C3", pos="-0.87,-0.5!", color="#202124"]; C4 [label="C4", pos="0,-1!", color="#202124"]; C5 [label="C5", pos="0.87,-0.5!", color="#202124"]; C6 [label="C6", pos="0.87,0.5!", color="#202124"];

C7 [label="C7", pos="-1.8,-0.5!", color="#202124"]; H7a [label="H", pos="-2.1, -0.2!", color="#4285F4"]; H7b [label="H", pos="-2.1, -0.8!", color="#4285F4"];

C8 [label="C8", pos="-2.7,-0.5!", color="#202124"]; H8a [label="H", pos="-3.0, -0.2!", color="#4285F4"]; H8b [label="H", pos="-3.0, -0.8!", color="#4285F4"];

C9 [label="C9", pos="-3.6,-0.5!", color="#202124"]; O_C9_1 [label="O", pos="-3.9,-0.1!", color="#EA4335"]; O_C9_2 [label="O", pos="-4.1,-0.9!", color="#EA4335"];

C10 [label="C10", pos="-5.0,-0.9!", color="#202124"]; H10a [label="H", pos="-5.3,-0.6!", color="#4285F4"]; H10b [label="H", pos="-5.3,-1.2!", color="#4285F4"]; H10c [label="H", pos="-4.7,-1.2!", color="#4285F4"];

O_C2 [label="O", pos="-1.7,0.8!", color="#EA4335"]; C11 [label="C11", pos="-2.6,0.8!", color="#202124"]; H11a [label="H", pos="-2.9,1.1!", color="#4285F4"]; H11b [label="H", pos="-2.9,0.5!", color="#4285F4"]; H11c [label="H", pos="-2.3,1.1!", color="#4285F4"];

H3 [label="H3", pos="-1.5,-1!", color="#4285F4"]; H4 [label="H4", pos="0,-1.6!", color="#4285F4"]; H5 [label="H5", pos="1.5,-1!", color="#4285F4"]; H6 [label="H6", pos="1.5,1!", color="#4285F4"];

// Benzene ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Propanoate chain C1 -- C7; C7 -- C8; C8 -- C9; C9 -- O_C9_1 [style=filled, len=0.5]; C9 -- O_C9_2; O_C9_2 -- C10;

// Methoxy group C2 -- O_C2; O_C2 -- C11;

// Hydrogens on chain C7 -- H7a [len=0.5]; C7 -- H7b [len=0.5]; C8 -- H8a [len=0.5]; C8 -- H8b [len=0.5]; C10 -- H10a [len=0.5]; C10 -- H10b [len=0.5]; C10 -- H10c [len=0.5]; C11 -- H11a [len=0.5]; C11 -- H11b [len=0.5]; C11 -- H11c [len=0.5];

// Aromatic Hydrogens C3 -- H3 [len=0.5]; C4 -- H4 [len=0.5]; C5 -- H5 [len=0.5]; C6 -- H6 [len=0.5];

}

Figure 2: Expected NOESY correlations confirming the ortho-substitution pattern.

Q4: What are the expected ¹³C NMR chemical shifts, and how can I assign the quaternary carbons?

Answer: ¹³C NMR provides a map of the carbon skeleton. The shifts are highly predictable based on hybridization and proximity to electronegative atoms. Quaternary carbons (C1, C2, and C9) are easily identified as they will not show correlations in a standard HSQC spectrum.

  • Causality: Carbonyl carbons (C=O) are highly deshielded and appear far downfield (>170 ppm). Aromatic carbons attached to oxygen are also significantly deshielded. Standard aliphatic carbons appear upfield.

[1][2]Experimental Protocol: Assigning Carbons using ¹³C, DEPT, and HMBC

  • Acquire a Proton-Decoupled ¹³C Spectrum: This will show 11 distinct signals.

  • Run a DEPT-135 Experiment: This experiment helps differentiate carbon types: CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.

  • Acquire a 2D HMBC Spectrum: Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for assigning quaternary carbons.

    • The H10 ester protons (~3.65 ppm) will show a strong correlation to the C9 carbonyl carbon (~173 ppm).

    • The H11 methoxy protons (~3.85 ppm) will show a strong correlation to the C2 aromatic carbon (~157 ppm).

    • The H7 benzylic protons (~2.9 ppm) will show correlations to the aromatic carbons C1 , C2 , and C6 . This helps assign the C1 quaternary carbon (~130 ppm).

Carbon LabelExpected δ (ppm)Type (from DEPT)Key HMBC Correlation (from Proton)
C9 (C=O)~ 173.5QuaternaryH8, H10
C2 (C-O)~ 157.5QuaternaryH3, H11
C1 (C-C)~ 130.5QuaternaryH7, H5, H6
C4 ~ 128.0CHH3, H5
C5 ~ 127.5CHH3, H4, H6
C6 ~ 121.0CHH4, H5, H7
C3 ~ 110.5CHH4, H5
C11 (Ar-OCH₃)~ 55.5CH₃H11
C10 (-COOCH₃)~ 51.5CH₃H10
C8 (α-CH₂)~ 34.5CH₂ (Negative)H7, H10
C7 (β-CH₂)~ 29.5CH₂ (Negative)H6, H8
Comprehensive Troubleshooting Workflow

For a complete and validated assignment, follow this systematic workflow. This process ensures that each assignment is cross-validated by an independent experiment, adhering to the principles of scientific integrity.

Diagram: Systematic NMR Assignment Workflow

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation cluster_final Final Validation A Acquire ¹H NMR B Assign Aliphatic Protons (H7, H8, H10, H11) via Integration & Multiplicity A->B C Preliminary Aromatic Assignment (H3, H4, H5, H6) via Shift & J-Coupling B->C F Acquire ¹H-¹H COSY B->F C->F D Acquire ¹³C & DEPT-135 E Classify Carbons (CH, CH₂, CH₃, Quat.) D->E H Acquire ¹H-¹³C HSQC E->H G Confirm Aliphatic (H7-H8) & Aromatic Spin Systems F->G G->H I Directly Correlate Protons to Carbons (C3-H3, C4-H4, etc.) H->I J Acquire ¹H-¹³C HMBC I->J K Assign Quaternary Carbons (C1, C2, C9) J->K L Acquire ¹H-¹H NOESY K->L M Confirm Ortho-Substitution (H11 to H3, H7 to H6) L->M N Final Structure Assignment All peaks unambiguously assigned M->N

Figure 3: A self-validating workflow for complete structural elucidation.

References

Sources

Technical Support Center: Degradation Pathways of Methyl 3-(2-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide provides a comprehensive overview of the potential degradation pathways of Methyl 3-(2-methoxyphenyl)propanoate. Designed for researchers, scientists, and professionals in drug development, this document outlines the anticipated degradation mechanisms under various stress conditions. By understanding these pathways, researchers can develop robust stability-indicating analytical methods and gain insights into the molecule's potential metabolic fate. The information herein is synthesized from established chemical principles and data from structurally related compounds, providing a predictive framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation pathways for this compound?

A1: Based on its chemical structure, which features a methyl ester and a methoxy-substituted aromatic ring, the primary degradation pathways are anticipated to be:

  • Hydrolysis: Cleavage of the methyl ester bond to form 3-(2-methoxyphenyl)propanoic acid and methanol. This is a common degradation route for esters and can be catalyzed by acidic or basic conditions.

  • O-Demethylation: Removal of the methyl group from the methoxy substituent on the aromatic ring, yielding Methyl 3-(2-hydroxyphenyl)propanoate. This is a well-documented metabolic pathway for methoxylated aromatic compounds, often mediated by enzymes in biological systems.

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the aromatic ring. This is a common Phase I metabolic reaction for many pharmaceutical compounds containing phenyl groups.

  • Oxidation: Oxidation of the propanoate side chain could also occur under specific conditions.

Q2: What are the likely products of forced degradation studies?

A2: Forced degradation studies under different stress conditions are expected to yield specific products:

  • Acidic and Basic Hydrolysis: The primary product will likely be 3-(2-methoxyphenyl)propanoic acid.

  • Oxidative Stress: O-demethylation to Methyl 3-(2-hydroxyphenyl)propanoate and potentially aromatic hydroxylation at various positions on the phenyl ring are plausible outcomes.

  • Photolytic Stress: The energy from UV or visible light may induce complex reactions, but initial degradation could involve cleavage of the ester or ether linkages.

  • Thermal Stress: Elevated temperatures can accelerate hydrolysis and potentially other degradation pathways.

Q3: Are there any analytical methods recommended for studying the degradation of this compound?

A3: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and effective technique for separating the parent compound from its degradation products.[1][2] A C18 column with a gradient elution using a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development.[1][2] UV detection would be suitable as the aromatic ring provides a chromophore.

Troubleshooting Guide

Issue 1: No degradation is observed under initial stress conditions.

  • Plausible Cause: The reaction conditions (temperature, concentration of stressor, duration) may not be stringent enough.

  • Troubleshooting Steps:

    • Increase Temperature: For hydrolytic and thermal degradation, incrementally increase the temperature.

    • Increase Stressor Concentration: For acid, base, or oxidative degradation, use a higher concentration of the stressor.

    • Extend Exposure Time: Increase the duration of the experiment.

    • Consider Co-solvents: For hydrolysis, adding a co-solvent might improve the solubility of the compound and facilitate the reaction.

Issue 2: The chromatogram shows poor resolution between the parent peak and a degradant.

  • Plausible Cause: The chromatographic conditions are not optimized for the specific mixture of compounds.

  • Troubleshooting Steps:

    • Modify the Gradient: If using a gradient, make it shallower around the elution time of the co-eluting peaks to improve separation.

    • Change the Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.

    • Adjust the pH of the Mobile Phase: Altering the pH can change the ionization state of acidic or basic analytes, affecting their retention.

    • Try a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl) may provide the necessary selectivity.

Issue 3: Multiple, unidentified small peaks appear in the chromatogram after stress testing.

  • Plausible Cause: Secondary degradation of the initial products or complex side reactions may be occurring.

  • Troubleshooting Steps:

    • Reduce Stress Conditions: Use milder conditions to favor the formation of primary degradants.

    • Time-Course Study: Analyze samples at multiple time points to track the appearance and disappearance of peaks, which can help identify primary versus secondary degradation products.

    • Mass Spectrometry (MS) Detection: Couple the HPLC to a mass spectrometer to obtain mass information for each peak, which is crucial for structural elucidation.

Predicted Degradation Pathways

The following diagram illustrates the plausible primary degradation pathways of this compound based on its chemical structure and known reactions of similar compounds.

Degradation_Pathways parent This compound hydrolysis_product 3-(2-methoxyphenyl)propanoic Acid parent->hydrolysis_product Hydrolysis (Acid/Base) demethylation_product Methyl 3-(2-hydroxyphenyl)propanoate parent->demethylation_product O-Demethylation (Enzymatic/Oxidative) hydroxylation_product Hydroxylated Metabolites parent->hydroxylation_product Aromatic Hydroxylation (Enzymatic/Oxidative)

Caption: Predicted primary degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis
  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Condition: Mix 1 mL of the stock solution with 1 mL of 1 N HCl.

  • Incubation: Incubate the mixture at 60°C for 24 hours.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Neutralization: Neutralize the sample with an equivalent amount of 1 N NaOH.

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Forced Degradation by Base Hydrolysis
  • Preparation: Prepare a stock solution of this compound in a suitable solvent at 1 mg/mL.

  • Stress Condition: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH.

  • Incubation: Incubate the mixture at 60°C for 8 hours.

  • Sampling: At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot.

  • Neutralization: Neutralize the sample with an equivalent amount of 1 N HCl.

  • Analysis: Dilute the neutralized sample with the mobile phase for HPLC analysis.

Protocol 3: Forced Degradation by Oxidation
  • Preparation: Prepare a stock solution of this compound in a suitable solvent at 1 mg/mL.

  • Stress Condition: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the solution at room temperature, protected from light, for 24 hours.

  • Sampling and Analysis: At specified time points, withdraw an aliquot, dilute with the mobile phase, and immediately analyze by HPLC.

Data Summary

The following table summarizes the expected primary degradation products under various stress conditions.

Stress ConditionStressorExpected Primary Degradation ProductPlausible Mechanism
Acidic Hydrolysis 1 N HCl, 60°C3-(2-methoxyphenyl)propanoic AcidEster Hydrolysis
Basic Hydrolysis 1 N NaOH, 60°C3-(2-methoxyphenyl)propanoic AcidEster Hydrolysis
Oxidation 30% H₂O₂, RTMethyl 3-(2-hydroxyphenyl)propanoateO-Demethylation
Photolytic UV/Visible LightVariousPhotodegradation
Thermal High Temperature3-(2-methoxyphenyl)propanoic AcidEster Hydrolysis

Workflow for Degradation Study

The following diagram outlines a typical workflow for conducting a degradation study of this compound.

Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results and Interpretation prep Prepare Stock Solution of This compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation photo Photolysis prep->photo thermal Thermal prep->thermal hplc RP-HPLC Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc ms LC-MS for Identification hplc->ms pathway Identify Degradation Products and Pathways ms->pathway method Validate Stability-Indicating Method pathway->method

Caption: General workflow for a forced degradation study.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PhytoBank. (2015). Showing methyl-3-(2-vinyl-4-methoxyphenyl)-propionate (PHY0025957). PhytoBank. Retrieved from [Link]

  • ATB. (n.d.). Methyl3-(4-methoxyphenyl)propanoate. The Automated Topology Builder and Repository. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(4-methoxyphenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Hayashi, T., et al. (2012). O-Demethylation and Successive Oxidative Dechlorination of Methoxychlor by Bradyrhizobium sp. Strain 17-4, Isolated from River Sediment. Applied and Environmental Microbiology, 78(11), 3844-3851. Retrieved from [Link]

  • Al-Hadiya, B. M. H. (2017). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 22(4), 570. Retrieved from [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 371-377. Retrieved from [Link]

  • Jiang, J., et al. (2019). CuO-catalyzed oxidation of aryl acetates with aqueous tert-butyl hydroperoxide for the synthesis of α-ketoesters. ResearchGate. Retrieved from [Link]

  • Sharma, G., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Retrieved from [Link]

  • Urlacher, V. B., & Schmid, R. D. (2006). Enzymatic Hydroxylation of Aromatic Compounds. ResearchGate. Retrieved from [Link]

  • Ye, Q., et al. (2016). Biodegradation of 3-methyldiphenylether (MDE) by Hydrogenophaga atypical strain QY7-2 and cloning of the methy-oxidation gene mdeABCD. Scientific Reports, 6, 39333. Retrieved from [Link]

  • Patel, Y., & Shah, N. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Shirsat, V. A., et al. (2012). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Retrieved from [Link]

  • Foye, W. O., et al. (2013). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.
  • Khan, I., et al. (2022). Biodegradation of Azo Dye Methyl Red by Pseudomonas aeruginosa: Optimization of Process Conditions. Molecules, 27(19), 6549. Retrieved from [Link]

  • Reddy, G. S., et al. (2023). Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Nguyen, T. H., et al. (2022). Photocatalytic Degradation of Methyl Orange Dyes Using Green Synthesized MoS2/Co3O4 Nanohybrids. Semantic Scholar. Retrieved from [Link]

  • Ianculescu, A., et al. (2022). Investigation of Catalytic and Photocatalytic Degradation of Methyl Orange Using Doped LaMnO3 Compounds. Molecules, 27(24), 8875. Retrieved from [Link]

  • Jahn, M. (2016). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]

  • PharmaXchange. (2014). Phase I Metabolism- Oxidation of Aromatic compounds. Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Method for demethylation or removing methoxy group of an aromatic compound having a methoxy group.
  • Sorokin, D. Y., et al. (2023). Transformation of Methoxylated Aromatic Compounds by Anaerobic Microorganisms. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2021). Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniques. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

  • Khan, A. A., & Khan, A. (2015). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. Retrieved from [Link]

  • Shkinev, V. M., et al. (2001). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. Journal of Biotechnology, 87(1), 67-79. Retrieved from [Link]

  • Reddy, G. S., et al. (2023). Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation. MDPI. Retrieved from [Link]

  • Nguyen, T. H., et al. (2022). Photocatalytic Degradation of Methyl Orange Dyes Using Green Synthesized MoS2/Co3O4 Nanohybrids. ResearchGate. Retrieved from [Link]

  • Wang, L., et al. (2020). Diverse Mechanisms for the Aromatic Hydroxylation: Insights into the Mechanisms of the Coumarin Hydroxylation by CYP2A6. ACS Catalysis, 10(15), 8480-8491. Retrieved from [Link]

  • Kim, D. H., et al. (2017). Demethylation of Polymethoxyflavones by Human Gut Bacterium, Blautia sp. MRG-PMF1. Journal of Agricultural and Food Chemistry, 65(10), 2109-2116. Retrieved from [Link]

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Retrieved from [Link]

  • Wang, H., et al. (2021). Demethylation of a methoxy group to inhibit repolymerization during alkaline lignin pyrolysis. ResearchGate. Retrieved from [Link]

  • Liu, W., et al. (2010). Kinetic study of the 2-methyl-3-methoxy-4-phenylbutanoic acid produced by oxidation of microcystin in aqueous solutions. PubMed. Retrieved from [Link]

  • Hayashi, T., et al. (2012). O-Demethylation and successive oxidative dechlorination of methoxychlor by Bradyrhizobium sp. strain 17-4, isolated from river sediment. PubMed. Retrieved from [Link]

  • Tran, M. L., et al. (2021). Photocatalytic degradation of methyl orange dye by Ti3C2-TiO2 heterojunction under solar light. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-methoxypropionate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Increasing the Purity of Methyl 3-(2-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of Methyl 3-(2-methoxyphenyl)propanoate. This guide is designed for researchers, medicinal chemists, and process development scientists who require this molecule in high purity for their work. Achieving high purity is critical as even minor impurities can significantly impact experimental outcomes, biological activity, and regulatory compliance.

This document provides a structured approach to purification, combining theoretical principles with practical, field-tested protocols. We will explore common challenges and their solutions in a direct question-and-answer format, helping you to troubleshoot and optimize your purification strategy.

Part 1: Frequently Asked Questions - Understanding Your Compound

Before beginning any purification, a thorough understanding of the target molecule and potential contaminants is essential. This section addresses the most common preliminary questions.

Q1: What are the typical impurities I might encounter when synthesizing this compound?

The impurity profile of your crude product is largely dictated by the synthetic route. The most common laboratory synthesis is the Fischer esterification of 3-(2-methoxyphenyl)propanoic acid with methanol, catalyzed by a strong acid like sulfuric acid.[1]

Common Impurities Include:

  • Unreacted Starting Materials:

    • 3-(2-methoxyphenyl)propanoic acid

    • Methanol

  • Catalyst Residues:

    • Acid catalyst (e.g., H₂SO₄)

  • Solvents:

    • Reaction solvents (e.g., toluene if used for azeotropic water removal).[2]

  • By-products of the Reaction:

    • Water (formed during esterification).

    • Side-products from potential side reactions, which could include isomeric impurities or products of self-condensation, depending on the reaction conditions.

Q2: What are the key physical properties of this compound that are relevant for purification?

Understanding the physical properties of your target compound is the cornerstone of designing an effective purification strategy. While some data for this specific ortho-isomer is not widely published, we can infer properties from its chemical structure and from data on its para-isomer, Methyl 3-(4-methoxyphenyl)propanoate.

PropertyValue / Estimated ValueSignificance for Purification
Molecular Formula C₁₁H₁₄O₃[3]-
Molecular Weight 194.23 g/mol [3]Important for characterization (e.g., Mass Spectrometry).
Appearance Colorless to light yellow liquid (Predicted)Visual inspection can indicate the presence of colored impurities.
Boiling Point (bp) Estimated >200 °C at atm. pressure. The para-isomer has a reported bp of 120 °C, but the pressure is not specified.[4] High-vacuum distillation is recommended.Crucial for Distillation. A high boiling point necessitates vacuum distillation to prevent thermal decomposition.
Solubility Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, ether); sparingly soluble in water.[1]Key for Liquid-Liquid Extraction. The difference in solubility between the ester and water-soluble impurities (like salts of the acid) allows for efficient separation.

Note on Boiling Point: The exact boiling point under vacuum should be determined experimentally during the initial purification run. As a rule of thumb, the boiling point of a high-boiling liquid decreases by approximately 10-20 °C for every halving of the pressure.

Q3: How can I accurately assess the purity of my sample at each stage?

A multi-faceted analytical approach is recommended for reliable purity assessment.

  • Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring and for determining the optimal solvent system for column chromatography.[5] It provides a quick qualitative assessment of the number of components in your mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for structural confirmation and purity assessment. The presence of signals corresponding to impurities (e.g., unreacted carboxylic acid, solvents) can be quantified by integrating the respective peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for identifying and quantifying volatile impurities. The mass spectrum provides molecular weight information, aiding in the identification of unknown by-products.[3]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for non-volatile impurities and for achieving high-resolution separation to quantify purity with high accuracy.

Part 2: Troubleshooting Guide - From Crude to Pure

This section is structured to help you diagnose and solve common issues encountered during the purification of this compound.

Decision Workflow for Purification

Before diving into specific problems, it's helpful to have a general strategy. The following diagram outlines a logical workflow for purifying your crude product.

Purification_Workflow cluster_start Initial State cluster_workup Step 1: Initial Cleanup cluster_bulk_purification Step 2: Bulk Purification cluster_high_purity Step 3: High Purity Separation cluster_final Final Product Crude_Product Crude Reaction Mixture Aqueous_Wash Aqueous Workup (Basic Wash) Crude_Product->Aqueous_Wash Remove acidic impurities Check_Volatility Are impurities volatile? Aqueous_Wash->Check_Volatility Distillation Vacuum Distillation Check_Volatility->Distillation Yes Chromatography Flash Column Chromatography Check_Volatility->Chromatography No / Co-distills Check_Purity Purity > 98%? Distillation->Check_Purity Check_Purity->Chromatography No Pure_Product Pure Product (>99%) Check_Purity->Pure_Product Yes Chromatography->Pure_Product

Caption: A general decision workflow for purifying esters.

Problem 1: My NMR spectrum shows a broad peak around 10-12 ppm and my crude product has a sour smell.
  • Probable Cause: You have significant amounts of unreacted 3-(2-methoxyphenyl)propanoic acid in your product. The broad peak is characteristic of a carboxylic acid proton, and the smell is also indicative of a volatile carboxylic acid.

  • Underlying Principle: Carboxylic acids are acidic, while your ester product is neutral. This difference in chemical property can be exploited using liquid-liquid extraction. By washing your organic solution with a mild aqueous base, you can deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.[2]

  • Solution: Perform an Aqueous Basic Wash.

    • Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Caution: Stopper the funnel and invert gently, frequently venting to release the CO₂ gas that evolves from the acid-base reaction.

    • Shake the funnel more vigorously for 1-2 minutes. Allow the layers to separate.

    • Drain the lower aqueous layer.

    • Repeat the wash with NaHCO₃ solution until no more gas evolution is observed.

    • Perform a final wash with brine (saturated NaCl solution) to remove residual water from the organic layer.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Problem 2: After the aqueous wash, my product is still contaminated with a substance that has a very different boiling point.
  • Probable Cause: This is likely residual solvent from the reaction or workup, or a very volatile or non-volatile by-product.

  • Underlying Principle: Distillation separates chemical compounds based on differences in their volatility.[6] For a high-boiling compound like this compound, applying a vacuum is crucial. Lowering the pressure reduces the boiling point, allowing the compound to distill at a lower temperature, thus preventing thermal decomposition.

  • Solution: High-Vacuum Distillation.

    • Set up a distillation apparatus suitable for vacuum operation (ensure all glassware is free of cracks and joints are properly sealed with vacuum grease).

    • Place the crude ester in the distillation flask with a magnetic stir bar for smooth boiling.

    • Slowly apply vacuum and begin heating the distillation flask gently with a heating mantle.

    • Collect any low-boiling fractions first (these could be residual solvents).

    • As the temperature rises, the main product will begin to distill. Collect the fraction that distills at a stable temperature and pressure. This is your purified product.

    • Leave any high-boiling residue behind in the distillation flask.

Problem 3: Distillation did not improve the purity significantly. My analytical data shows an impurity with a very similar boiling point and polarity.
  • Probable Cause: You are dealing with an impurity that has similar physical properties to your product, such as an isomer. These are notoriously difficult to separate by distillation.

  • Underlying Principle: Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[7] Even compounds with very similar properties can often be separated by optimizing the solvent system. For aromatic esters, a common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[5]

  • Solution: High-Performance Flash Column Chromatography.

    • Develop a Solvent System: Use TLC to find a solvent system that gives good separation between your product and the impurity. Aim for an Rf value of ~0.3 for your product. A good starting point is 10-20% ethyl acetate in hexane.

    • Pack the Column: Pack a glass column with silica gel using the chosen solvent system.

    • Load the Sample: Dissolve your impure ester in a minimal amount of the solvent system (or just DCM) and load it onto the top of the silica gel.

    • Elute the Column: Run the solvent system through the column, collecting fractions.

    • Monitor the Fractions: Use TLC to analyze the collected fractions to determine which ones contain your pure product.

    • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified ester.

Part 3: Detailed Purification Protocols

This section provides step-by-step protocols for the key techniques discussed above.

Protocol 1: Aqueous Workup for Removal of Acidic Impurities
  • Objective: To remove unreacted 3-(2-methoxyphenyl)propanoic acid and other acidic residues.

  • Materials:

    • Crude this compound

    • Ethyl Acetate (or other suitable organic solvent)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Separatory Funnel, Erlenmeyer flasks, Beakers

  • Procedure:

    • Dissolve the crude product (1 volume) in ethyl acetate (3-5 volumes).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of saturated NaHCO₃ solution. Stopper and vent frequently while shaking.

    • Allow layers to separate and drain the aqueous layer.

    • Repeat the NaHCO₃ wash 1-2 more times.

    • Wash the organic layer with one volume of brine.

    • Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add anhydrous Na₂SO₄, swirl, and let it stand for 10-15 minutes until the solution is clear.

    • Filter or decant the dried solution away from the drying agent.

    • Concentrate the solution using a rotary evaporator to obtain the crude, acid-free ester.

Protocol 2: High-Vacuum Distillation
  • Objective: To purify the ester from non-volatile or highly volatile impurities.

  • Materials:

    • Acid-free crude ester from Protocol 1

    • Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

    • Vacuum pump with a pressure gauge

    • Heating mantle and magnetic stirrer

  • Procedure:

    • Assemble the vacuum distillation apparatus. Ensure all joints are properly greased and sealed.

    • Add the crude ester and a stir bar to the round-bottom flask (do not fill more than two-thirds full).

    • Connect the apparatus to the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 1-5 mmHg).

    • Turn on the cooling water to the condenser.

    • Begin stirring and gently heat the flask.

    • Observe the distillation. Collect any initial low-boiling fractions in a separate receiving flask.

    • When the desired product begins to distill, you should observe a stable temperature reading on the thermometer. Switch to a clean receiving flask to collect the main fraction.

    • Continue distillation until most of the product has been collected, then stop heating.

    • Allow the apparatus to cool completely before slowly and carefully venting the system to atmospheric pressure.

Protocol 3: High-Performance Flash Column Chromatography
  • Objective: To achieve the highest possible purity by separating the target ester from closely related impurities.

  • Materials:

    • Distilled ester (if still impure)

    • Silica gel (230-400 mesh)

    • Hexane and Ethyl Acetate (HPLC grade)

    • Chromatography column, collection tubes/flasks

    • TLC plates and visualization chamber (UV lamp)

  • Procedure:

    • Solvent Selection: On a TLC plate, spot your material. Develop the plate in various ratios of Ethyl Acetate/Hexane (e.g., 5%, 10%, 20% EtOAc). The ideal system will give your product an Rf of 0.2-0.4 and show baseline separation from impurities.

    • Column Packing: Prepare a slurry of silica gel in the chosen solvent system. Pour it into the column and allow it to pack under a slight positive pressure, ensuring no air bubbles or cracks form.

    • Sample Loading: Dissolve the impure ester in the minimum possible volume of the eluent or DCM. Carefully add this solution to the top of the silica bed.

    • Elution: Add the eluent to the top of the column and apply gentle air pressure to begin flowing the solvent through the column.

    • Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.

    • Analysis: Spot every few fractions on a TLC plate to track the elution of your compound.

    • Isolation: Combine the fractions that contain only the pure product (as determined by TLC).

    • Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final, high-purity product.

Comprehensive Purification Workflow

For achieving the highest purity standards required in pharmaceutical development, a combination of these techniques is often necessary.

Comprehensive_Purification start Crude Product (Ester, Acid, Catalyst) wash Step 1: Basic Wash (Saturated NaHCO₃) start->wash dry Step 2: Dry & Concentrate (Dry with Na₂SO₄, Rotovap) wash->dry Removes acidic impurities distill Step 3: Vacuum Distillation (Removes high/low boilers) dry->distill Removes water & salts purity_check1 Purity Check (GC/NMR) Is purity > 99%? distill->purity_check1 Bulk purification chromatography Step 4: Flash Chromatography (Removes isomers/close boilers) purity_check1->chromatography No final_product Final High-Purity Product purity_check1->final_product Yes purity_check2 Purity Check (GC/NMR) Is purity > 99.5%? chromatography->purity_check2 purity_check2->chromatography No (re-optimize) purity_check2->final_product Yes

Caption: A multi-step workflow for achieving high purity.

By following this structured troubleshooting guide and employing the detailed protocols, researchers can systematically address purity challenges and confidently obtain this compound of a quality suitable for the most demanding applications.

References

  • Wikipedia. (n.d.). Methyl propionate. Retrieved January 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 562482, this compound. Retrieved January 24, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20145674, Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate. Retrieved January 24, 2026, from [Link].

  • Google Patents. (n.d.). CN102320962B - Method for catalytic synthesis of methyl propionate.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 24, 2026, from [Link].

  • Reddit. (2025, June 12). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. r/Chempros. Retrieved January 24, 2026, from [Link].

  • ResearchGate. (2016, April 15). How to purify esterification product? Retrieved January 24, 2026, from [Link].

  • ResearchGate. (2025, August 9). The Investigation of Purity Improvement for the Production of Methyl Propionate in Different Types of Batch Distillation Systems | Request PDF. Retrieved January 24, 2026, from [Link].

  • Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry. Retrieved January 24, 2026, from [Link].

  • Studylib. (n.d.). 2-Methylpropyl Propanoate Synthesis: Fischer Esterification. Retrieved January 24, 2026, from [Link]....

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved January 24, 2026, from [Link].

  • Science Ready. (2021, May 5). Esterification: Reflux, Isolation and Purification // HSC Chemistry [Video]. YouTube. Retrieved January 24, 2026, from [Link].

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved January 24, 2026, from [Link].

  • Molecular Modeling Database. (n.d.). Methyl3-(4-methoxyphenyl)propanoate. Retrieved January 24, 2026, from [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Production and Properties of Methyl Propionate. Retrieved January 24, 2026, from [Link].

  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • Thompson, S. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. The Curious Wavefunction. [Link]

  • AUS-e-TUTE. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved January 24, 2026, from [Link].

  • The Good Scents Company. (n.d.). methyl 3-methoxypropionate, 3852-09-3. Retrieved January 24, 2026, from [Link].

Sources

Technical Support Center: Purification of Methyl 3-(2-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 3-(2-methoxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important chemical intermediate. Our goal is to equip you with the knowledge to not only solve problems but also to understand the underlying chemical principles for robust and reproducible results.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).[1] The purification of this aromatic ester, while seemingly straightforward, can present several challenges, from persistent impurities to product degradation. This guide provides a structured, question-and-answer approach to troubleshoot these common issues, grounded in scientific principles and practical experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Work-up and Impurity Removal

Question 1: After my Fischer esterification reaction, my crude product is a dark, oily residue. What are the likely impurities, and what is the best initial work-up procedure?

Answer:

A dark, oily residue post-esterification typically indicates the presence of unreacted starting materials, residual acid catalyst, and potential side products. The primary impurities to consider are:

  • Unreacted 3-(2-methoxyphenyl)propanoic acid: This is a common impurity, especially if the reaction did not go to completion.[2]

  • Excess Methanol: As Fischer esterification is an equilibrium-driven reaction, an excess of the alcohol is often used to drive the reaction forward.[3]

  • Residual Acid Catalyst (e.g., H₂SO₄): This must be neutralized to prevent hydrolysis of the ester during work-up and storage.[4]

  • Water: A byproduct of the esterification reaction.[4]

  • Polymeric or degradation products: Charring or side reactions can lead to high molecular weight, colored impurities.

A robust initial work-up is critical for a successful purification. Here is a recommended procedure:

Step-by-Step Work-up Protocol:

  • Cool the reaction mixture: Allow the reaction to cool to room temperature.

  • Quench and Dilute: Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] This will neutralize the acid catalyst and any unreacted carboxylic acid. Be cautious as CO₂ evolution can cause pressure build-up.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or diethyl ether (typically 3 x 50 mL for a 1 g scale reaction). The ester will partition into the organic layer.

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated aqueous NaHCO₃ solution (to ensure complete removal of acidic components).[5]

    • Water (to remove any remaining bicarbonate and other water-soluble impurities).

    • Saturated aqueous sodium chloride (brine) solution (to aid in the separation of the organic and aqueous layers and to remove residual water).[5]

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

Question 2: I'm seeing a significant amount of my starting carboxylic acid in my NMR spectrum even after the basic wash. What could be the issue?

Answer:

This is a common problem and can be attributed to a few factors:

  • Incomplete Neutralization: The amount of sodium bicarbonate used may have been insufficient to neutralize both the acid catalyst and the unreacted carboxylic acid. It's crucial to add the bicarbonate solution until the effervescence ceases, indicating complete neutralization.

  • Emulsion Formation: During extraction, emulsions can form, trapping the carboxylic acid salt in the organic layer. Breaking the emulsion, for instance by adding brine, is necessary for efficient separation.

  • Hydrolysis during Work-up: If the work-up is prolonged or conducted at elevated temperatures with residual acid, some of the desired ester may hydrolyze back to the carboxylic acid.[4]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for persistent carboxylic acid impurity.

Section 2: Chromatographic Purification

Question 3: My crude product shows multiple spots on TLC. How do I choose the right solvent system for column chromatography?

Answer:

Selecting an appropriate solvent system is crucial for effective separation by column chromatography. The goal is to find a system that provides good separation between your product and impurities, with the product having a retention factor (Rƒ) of approximately 0.3-0.4.

Solvent System Selection Protocol:

  • Start with a Standard System: For moderately polar compounds like this compound, a good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

  • TLC Analysis:

    • Spot your crude product on a TLC plate.

    • Develop the plate in a solvent system, for example, 20% ethyl acetate in hexanes.

    • Visualize the spots under UV light and/or by staining.

  • Optimize the Ratio:

    • If the Rƒ of your product is too high (near the solvent front): Decrease the polarity of the solvent system (e.g., switch to 10% ethyl acetate in hexanes).

    • If the Rƒ is too low (near the baseline): Increase the polarity (e.g., switch to 30% ethyl acetate in hexanes).

    • If spots are not well-separated: Try a different solvent system. For aromatic compounds, incorporating toluene or dichloromethane can sometimes improve separation.[6]

Solvent System Trial Observation Action
10% Ethyl Acetate/HexanesProduct Rƒ ≈ 0.1, poor separation from a lower spotIncrease polarity
20% Ethyl Acetate/HexanesProduct Rƒ ≈ 0.35, good separation from other spotsOptimal System
30% Ethyl Acetate/HexanesProduct Rƒ ≈ 0.6, close to a higher spotDecrease polarity

Question 4: My compound is streaking on the column, leading to poor separation and mixed fractions. What causes this and how can I prevent it?

Answer:

Streaking, or tailing, on a silica gel column is a common issue, particularly with polar or acidic compounds. It occurs when the compound interacts too strongly with the stationary phase.

Causes and Solutions for Column Streaking:

  • Acidic Impurities: Residual carboxylic acid can interact strongly with the silica gel. Ensure your initial work-up to remove acidic impurities is thorough.

  • Overloading the Column: Applying too much sample for the column size will lead to broad bands and poor separation. A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

  • Inappropriate Solvent System: If the eluting solvent is not polar enough, the compound will move very slowly and can result in tailing. Conversely, a solvent that is too polar can cause the compound to move too quickly with poor separation.

  • Sample Application: The sample should be loaded onto the column in the minimum amount of solvent to ensure a narrow starting band.[7]

Troubleshooting Column Streaking:

Caption: Decision tree for troubleshooting streaking in column chromatography.

Section 3: Distillation and Final Purification

Question 5: My product is still not pure enough after column chromatography. Is distillation a viable option for further purification?

Answer:

Yes, vacuum distillation is an excellent method for the final purification of liquid esters like this compound, especially for removing non-volatile impurities or those with significantly different boiling points.[8][9]

Key Considerations for Vacuum Distillation:

  • Boiling Point: The boiling point of this compound is relatively high at atmospheric pressure, making vacuum distillation necessary to prevent thermal decomposition.

  • Pressure: The distillation pressure should be low enough to allow the compound to boil at a reasonable temperature (typically below 150 °C).

  • Fractional Distillation: If you have impurities with boiling points close to your product, a fractional distillation column (e.g., a Vigreux column) will be necessary to achieve good separation.[10]

General Protocol for Vacuum Distillation:

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is clean and dry.

  • Charge the Flask: Add the partially purified ester to the distillation flask along with a magnetic stir bar or boiling chips for smooth boiling.

  • Apply Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask in a heating mantle.

  • Collect Fractions: Collect different fractions as the temperature of the distillate stabilizes. The main fraction should be collected at a constant temperature and pressure.

  • Monitor Purity: Analyze the collected fractions by TLC or GC to determine their purity.

Question 6: How do I confirm the purity and identity of my final product?

Answer:

A combination of analytical techniques should be used to confirm the purity and identity of your this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the structure of the molecule by showing the characteristic peaks for the aromatic protons, the methylene protons of the propanoate chain, the methoxy group, and the methyl ester group. The absence of peaks from starting materials or other impurities is a strong indicator of purity.[11][12]

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule and can help identify isomeric impurities.[11][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds and provides a mass spectrum for each, allowing for both purity assessment and confirmation of the molecular weight of your product.[13]

  • Infrared (IR) Spectroscopy: Will show the characteristic carbonyl stretch of the ester group (around 1735 cm⁻¹) and other functional groups present in the molecule.

By using a combination of these techniques, you can confidently determine the purity and verify the identity of your synthesized this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ATB. (n.d.). Methyl3-(4-methoxyphenyl)propanoate | C11H14O3 | MD Topology | NMR | X-Ray. The Automated Topology Builder. Retrieved from [Link]

  • PrepChem. (2020). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link]

  • Technoilogy. (2023). Methylester Distillation: Enhancing Biodiesel Purity and Efficiency. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Ali, S. H., Tarakmah, A., Merchant, S. Q., & Al-Sahhaf, T. (2007). Synthesis of esterification of propionic acid with 1-Propanol. Chemical Engineering Science, 62(1-2), 432-448.
  • Zhang, J., Liu, J., & Li, S. (2022). Challenges and solutions for the downstream purification of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 10, 989229.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ACS Publications. (2018). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • ResearchGate. (2021). Esterification of propanoic acid in the presence of a homogeneous catalyst. Retrieved from [Link]

  • Waters. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Google Patents. (n.d.). US20120065416A1 - Methods for Production of Biodiesel.
  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

  • Åbo Akademi University Research Portal. (2005). Kinetics of esterification of propanoic acid with methanol over a fibrous polymer-supported sulphonic acid catalyst. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Retrieved from [Link]

  • RSC Publishing. (2018). Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. Reaction Chemistry & Engineering. Retrieved from [Link]

  • ResearchGate. (2013). Vacuum distillation of C16 methylester and C18 methylester in biodiesel. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]

  • PhytoBank. (n.d.). Showing methyl-3-(2-vinyl-4-methoxyphenyl)-propionate (PHY0025957). Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • RSC Publishing. (2014). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. Chemical Communications. Retrieved from [Link]

  • PMC. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • Neliti. (2015). Production of Methyl Laurate from Coconut Cream through Fractionation of Methyl Ester. Retrieved from [Link]

  • FENIX Process Technologies. (n.d.). Methyl Ester Fractionation. Retrieved from [Link]

  • ACS Publications. (2023). Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. Organic Process Research & Development. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing Methyl 3-(2-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for Methyl 3-(2-methoxyphenyl)propanoate. This document is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and purity of this compound during storage. Improper storage can lead to degradation, compromising experimental results and product integrity. This guide provides a structured, in-depth approach to understanding potential stability issues, troubleshooting degradation, and implementing best practices for storage.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What is this compound and what are its primary stability concerns?

A1: this compound is an aromatic ester. Its structure contains two primary functional groups susceptible to degradation: an ester and a methoxy group on a benzene ring. The main stability concerns are:

  • Hydrolysis: The ester group can react with water (moisture) to break down into 3-(2-methoxyphenyl)propanoic acid and methanol. This reaction can be catalyzed by trace amounts of acid or base.[1][2]

  • Oxidation: The methoxy (-OCH₃) group and the benzylic position are susceptible to oxidation, especially when exposed to air (oxygen) and light.[3][4] This can lead to the formation of phenolic impurities or other oxidative byproducts.

Q2: What are the ideal short-term storage conditions for an active experiment?

A2: For in-use samples or short-term benchtop storage (up to 72 hours), it is recommended to keep the compound in a tightly sealed vial, protected from direct light. If the laboratory environment is humid, placing the vial inside a desiccator is a prudent measure to minimize moisture exposure.[5]

Q3: I noticed a change in the physical appearance (color, viscosity) of my stored sample. What does this indicate?

A3: A change in physical appearance is a strong indicator of chemical degradation. An increase in viscosity or the formation of gummy residues can suggest polymerization or the formation of high-molecular-weight byproducts from oxidation.[4] Color changes may also indicate the formation of oxidized impurities. Immediate purity analysis is recommended.

Q4: Can I store this compound in a standard freezer?

A4: While low temperatures slow degradation, standard freezers can have high humidity due to freeze-thaw cycles.[5][6] If you must use a freezer, it is critical to place the compound in a secondary container with a desiccant and ensure the container is tightly sealed and purged with an inert gas before storing.[5][7] Storing in a freezer without these precautions can paradoxically accelerate hydrolysis due to moisture condensation.[5]

Part 2: Troubleshooting Guide for Compound Degradation

If you suspect your sample of this compound has degraded, this section provides a logical workflow to diagnose the issue.

Initial Observation: Reduced Purity or Unexpected Experimental Results

The first step is to confirm and identify the nature of the degradation. This requires analytical validation.

Q5: My analytical data (HPLC, GC, NMR) shows impurities that were not present in the original batch. How can I identify the degradation pathway?

A5: By analyzing the impurities, you can deduce the degradation mechanism.

  • Evidence of Hydrolysis:

    • ¹H NMR: Look for the disappearance of the methyl ester singlet (approx. 3.7 ppm) and the appearance of a broad singlet characteristic of a carboxylic acid proton (10-12 ppm).

    • HPLC/LC-MS: The primary hydrolysis product, 3-(2-methoxyphenyl)propanoic acid, is more polar than the parent ester and will have a shorter retention time on a reverse-phase column. Its mass will correspond to the loss of a CH₂ group (14 Da) and the addition of H₂O (18 Da) compared to the parent ester.

    • GC-MS: While the carboxylic acid is less volatile, you may still detect it. More importantly, you can confirm the presence of methanol, the other hydrolysis byproduct.[8]

  • Evidence of Oxidation:

    • ¹H NMR: The appearance of new signals in the aromatic region or the disappearance of the methoxy group singlet (approx. 3.8 ppm) could indicate oxidative changes to the ring.[9] Oxidation at the benzylic position could alter the signals of the adjacent methylene protons.

    • LC-MS: Look for masses corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da) to the parent molecule.

The following diagram outlines a troubleshooting workflow to diagnose the root cause of degradation.

G start Degradation Suspected (e.g., low yield, new spots in TLC) analytics Perform Purity Analysis (HPLC, GC-MS, ¹H NMR) start->analytics is_pure Is Purity >98%? analytics->is_pure impurity_id Identify Impurity Structure is_pure->impurity_id No end_ok Compound is Stable. Proceed with experiment. is_pure->end_ok Yes is_hydrolysis Is it 3-(2-methoxyphenyl) propanoic acid? impurity_id->is_hydrolysis is_oxidation Does mass correspond to oxygen addition? is_hydrolysis->is_oxidation No cause_hydrolysis Root Cause: Moisture Exposure Review storage sealing, use of desiccants, and solvent water content. is_hydrolysis->cause_hydrolysis Yes cause_oxidation Root Cause: Air/Light Exposure Review inert gas purging, container type (clear vs. amber), and headspace. is_oxidation->cause_oxidation Yes cause_unknown Unknown Impurity Further characterization needed. Consider thermal degradation or reaction with container material. is_oxidation->cause_unknown No end_remediate Remediate Storage Protocol cause_hydrolysis->end_remediate cause_oxidation->end_remediate cause_unknown->end_remediate

Caption: Troubleshooting workflow for diagnosing compound degradation.

Part 3: Best Practice Protocols for Long-Term Storage

To prevent degradation, a multi-faceted approach focusing on controlling Temperature, Atmosphere, Moisture, and Light (TAML) is required.

Protocol 1: Initial Purity Assessment and Repackaging

Objective: To verify the purity of the as-received compound and package it appropriately for long-term storage.

Rationale: Never assume a newly received chemical is 100% pure or dry. Verifying the starting purity provides a baseline for future stability checks.

Methodology:

  • Initial Analysis: Upon receipt, dissolve a small aliquot of the compound in a suitable solvent (e.g., Acetonitrile, Dichloromethane) and analyze its purity using a validated HPLC or GC method.[10] Obtain a baseline ¹H NMR spectrum.

  • Drying (Optional but Recommended): If the compound is a solid and suspected to have absorbed moisture, dry it under a high vacuum for 4-6 hours. If it is an oil, co-evaporate with anhydrous toluene (3x) to azeotropically remove water, followed by high vacuum.

  • Inert Gas Purging: Place the bulk compound into a clean, dry amber glass vial or flask.

  • Atmosphere Exchange: Flush the container with a gentle stream of dry, inert gas (Argon or Nitrogen) for 2-3 minutes to displace all air.[5][7]

  • Sealing: Immediately and tightly seal the container with a PTFE-lined cap. For extra protection, wrap the cap threads with Parafilm®.

  • Labeling: Label the container clearly with the compound name, date of receipt, date opened/repackaged, and purity.[11][12]

Protocol 2: Implementing Optimal Storage Conditions

Objective: To store the repackaged compound under conditions that minimize all potential degradation pathways.

Rationale: Each environmental factor contributes to potential degradation. Controlling all of them provides the most robust storage solution.[4][13] Temperature is a critical factor in the degradation of methyl esters.[6]

Summary of Recommended Storage Conditions:

ParameterRecommended ConditionRationale
Temperature ≤ 4°C (Refrigerated)Slows the kinetics of both hydrolysis and oxidation.[7]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the methoxy group and other sensitive parts of the molecule.[7]
Moisture AnhydrousPrevents ester hydrolysis, which is the primary degradation pathway.[14]
Light Protected (Amber Vial)Prevents potential photolytic degradation pathways.[3]
Container Borosilicate Glass (Type 1)Chemically inert and prevents leaching or catalytic effects. Stainless steel is also suitable.[6]
Diagram of Key Degradation Pathways

The following diagram illustrates the two primary chemical reactions that cause the degradation of this compound during storage.

G cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway MMP [Structure of Parent Compound] H2O + H₂O (Moisture) O2 + O₂ / Light (Air Exposure) Prod_Acid 3-(2-methoxyphenyl)propanoic Acid + Methanol H2O->Prod_Acid Acid/Base Catalyzed Prod_Ox Oxidized Byproducts (e.g., Phenols, Peroxides) O2->Prod_Ox Free Radical Chain Reaction

Caption: Primary degradation pathways for this compound.

References

  • Storage effect in the quality of different methyl esters and blends with diesel. (2015). ResearchGate. [Link]

  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016). Agilent Technologies. [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Chemtrade. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

  • Storage stability of rapeseed methyl ester stored in a sealed barrel for seven years. (2021). Agronomy Research. [Link]

  • Storage stability of mahua oil methyl ester. (2009). ResearchGate. [Link]

  • Analytical methods for the quantification of volatile aromatic compounds. (2016). ResearchGate. [Link]

  • Any advice about the stability of ester and carbamate containing compounds? (2015). ResearchGate. [Link]

  • Hydrolysing esters. Chemguide. [Link]

  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. (2025). C&EN. [Link]

  • Storage Stability Study of Salicylate-based Poly(anhydride-esters). (2011). NIH Public Access. [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (2013). IISTE. [Link]

  • Synthesis of Methoxy-Substituted Phenols by Peracid Oxidation of the Aromatic Ring. (2017). The Journal of Organic Chemistry. [Link]

  • Analytical Methods. Japan Environmental Sanitation Center. [Link]

  • Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof. (2014).
  • A Brief Overview of Modern Chemical Storage Practices. (2022). Moravek. [Link]

  • Storage stability of mahua oil methyl ester. (2011). SciSpace. [Link]

  • Process for the preparation of aromatic esters. (1970).
  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. [Link]

  • Hydrolysis of methyl propanoate gives and class 12 chemistry CBSE. Vedantu. [Link]

  • Corrosion in biofuel storage tanks. Inter-Nett. [Link]

Sources

Technical Support Center: Resolving Emulsions in the Aqueous Workup of Methyl 3-(2-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers and drug development professionals. This document provides in-depth troubleshooting strategies for a common yet frustrating challenge encountered during the synthesis of Methyl 3-(2-methoxyphenyl)propanoate: the formation of persistent emulsions during aqueous workup. Our goal is to equip you with a fundamental understanding of the causes and a systematic, field-proven approach to both resolve and prevent this issue, ensuring high-quality product isolation and process efficiency.

Section 1: Understanding the "Why": Root Causes of Emulsion Formation

Q1: What is an emulsion, and why is it a problem in my workup?

An emulsion is a stable mixture of two or more immiscible liquids, where one liquid is dispersed in the other as microscopic or submicroscopic droplets.[1][2] In the context of your workup, this involves the organic phase (containing your desired ester, dissolved in a solvent like ethyl acetate or dichloromethane) and the aqueous wash solution forming a cloudy, stubborn intermediate layer that refuses to separate.[3]

This presents a significant problem for several reasons:

  • Poor Recovery: It is impossible to cleanly separate the organic and aqueous layers, leading to a substantial loss of your product.

  • Impure Product: The trapped aqueous phase carries water-soluble impurities into your organic layer, complicating downstream purification.

  • Process Inefficiency: The time spent waiting for an emulsion to resolve can severely delay your entire synthetic workflow.

Conventional emulsions are thermodynamically unstable and naturally tend to separate to minimize the interfacial area between the two phases.[4] However, their kinetic stability can be remarkably high if a stabilizing agent, or emulsifier, is present.

Q2: What specific factors in the synthesis of this compound contribute to emulsion formation?

Several factors related to this specific synthesis can promote the formation of a stable emulsion:

  • Surfactant-like Impurities: The most common culprit is the presence of unreacted starting material, specifically 3-(2-methoxyphenyl)propanoic acid. During a basic wash (e.g., with aqueous sodium bicarbonate), this carboxylic acid is deprotonated to form sodium 3-(2-methoxyphenyl)propanoate. This salt is a classic surfactant: it has a polar, hydrophilic carboxylate "head" and a nonpolar, lipophilic "tail" (the aromatic ring and alkyl chain). This molecule will align itself at the oil-water interface, lowering the interfacial tension and stabilizing the emulsion.[5]

  • The Product Itself: While less impactful than an ionic impurity, the product ester has both polar (methoxy, ester) and nonpolar (aromatic ring) regions, giving it some amphiphilic character that can contribute to stabilizing an emulsion, especially at high concentrations.

  • Excessive Agitation: Shaking the separatory funnel too vigorously imparts a large amount of energy into the system.[2] This shear force breaks the liquids into very fine droplets, dramatically increasing the interfacial surface area and creating a stable dispersion that is difficult to coalesce.

  • Fine Particulates: Undissolved solids from the reaction mixture can accumulate at the interface and physically prevent droplets from merging.

Section 2: The Troubleshooting Workflow: A Systematic Approach

When faced with an emulsion, a systematic approach is more effective than random attempts to break it. The following workflow progresses from the simplest and least invasive methods to more aggressive techniques.

Emulsion_Workflow Start Persistent Emulsion Formed Patience Step 1: Patience & Gentle Stirring (Allow to stand for 15-30 min) Start->Patience Brine Step 2: Add Saturated Brine (NaCl) (Increases aqueous phase ionic strength) Patience->Brine No separation? Success Phases Separated (Proceed with Workup) Patience->Success Resolved? pH_Adjust Step 3: Judicious pH Adjustment (Protonate/deprotonate emulsifiers) Brine->pH_Adjust No separation? Brine->Success Resolved? Filter Step 4: Physical Disruption (Filter through Celite or Glass Wool) pH_Adjust->Filter No separation? pH_Adjust->Success Resolved? Centrifuge Step 5: Mechanical Force (Centrifugation) Filter->Centrifuge No separation? Filter->Success Resolved? Centrifuge->Success Resolved? Failure Consider Alternative Workup Centrifuge->Failure No separation?

Caption: A decision tree for systematically resolving emulsions.

Q3: I have a persistent emulsion. What is the first thing I should try?

Patience and gentle agitation. Before adding any new reagents, simply let the separatory funnel stand undisturbed for 15-30 minutes.[6] Gravity alone can sometimes be sufficient to cause the droplets to coalesce. You can gently swirl the funnel or insert a glass stirring rod and slowly trace the interface to encourage the droplets to merge.[3][7] Avoid further vigorous shaking.

Q4: The emulsion isn't breaking on its own. What's the next step?

Add saturated brine (aqueous NaCl solution). This is the most common and often most effective technique.[8]

  • Causality: Adding a high concentration of an electrolyte like NaCl dramatically increases the ionic strength and density of the aqueous phase.[5][7] This has two effects:

    • "Salting Out": It decreases the solubility of organic molecules (your product and any organic impurities) in the aqueous layer, forcing them into the organic phase.[2]

    • Destabilization: It disrupts the double-layer charge that can stabilize colloidal droplets, promoting their coalescence.[9] The increased density difference between the two phases also aids gravitational separation.

Add the brine in portions, gently swirl, and allow the funnel to stand, observing for the formation of a clear interface.

Q5: Brine didn't work. What are my other chemical options?

Judicious pH adjustment. This technique is highly effective if the emulsifying agent is pH-sensitive, which is very likely if unreacted carboxylic acid is present.

  • Causality: The carboxylate salt acting as a surfactant is soluble in the aqueous phase. By adding a small amount of dilute acid (e.g., 1M HCl), you can protonate the carboxylate back to the neutral carboxylic acid.[3][10] The neutral acid is much more soluble in the organic phase than the aqueous phase. By removing the surfactant from the interface, you destabilize the emulsion.[11][12]

Caution: Perform this step carefully. Add the acid dropwise with gentle swirling and frequent venting, especially if the previous wash was with bicarbonate, to avoid a dangerous pressure buildup from CO₂ evolution.

Q6: I've tried chemical methods without success. What physical methods can I use?

Filtration through a pad of Celite® or glass wool. This is a highly effective physical method for breaking stubborn emulsions.

  • Causality: Celite (diatomaceous earth) is a porous, high-surface-area filter aid. As the emulsion passes through the packed Celite plug, the fine droplets are forced into contact with the solid surfaces, physically disrupting their structure and causing them to coalesce into a continuous phase.[6][13] The same principle applies to filtration through a plug of glass wool.[5]

Q7: Are there any "last resort" techniques?

For truly intractable emulsions, two other methods can be considered:

  • Centrifugation: If available, centrifuging the emulsion is a surefire way to apply enough mechanical force to compel phase separation.[2][3] This is often impractical for large volumes but highly effective for smaller scales.

  • Addition of a Different Solvent: Adding a small amount of a different solvent can alter the polarity of the organic phase, disrupting the intermolecular forces holding the emulsion together.[5][7] For example, adding a small amount of ethanol or methanol, which is miscible with both phases, can sometimes break the emulsion, but be aware this will complicate solvent removal later.

Section 3: In-Depth Experimental Protocols

Protocol 1: Brine Wash Application
  • Secure the separatory funnel containing the emulsion in a ring stand.

  • Prepare a saturated solution of sodium chloride (brine) by dissolving NaCl in deionized water until no more salt will dissolve.

  • Add approximately 10-20% of the total emulsion volume of saturated brine to the separatory funnel.

  • Stopper the funnel, and instead of shaking, gently invert it 2-3 times to mix the layers without creating shear forces. Vent the funnel.

  • Place the funnel back on the ring stand and let it sit for 10-15 minutes.

  • Observe for the formation of a distinct interface. If separation begins, allow more time. If not, another small portion of brine can be added.

Protocol 2: Filtration through a Celite® Plug
  • Place a small plug of cotton or glass wool at the bottom of a Büchner or Hirsch funnel.

  • Add a 1-2 cm layer of Celite® over the cotton/wool plug.

  • Wet the Celite® pad with the pure organic solvent you are using for the extraction (e.g., ethyl acetate) and apply gentle vacuum to compact the pad. Ensure the pad is level.

  • Release the vacuum and carefully pour the entire emulsion mixture onto the Celite® pad.

  • Re-apply gentle vacuum. The separated organic and aqueous phases will be pulled through.

  • Collect the filtrate in a clean flask. The filtrate should now consist of two clear, distinct layers that can be separated in a clean separatory funnel.

Section 4: Comparative Analysis of Emulsion-Breaking Techniques

MethodMechanism of ActionAdvantagesDisadvantages/Considerations
Patience/Gentle Stirring Gravitational separation, minimizes kinetic stability.No added reagents, simplest method.Slow, often ineffective for stable emulsions.
Addition of Brine Increases ionic strength of the aqueous phase ("salting out").[2][7]Highly effective, inexpensive, common lab reagent.Increases aqueous waste volume.
pH Adjustment Converts ionic surfactants into neutral species, altering their solubility.[3][11]Targets a primary cause of emulsions in this synthesis.Risk of pressure buildup (if using acid after bicarb), potential for product degradation if pH sensitive.
Filtration (Celite®/Glass Wool) Physical disruption and coalescence of droplets on a solid support.[5][6]Very effective for stubborn emulsions, removes particulates.Requires extra equipment, can be slow for large volumes, potential for product adsorption on Celite®.
Centrifugation Applies strong mechanical force to overcome kinetic stability.[2][3]Extremely effective, fast.Requires a centrifuge, often limited to small volumes.

Section 5: Proactive Strategies: How to Prevent Emulsions

The most efficient way to deal with an emulsion is to prevent it from forming in the first place.

Q8: How can I modify my workup procedure to avoid emulsions from the start?
  • Ensure Complete Reaction: Use analytical techniques (TLC, LC-MS) to confirm that all the starting carboxylic acid has been consumed. The absence of this key emulsifying agent is the best prevention.

  • Minimize Agitation: During extraction, do not shake the separatory funnel vigorously. Instead, gently and slowly invert the funnel 5-10 times. This provides sufficient surface area for extraction without imparting excessive shear force.

  • Use Brine Proactively: Use brine for your first aqueous wash instead of deionized water. This establishes a high ionic strength from the beginning, discouraging emulsion formation.

  • Remove the Reaction Solvent First: In some cases, it can be beneficial to remove the reaction solvent (e.g., toluene, THF) via rotary evaporation and then redissolve the crude residue in your extraction solvent (e.g., ethyl acetate) before beginning the aqueous wash.[6]

By understanding the underlying causes and applying this systematic troubleshooting guide, you can confidently and efficiently resolve emulsions, leading to improved yield, purity, and productivity in your synthesis of this compound.

References

  • Chem Reactor. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube.
  • AZoM. (2018).
  • Spectro Scientific. (n.d.).
  • University of Rochester, Department of Chemistry. (2026). Tips & Tricks: Emulsions.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Biolin Scientific. (2024). How emulsions form and break?
  • University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion.
  • Biotage. (2023). Tackling emulsions just got easier.
  • Reddit. (2018). Breaking emulsions. r/chemistry.
  • Al-Roomi, Y., et al. (2024). Emulsification and pH Control for Sustainable Thermochemical Fluids Reactivity.
  • Al-Bayati, E. H., & Al-Amiery, A. A. (2022).
  • Rahbar, A., et al. (2017). The effect of brine salinity on water-in-oil emulsion stability through droplet size distribution analysis: A case study.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • Uddin, M. S., et al. (2019). Role of pH and cations on emulsion formation and stability of crude oils.
  • Salas, C., et al. (2021). Emulsion Formation and Stabilization by Biomolecules: The Leading Role of Cellulose. PubMed Central.
  • Wang, Y., et al. (2023).

Sources

Validation & Comparative

The Subtle Shift: A Comparative Guide to Methyl 3-(2-methoxyphenyl)propanoate and Methyl 3-(4-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and medicinal chemistry, positional isomers often exhibit surprisingly divergent properties and functionalities. This guide offers an in-depth comparison of Methyl 3-(2-methoxyphenyl)propanoate and Methyl 3-(4-methoxyphenyl)propanoate, two isomers whose only structural difference—the placement of a methoxy group on the phenyl ring—leads to significant variations in their chemical behavior and potential applications. Understanding these nuances is critical for researchers designing synthetic pathways and for drug development professionals exploring new molecular scaffolds.[1][2]

At a Glance: Key Physicochemical and Spectroscopic Differences

The seemingly minor shift of the methoxy group from the ortho (2-position) to the para (4-position) induces measurable changes in the physical and spectroscopic properties of these molecules. These differences, summarized below, are the first indicators of the distinct electronic and steric environments of the two isomers.

PropertyThis compound (Ortho-isomer)Methyl 3-(4-methoxyphenyl)propanoate (Para-isomer)Rationale for Difference
Molecular Formula C₁₁H₁₄O₃[3]C₁₁H₁₄O₃[4]Identical as they are isomers.
Molecular Weight 194.23 g/mol [3]194.23 g/mol [4]Identical as they are isomers.
CAS Number 55001-09-7[3]15823-04-8[4]Unique identifiers for each distinct compound.
Appearance LiquidColorless to light yellow liquid or off-white to white crystals[5]The greater symmetry of the para-isomer can facilitate more efficient crystal lattice packing, often resulting in a higher melting point and a solid state at room temperature.[5]
Boiling Point Data not readily available~120 °C[5]Differences in dipole moment and intermolecular forces due to substituent position affect boiling points.
¹H NMR (Aromatic) Complex multiplet (~6.8-7.2 ppm)Two distinct doublets (~6.8 ppm and ~7.1 ppm)[6]The ortho-isomer's aromatic protons are all chemically distinct and couple with each other, creating a complex pattern. The symmetry of the para-isomer results in only two types of aromatic protons, leading to a simpler, classic doublet of doublets pattern.
¹H NMR (Methoxy) Singlet (~3.8 ppm)Singlet (~3.7-3.8 ppm)[6]The chemical shift of the methoxy protons is influenced by the electronic environment, which differs slightly between the two positions.

Synthesis and Reactivity: The Influence of the Methoxy Position

The synthesis of both isomers often starts from their corresponding methoxy-substituted cinnamic acids or benzaldehydes. A common and reliable method involves the catalytic hydrogenation of the corresponding methyl methoxycinnamate.[7]

Comparative Synthetic Workflow

The choice of starting material directly dictates the final product. The workflow illustrates how the isomeric starting materials proceed through identical reaction conditions to yield the respective target molecules.

G cluster_ortho Ortho-Isomer Synthesis cluster_para Para-Isomer Synthesis cluster_reagents O_Start Methyl (E)-3-(2-methoxyphenyl)acrylate O_Product This compound O_Start->O_Product H₂, Pd/C Ethanol H2 H₂ Gas P_Start Methyl (E)-3-(4-methoxyphenyl)acrylate [Ref: 29] P_Product Methyl 3-(4-methoxyphenyl)propanoate P_Start->P_Product H₂, Pd/C Ethanol [Ref: 2] PdC Palladium on Carbon EtOH Ethanol (Solvent)

Caption: General synthetic scheme for the preparation of the target isomers.

The reactivity of the aromatic ring is where the isomers diverge significantly. The methoxy group is an activating, ortho, para-director for electrophilic aromatic substitution.[8][9]

  • For the para-isomer: The ortho positions (relative to the propanoate chain) are activated by the methoxy group. However, these positions are sterically unhindered, making them susceptible to further substitution.

  • For the ortho-isomer: The methoxy group activates the para position (C4) and the other ortho position (C6). The C6 position is sterically hindered by the adjacent propanoate chain.[10][11] This steric hindrance can be exploited to selectively functionalize the C4 position. This "ortho effect" can be a powerful tool in directing subsequent synthetic steps.[10]

Applications in Drug Discovery and Organic Synthesis

Both isomers serve as valuable building blocks and intermediates. Their utility is often dictated by the specific structural motifs required for a target molecule, such as a pharmaceutical agent.

  • Methyl 3-(4-methoxyphenyl)propanoate (Para-isomer): This isomer is a known intermediate in the synthesis of various compounds. For instance, it has been used in the preparation of precursors for diltiazem, a calcium channel blocker.[12] Its symmetrical structure is often favored for creating molecules where the phenyl ring is substituted at the 4-position. It is also found in some natural products, indicating its relevance in biological systems.[13]

  • This compound (Ortho-isomer): The ortho-isomer is a key precursor for compounds where substitution is desired adjacent to the point of attachment of the side chain. The steric and electronic influence of the ortho-methoxy group can be crucial for achieving specific molecular conformations or for directing further reactions. This isomer and its derivatives are explored in medicinal chemistry for creating diverse molecular libraries for screening.[14][15]

The choice between these isomers can fundamentally alter the biological activity of a final compound. Even a simple positional change can dramatically affect how a molecule binds to a biological target, as seen in drugs like Tamoxifen, where isomers exhibit vastly different receptor affinities.[1][2]

Experimental Protocol: Differentiating the Isomers via HPLC

A robust and reliable method for distinguishing and quantifying these two isomers is High-Performance Liquid Chromatography (HPLC). Due to their slight difference in polarity and shape, they can be effectively separated using a reverse-phase column.[16][17]

HPLC Method for Isomer Separation

This protocol provides a self-validating system for the baseline separation of the two isomers.

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Isomer standards: this compound and Methyl 3-(4-methoxyphenyl)propanoate

  • Sample solvent: 50:50 Acetonitrile:Water

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Gradient: 40% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, then return to 40% B and equilibrate for 3 minutes.

3. System Suitability (Self-Validation):

  • Prepare a mixed standard solution containing both isomers at approximately 50 µg/mL each.

  • Inject the mixed standard six times.

  • Acceptance Criteria:

    • Resolution (Rs): The resolution between the two isomer peaks must be > 2.0.

    • Tailing Factor (T): The tailing factor for each peak should be between 0.9 and 1.5.

    • Relative Standard Deviation (RSD): The RSD for the peak area of six replicate injections should be < 2.0%.

  • Causality: Meeting these criteria ensures the chromatographic system is precise, and the separation is adequate to reliably distinguish and quantify the two isomers.[18][19]

4. Sample Analysis:

  • Accurately weigh and dissolve the sample in the sample solvent to a known concentration (e.g., 1 mg/mL).

  • Inject the sample and identify the peaks by comparing their retention times with the individual standards. The ortho-isomer is generally expected to elute slightly earlier than the more symmetrical para-isomer due to minor differences in polarity.

Caption: A self-validating HPLC workflow for isomer analysis.

Conclusion

While structurally similar, this compound and Methyl 3-(4-methoxyphenyl)propanoate are distinct chemical entities with unique properties and reactivities. The position of the methoxy group dictates not only their physical characteristics and spectroscopic signatures but also their behavior in chemical reactions and their suitability as intermediates in complex syntheses. For the researcher and drug developer, a thorough understanding of these isomeric differences is not merely academic; it is a fundamental prerequisite for efficient synthesis design, targeted molecular development, and the successful creation of novel, functional molecules.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. [Link]

  • Google Patents. WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
  • PubChem. Methyl 3-(4-methoxyphenyl)propanoate. National Center for Biotechnology Information. [Link]

  • Mol-Instincts. Methyl3-(4-methoxyphenyl)propanoate | C11H14O3 | MD Topology | NMR | X-Ray. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • RSC Publishing. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. [Link]

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • PubMed. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development. [Link]

  • PLOS One. Tamoxifen Isomers and Metabolites Exhibit Distinct Affinity and Activity at Cannabinoid Receptors: Potential Scaffold for Drug Development. [Link]

  • Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. [Link]

  • MicroSolv Technology Corporation. Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]

  • Journal of Pharmaceutical Negative Results. Medicinal Chemistry In The Path Of Drug Discovery. [Link]

  • Wikipedia. Ortho effect. [Link]

  • Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. [Link]

  • eScholarship, University of California. Applications and confounds in drug discovery and repurposing. [Link]

  • MDPI. Computational Profiling of Monoterpenoid Phytochemicals: Insights for Medicinal Chemistry and Drug Design Strategies. [Link]

  • Khan Academy. Ortho-para directors I. [Link]

  • Agilent. Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. [Link]

  • University of Chemistry and Technology, Prague. High Performance Liquid Chromatography. [Link]

  • PubChem. Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate. National Center for Biotechnology Information. [Link]

  • MDPI. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

  • The Royal Society of Chemistry. Supplementary Material. [Link]

  • Malaysian Journal of Analytical Sciences. CHROMATOGRAPHIC METHODS TO ANALYZE GEOMETRICAL AND POSITIONAL ISOMERS OF FATTY ACIDS. [Link]

  • Chegg.com. Solved This is the NMR data of 4-(4'-methoxyphenyl)- | Chegg.com. [Link]

Sources

A Senior Application Scientist's Guide to the 13C NMR Spectral Interpretation of Methyl 3-(2-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific advancement. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive method for mapping the carbon framework of a molecule. This guide provides an in-depth, comparative analysis of the 13C NMR spectrum of Methyl 3-(2-methoxyphenyl)propanoate, CAS Number 55001-09-7[1]. By juxtaposing predicted spectral data with experimental values from closely related analogues, we will delineate a systematic approach to spectral interpretation, grounded in fundamental principles and supported by empirical evidence.

The Foundational Role of 13C NMR in Structural Elucidation

13C NMR spectroscopy provides direct insight into the chemical environment of each unique carbon atom within a molecule.[2] The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment of the nucleus, influenced by factors such as hybridization, electronegativity of neighboring atoms, and steric effects. In a proton-decoupled 13C NMR spectrum, each non-equivalent carbon atom typically gives rise to a single peak, allowing for a direct count of the unique carbon environments.[2]

This guide will leverage a predictive and comparative approach. While a publicly available experimental spectrum for this compound was not located during the literature search, a detailed analysis is possible through the experimental data of its close structural analog, 3-(2-methoxyphenyl)propionic acid[3]. The primary differences—the ester methyl group and the shielding effect on the carbonyl carbon—are well-understood phenomena in NMR spectroscopy, allowing for a highly accurate interpretation.

Predicting the 13C NMR Spectrum: An Analysis of Substituent Effects

The structure of this compound suggests the presence of 11 unique carbon atoms. The expected chemical shifts can be estimated by considering the contributions of the methoxy and methyl propanoate substituents on the benzene ring and the aliphatic chain.

Aromatic Region (110-160 ppm): The ortho-methoxy group is an electron-donating group, which will cause a significant upfield shift (to lower ppm values) for the ortho and para carbons relative to benzene (128.5 ppm), and a downfield shift for the ipso-carbon (the carbon directly attached to the substituent). The alkyl substituent will have a smaller effect.

Aliphatic and Carbonyl Region (10-60 ppm and 170-180 ppm): The aliphatic carbons of the propanoate chain will appear in the upfield region of the spectrum. The carbonyl carbon of the ester group is expected to be significantly deshielded, appearing in the 170-175 ppm range. The methyl ester's methoxy carbon will have a characteristic shift around 51-52 ppm.

Below is a visual representation of the predicted peak assignments for this compound.

Caption: Predicted 13C NMR chemical shifts for this compound.

Comparative Spectral Analysis: Unveiling Structural Nuances

To substantiate our predicted assignments, we will now compare them with the experimental 13C NMR data of three key compounds:

  • 3-(2-Methoxyphenyl)propionic Acid: The closest structural analog.

  • Anisole (Methoxybenzene): To understand the influence of the methoxy group on the aromatic ring.

  • Methyl Propanoate: To model the chemical shifts of the propanoate chain.

Carbon AtomPredicted Shift (ppm) for this compoundExperimental Shift (ppm) for 3-(2-Methoxyphenyl)propionic Acid[3]Experimental Shift (ppm) for AnisoleExperimental Shift (ppm) for Methyl Propanoate[2]
C=O ~173174.5-174.6
C-ipso (C-O) ~157157.3159.9-
C-ipso (C-C) ~130129.2--
Aromatic CH ~128130.4129.5-
Aromatic CH ~127127.8120.7-
Aromatic CH ~120120.8114.1-
Aromatic CH ~110110.6--
-OCH3 (aromatic) ~5555.254.8-
-OCH3 (ester) ~51--51.4
-CH2- (alpha to C=O) ~3534.6-27.6
-CH2- (beta to C=O) ~2525.1--
-CH3 (of propanoate) ---9.2

Analysis of the Comparative Data:

  • Carbonyl Carbon (C=O): The experimental value for the carboxylic acid is 174.5 ppm[3]. Esterification typically results in a slight upfield shift of the carbonyl carbon. Therefore, the predicted value of ~173 ppm for the methyl ester is a reasonable estimation, closely aligning with the 174.6 ppm seen in methyl propanoate.[2]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons in 3-(2-methoxyphenyl)propionic acid are in excellent agreement with the predicted values for the methyl ester. The C-O carbon is the most deshielded at 157.3 ppm, followed by the other substituted and unsubstituted aromatic carbons in the expected ranges. The pattern is consistent with the known substituent effects of a methoxy and an alkyl group.

  • Aliphatic Carbons: The methylene carbons of the propanoate chain in the carboxylic acid analog appear at 34.6 and 25.1 ppm[3]. These values are expected to be very similar in the methyl ester, and our predictions of ~35 and ~25 ppm are well-supported.

  • Methoxy Carbons: The aromatic methoxy carbon in the carboxylic acid is at 55.2 ppm, nearly identical to that in anisole (54.8 ppm)[3]. The ester methoxy carbon is predicted to be around 51 ppm, consistent with the value of 51.4 ppm in methyl propanoate.[2]

Step-by-Step Experimental Protocol for 13C NMR Spectroscopy

The following is a generalized, yet robust, protocol for acquiring a high-quality 13C NMR spectrum, suitable for the structural elucidation of compounds like this compound.

1. Sample Preparation:

  • Weigh approximately 10-50 mg of the purified sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds.
  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Calibration:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.
  • Tune and match the 13C probe to the correct frequency.

3. Data Acquisition:

  • Set the spectral width to encompass the expected range of 13C chemical shifts (e.g., 0-220 ppm).
  • Use a standard pulse sequence, such as a one-pulse experiment with proton decoupling.
  • Set the acquisition time to at least 1-2 seconds to ensure good digital resolution.
  • Employ a relaxation delay of 2-5 seconds between pulses to allow for adequate relaxation of the carbon nuclei.
  • The number of scans will depend on the sample concentration. For a dilute sample, several thousand scans may be necessary to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Apply a baseline correction to obtain a flat baseline.
  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
  • Integrate the peaks if quantitative information is desired, although this requires specific experimental conditions for accuracy in 13C NMR.

The following diagram illustrates the general workflow for acquiring and interpreting a 13C NMR spectrum.

13C_NMR_Workflow cluster_Experimental Experimental Protocol cluster_Processing_Interpretation Data Processing & Interpretation Sample_Prep Sample Preparation Instrument_Setup Instrument Setup & Calibration Sample_Prep->Instrument_Setup Data_Acquisition Data Acquisition Instrument_Setup->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing FID Spectral_Analysis Spectral Analysis Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation

Caption: A streamlined workflow for 13C NMR spectroscopy.

Conclusion

The interpretation of the 13C NMR spectrum of this compound can be confidently achieved through a combination of predictive methods based on established substituent effects and a comparative analysis with structurally similar compounds. The close correlation between the predicted chemical shifts and the experimental data of 3-(2-methoxyphenyl)propionic acid, anisole, and methyl propanoate provides a robust framework for the complete assignment of the 13C NMR spectrum. This guide underscores the power of 13C NMR spectroscopy as a primary tool for structural elucidation in organic chemistry and drug development, demonstrating that even in the absence of a direct experimental spectrum, a rigorous and scientifically sound interpretation is attainable.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl propanoate. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 3-(2-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone for molecular identification and structural elucidation. For professionals in pharmaceutical development and metabolic research, understanding the fragmentation patterns of compounds is not merely an academic exercise—it is a critical step in identifying metabolites, characterizing impurities, and ensuring the integrity of drug candidates. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation of Methyl 3-(2-methoxyphenyl)propanoate, offering a comparative perspective against its structural isomers to highlight the diagnostic power of fragmentation analysis.

Our discussion is grounded in the principles of physical organic chemistry, explaining the causality behind observed fragmentation pathways. By understanding these mechanisms, researchers can move beyond simple spectral matching to confidently identify novel compounds and differentiate between closely related structures.

Experimental Protocol: Acquiring a Reference EI-MS Spectrum

To ensure the reproducibility and accuracy of the data presented, the following protocol outlines the standard operating procedure for acquiring an electron ionization mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Objective: To obtain a clean, reproducible 70 eV electron ionization mass spectrum of the analyte.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

Methodology:

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in high-purity dichloromethane.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mass Range: Scan from m/z 40 to 300.

    • Solvent Delay: 3 minutes.

Self-Validation:

  • The protocol's validity is confirmed by observing a sharp, symmetrical chromatographic peak for the analyte.

  • The resulting mass spectrum should be consistent with reference spectra from established databases, such as the NIST Mass Spectrometry Data Center.

Analysis of the EI-MS Spectrum of this compound

Upon electron ionization, this compound (Molecular Weight: 194.23 g/mol ) forms a molecular ion (M+•) at a mass-to-charge ratio (m/z) of 194. Aromatic esters are known to produce prominent molecular ion peaks due to the stability conferred by the aromatic ring[1]. The subsequent fragmentation of this molecular ion provides a rich fingerprint for its structure.

The fragmentation is dominated by several key pathways, each driven by the relative stability of the resulting ions and neutral losses.

Key Fragmentation Pathways
  • Benzylic Cleavage and Tropylium Ion Formation (m/z 121 and 91): The most significant fragmentation route involves the cleavage of the Cα-Cβ bond, a classic benzylic cleavage. This generates a highly stable 2-methoxybenzyl cation at m/z 121 , which often represents the base peak. This cation can then undergo rearrangement to a methoxytropylium ion. Subsequent loss of a neutral formaldehyde molecule (CH₂O, 30 Da) from this ion leads to the formation of the characteristic tropylium ion at m/z 91 [2].

  • McLafferty Rearrangement (m/z 122): The presence of a carbonyl group and available γ-hydrogens on the propanoate chain makes the McLafferty rearrangement a highly favorable process[3][4][5]. This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen through a six-membered transition state, followed by the cleavage of the Cα-Cβ bond. This results in the elimination of a neutral methyl acrylate molecule (86 Da) and the formation of the radical cation of 2-methoxytoluene at m/z 122 [6].

  • Alpha-Cleavage at the Ester (m/z 163): Cleavage of the bond between the carbonyl carbon and the methoxy group (an α-cleavage) results in the loss of a methoxy radical (•OCH₃, 31 Da). This produces a stable acylium ion at m/z 163 [1][7].

The proposed fragmentation pathways are summarized in the table and diagram below.

Table 1: Key Fragment Ions for this compound

m/zProposed StructureFragmentation Pathway
194[C₁₁H₁₄O₃]⁺•Molecular Ion (M⁺•)
163[M - •OCH₃]⁺α-Cleavage: Loss of methoxy radical
122[M - C₄H₆O₂]⁺•McLafferty Rearrangement
121[C₈H₉O]⁺Benzylic Cleavage
91[C₇H₇]⁺Loss of CH₂O from m/z 121

Diagram 1: Proposed Fragmentation Pathway

fragmentation M M+• m/z 194 F163 [M - •OCH3]+ m/z 163 M->F163 - •OCH3 F122 [M - C4H6O2]+• m/z 122 M->F122 - C4H6O2 (McLafferty) F121 [C8H9O]+ m/z 121 (Base Peak) M->F121 - •C3H5O2 (Benzylic Cleavage) F91 [C7H7]+ m/z 91 F121->F91 - CH2O

Caption: Fragmentation of this compound.

Comparative Fragmentation Analysis: The "Ortho Effect"

The true diagnostic power of mass spectrometry is often revealed when comparing isomers. The position of the methoxy group on the aromatic ring significantly influences the fragmentation pattern, a phenomenon known as the "ortho effect"[8][9][10][11]. This effect arises from the spatial proximity of the ortho substituent to the side chain, enabling unique interactions and rearrangement pathways that are not possible for the meta and para isomers[9][12].

While the McLafferty rearrangement (producing m/z 122) and α-cleavage of the ester (producing m/z 163) are common to all three isomers, the relative abundances of other key ions, particularly those resulting from interactions with the methoxy group, can be diagnostic.

For this compound, the ortho position of the methoxy group can facilitate specific hydrogen rearrangements or cyclization events that are sterically hindered in the meta and para isomers. For instance, interactions between the ether and ester functionalities can lead to unique fragment ions or alter the abundance ratios of common fragments[12][13].

Table 2: Comparative Fragmentation of Methoxy-Substituted Isomers

Ion (m/z)Proposed OriginExpected Relative Abundance
2-methoxy (ortho)
194 (M⁺•)Molecular IonPresent
163Loss of •OCH₃Moderate
134?Low
122McLafferty RearrangementSignificant
121Benzylic CleavageHigh (Base Peak)
91Loss of CH₂O from 121Significant

Note: The relative abundances are qualitative predictions based on general fragmentation principles. The ion at m/z 134 is noted in the spectrum for the para isomer and its formation is less straightforward, possibly involving complex rearrangements.[14]

The key differentiator often lies not in the presence or absence of a peak, but in its relative intensity. The ortho effect in similar molecules has been shown to yield unique cations due to the interaction of the adjacent side chains, sometimes leading to a different base peak altogether compared to its isomers[12]. While the m/z 121 ion is the dominant feature for all isomers, subtle differences in the ratios of [m/z 121] to [m/z 122] or the presence of minor, unique ions can provide clues to the substitution pattern.

Conclusion

The mass spectrum of this compound is characterized by a strong molecular ion peak and distinct fragment ions resulting from benzylic cleavage (m/z 121), McLafferty rearrangement (m/z 122), and α-cleavage (m/z 163). The formation of the tropylium ion (m/z 91) is also a notable feature. While many of these fragments are common to its meta and para isomers, a detailed analysis of relative ion abundances can reveal the influence of the ortho methoxy group. This guide provides the foundational knowledge and a robust experimental protocol for researchers to confidently identify this compound and distinguish it from its isomers, underscoring the indispensable role of mass spectrometry in modern chemical analysis.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl propanoate. Retrieved from [https://www.docbrown.info/page07/SSMassSpec/MassSpec03alk esters.htm]([Link] esters.htm)

  • Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters.
  • Chem Analytica. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. Retrieved from [Link]

  • BMRB. (n.d.). Methyl3-(4-methoxyphenyl)propanoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(4-methoxyphenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f). Retrieved from [Link]

  • MassBank. (2008). METHYL PROPIONATE; EI-B; MS. Retrieved from [Link]

  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

  • Bowie, J. H., & White, P. Y. (1969). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic, 89-94.
  • Zaikin, V. G., & Varlamov, A. V. (2008). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Analytical Chemistry, 63(11), 1013–1026.
  • NIST. (n.d.). 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • All About Chemistry. (2022, June 19). McLafferty Rearrangement [Video]. YouTube. Retrieved from [Link]

  • Trapp, O., & Schurig, V. (2024).
  • NIST. (n.d.). Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. NIST Chemistry WebBook. Retrieved from [Link]

  • Stanker, L. H., et al. (2003). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 14(5), 464–475.
  • Whitman College. (n.d.). GCMS Section 6.14: Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Ortho effects: A mechanistic study. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • SlideShare. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

  • TMP Chem. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-methoxypropionate. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Retrieved from [Link]

  • Prakash Raja. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube. Retrieved from [Link]

Sources

A Comparative Guide to HPLC Purity Validation of Synthesized Methyl 3-(2-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development and chemical synthesis, the rigorous confirmation of a compound's purity is not merely a quality control step but a fundamental pillar of scientific integrity and regulatory compliance. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of synthesized Methyl 3-(2-methoxyphenyl)propanoate. We will explore the causality behind the selection of HPLC as the primary analytical technique, detail a robust validation protocol grounded in ICH guidelines, and objectively compare its performance against alternative methodologies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure the generation of reliable and defensible purity data.

Introduction: The Criticality of Purity in Chemical Synthesis

The synthesis of any chemical entity, such as this compound, is invariably accompanied by the potential for impurities. These can arise from starting materials, intermediates, by-products, or degradation products.[1][2] The presence of such impurities can significantly impact the compound's safety, efficacy, and stability, particularly in a pharmaceutical context. Therefore, the objective of any purity validation is to develop a robust analytical procedure that is fit for its intended purpose.[3]

High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[4][5] This guide will dissect the application of HPLC for the purity validation of this compound, providing a comprehensive framework from method development to validation and comparison with other techniques.

HPLC Method Development: A Scientifically Sound Approach

The development of a reliable HPLC method is a systematic process that involves the careful selection of chromatographic conditions to achieve the desired separation of the main compound from any potential impurities.[6][7]

Understanding the Analyte: this compound

Before embarking on method development, it is crucial to understand the physicochemical properties of this compound. Its structure, containing both a phenyl ring and an ester group, suggests it is a relatively non-polar small molecule, making it an ideal candidate for reversed-phase HPLC.

Strategic Selection of Chromatographic Parameters

The choice of column, mobile phase, and detector are pivotal in achieving optimal separation.

  • Column Selection: A C18 column is the workhorse for reversed-phase chromatography and serves as an excellent starting point for a molecule like this compound.[6] A standard dimension of 4.6 x 150 mm with 5 µm particle size typically provides a good balance between resolution and analysis time.

  • Mobile Phase Optimization: A gradient elution with acetonitrile and water is a common and effective strategy for separating compounds with varying polarities.[7] The addition of a small amount of acid, such as 0.1% formic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[6]

  • Detector Selection: A UV detector is the most common choice for HPLC analysis of chromophoric compounds. A wavelength scan of this compound would determine the optimal wavelength for detection, ensuring high sensitivity for both the main peak and any impurities.

The Developed HPLC Method

Based on these considerations, a suitable starting point for the HPLC method would be:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 274 nm
Injection Volume 10 µL

The Self-Validating System: A Robust Validation Protocol

An analytical method is only as reliable as its validation. The International Council for Harmonisation (ICH) provides a comprehensive framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[3][8] This section outlines the key validation parameters and their practical application.

System Suitability: The Daily Checkpoint

Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.[4][9] This typically involves injecting a standard solution multiple times and evaluating key parameters.[10]

ParameterAcceptance CriteriaRationale
Tailing Factor ≤ 2.0Ensures symmetrical peaks for accurate integration.[10][11]
Theoretical Plates > 2000Indicates good column efficiency and separation power.[10]
Repeatability (%RSD of Peak Area) ≤ 2.0% for 5 injectionsDemonstrates the precision of the system.[10][11]
Resolution ≥ 2.0 between the main peak and the closest impurityEnsures baseline separation for accurate quantification.[10][11]
Validation Parameters: The Pillars of Trustworthiness

A full validation of the HPLC method should be conducted according to ICH Q2(R1) guidelines.[3][12] This involves a series of experiments to demonstrate the method's specificity, linearity, accuracy, precision, and robustness.

3.2.1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by spiking the sample with known impurities and showing that the main peak is well-resolved from them. Peak purity analysis using a diode array detector can also provide evidence of specificity.[3]

3.2.2. Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of solutions of the analyte at different concentrations. A linear relationship should be established across the range of the analytical procedure.[3]

3.2.3. Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3] It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

3.2.4. Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings.[13] It is typically expressed as the relative standard deviation (%RSD) and is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[13]

3.2.5. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13] This provides an indication of its reliability during normal usage.

Visualizing the Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Routine Analysis MD_Start Define Analytical Target Profile MD_Params Select Column, Mobile Phase, Detector MD_Start->MD_Params MD_Opt Optimize Chromatographic Conditions MD_Params->MD_Opt MD_End Finalized HPLC Method MD_Opt->MD_End SST System Suitability Testing MD_End->SST Specificity Specificity SST->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Validation_Report Validation Report Robustness->Validation_Report Sample_Analysis Sample Purity Analysis Validation_Report->Sample_Analysis

Caption: Workflow for HPLC Method Development and Validation.

Comparative Analysis: HPLC vs. Alternative Purity Determination Methods

While HPLC is the predominant technique for purity analysis, other methods can provide complementary or, in some cases, primary information.[14][]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound is amenable to GC analysis, HPLC is generally preferred for non-volatile impurities that may be present in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) can be a highly accurate method for determining purity without the need for a reference standard of the analyte.[16] However, it is generally less sensitive than HPLC for detecting low-level impurities.

Mass Spectrometry (MS)

MS is an invaluable tool for identifying impurities by providing molecular weight information.[] When coupled with HPLC (LC-MS), it becomes a powerful technique for both the separation and identification of impurities.

Performance Comparison

The following table provides a semi-quantitative comparison of these techniques for the purity analysis of this compound.

FeatureHPLC-UVGC-FIDqNMRLC-MS
Selectivity HighHighModerateVery High
Sensitivity HighHighLowVery High
Quantitation ExcellentExcellentExcellentGood
Universality ModerateModerateHighHigh
Impurity ID NoNoLimitedYes
Cost ModerateModerateHighHigh
A Synergistic Approach

The most comprehensive understanding of a compound's purity is often achieved through a combination of techniques.[17] HPLC provides the primary quantitative purity value, while LC-MS can be used to identify any unknown impurities, and qNMR can provide an orthogonal confirmation of the purity value.

Purity_Methods_Comparison cluster_main Purity Assessment of this compound HPLC HPLC-UV (Primary Quantitative Method) GC GC-FID (For Volatile Impurities) HPLC->GC Complements for volatile analysis NMR qNMR (Orthogonal Quantitative Method) HPLC->NMR Orthogonal confirmation LCMS LC-MS (Impurity Identification) HPLC->LCMS Provides structural information

Sources

A Comparative Guide to the Synthesis of Methyl 3-(2-methoxyphenyl)propanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Methyl 3-(2-methoxyphenyl)propanoate

This compound is a valuable building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a substituted aromatic ring and an ester functional group, makes it a versatile intermediate for the construction of biologically active compounds. The efficient and scalable synthesis of this molecule is therefore of considerable interest to researchers and professionals in drug development and fine chemical synthesis. This guide provides a comparative analysis of the most common and practical synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of each method's strengths and weaknesses.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies emerge from the literature for the preparation of this compound. The first involves a two-step sequence commencing with a Heck reaction to form an unsaturated intermediate, followed by catalytic hydrogenation. The second approach entails the synthesis of the corresponding carboxylic acid, 3-(2-methoxyphenyl)propanoic acid, which is then subjected to Fischer esterification. A potential third route, a one-pot reductive Heck reaction, is also considered as an emerging alternative.

Data Summary: A Head-to-Head Comparison
MetricRoute A: Heck Reaction & HydrogenationRoute B: Carboxylic Acid Synthesis & EsterificationRoute C: Reductive Heck Reaction (One-Pot)
Starting Materials 2-Haloanisole (e.g., 2-Iodoanisole), Methyl Acrylate2-Methoxycinnamic Acid or 2-Methoxybenzaldehyde2-Haloanisole, Methyl Acrylate, Hydrogen Source
Key Intermediates Methyl 3-(2-methoxyphenyl)acrylate3-(2-methoxyphenyl)propanoic acidAlkylpalladium(II) intermediate
Overall Yield (Estimated) Good to Excellent (70-90%)Good to Excellent (75-95%)Moderate to Good (Potentially 60-80%)
Purity Generally high after purificationGenerally high after purificationMay require more rigorous purification
Scalability Readily scalableReadily scalablePotentially scalable, but may require optimization
Reagent & Catalyst Cost Moderate (Palladium catalyst)Low to ModerateModerate (Palladium catalyst)
Safety Considerations Use of flammable solvents, hydrogen gasUse of strong acids and flammable solventsUse of flammable solvents and hydride sources
Environmental Impact Use of heavy metal catalystUse of strong acidsUse of heavy metal catalyst

Route A: Heck Reaction Followed by Catalytic Hydrogenation

This elegant two-step approach leverages the power of palladium-catalyzed cross-coupling to construct the carbon skeleton, followed by a robust reduction to achieve the final saturated ester.

Logical Workflow for Route A

Caption: Workflow for the synthesis via Heck reaction and subsequent hydrogenation.

In-Depth Analysis of Route A

The Heck reaction is a powerful and versatile method for forming carbon-carbon bonds between an unsaturated halide and an alkene.[1] In this route, a 2-haloanisole (iodide or bromide being the most reactive) is coupled with methyl acrylate in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency.[2] While phosphine ligands are common, ligandless conditions have also been reported to be effective, which simplifies product purification.[1] The reaction typically proceeds with high stereoselectivity to yield the trans-alkene.

The subsequent catalytic hydrogenation of the resulting methyl 3-(2-methoxyphenyl)acrylate is a standard and highly efficient transformation. Palladium on carbon (Pd/C) is a commonly employed catalyst for the reduction of the carbon-carbon double bond under a hydrogen atmosphere.[3] This step is generally high-yielding and clean, with the primary challenge being the complete removal of the catalyst by filtration.

Advantages:

  • Convergent and efficient C-C bond formation.

  • High yields are often achievable for both steps.

  • The methodology is well-established and widely applicable.

Disadvantages:

  • Requires a palladium catalyst, which can be costly.

  • The use of hydrogen gas in the second step requires specialized equipment and safety precautions.

  • Potential for palladium contamination in the final product, which is a critical concern in pharmaceutical applications.

Experimental Protocol for Route A

Step 1: Heck Reaction - Synthesis of Methyl 3-(2-methoxyphenyl)acrylate (Adapted from a similar procedure[1])

  • To a stirred solution of 2-iodoanisole (1.0 equiv.) and methyl acrylate (1.2 equiv.) in a suitable solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF), add a base, for example, triethylamine (2.0 equiv.).

  • Add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 0.02 mol%), to the mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 3-(2-methoxyphenyl)acrylate.

Step 2: Catalytic Hydrogenation - Synthesis of this compound (Adapted from a similar procedure[3])

  • Dissolve methyl 3-(2-methoxyphenyl)acrylate (1.0 equiv.) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5 mol% Pd).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction until the uptake of hydrogen ceases or TLC/GC-MS indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound, which can be further purified by distillation if necessary.

Route B: Carboxylic Acid Synthesis and Fischer Esterification

This classical and often cost-effective route involves the initial preparation of the corresponding carboxylic acid, which is then esterified in the presence of an acid catalyst.

Logical Workflow for Route B

Caption: Workflow for the synthesis via carboxylic acid formation and Fischer esterification.

In-Depth Analysis of Route B

The initial step in this route is the synthesis of 3-(2-methoxyphenyl)propanoic acid . A common method to achieve this is through the catalytic hydrogenation of 2-methoxycinnamic acid, which can be prepared from 2-methoxybenzaldehyde through methods like the Knoevenagel or Perkin condensation.[4][5] The hydrogenation of the cinnamic acid derivative proceeds readily, similar to the hydrogenation step in Route A.[3]

The subsequent Fischer esterification is a well-established, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6] To drive the reaction towards the ester product, an excess of the alcohol (methanol in this case) is typically used, and a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid is employed. The removal of water as it is formed can also shift the equilibrium to favor the product.

Advantages:

  • Often utilizes less expensive starting materials and reagents compared to the Heck reaction.

  • Avoids the use of palladium catalysts in the final esterification step, reducing concerns about heavy metal contamination in the final product.

  • The procedures are generally straightforward and scalable.

Disadvantages:

  • May involve an additional step to synthesize the starting cinnamic acid derivative.

  • The Fischer esterification is an equilibrium process, which may not always proceed to completion.

  • Requires the use of strong acids, which can present handling and waste disposal challenges.

Experimental Protocol for Route B

Step 1: Synthesis of 3-(2-Methoxyphenyl)propanoic Acid (Adapted from a similar procedure for the meta-isomer[3])

  • Dissolve 2-methoxycinnamic acid (1.0 equiv.) in ethanol.

  • Add 10% Palladium on carbon (Pd/C) (e.g., 5 mol% Pd).

  • Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete as monitored by TLC.

  • Filter the catalyst through Celite and wash with ethanol.

  • Evaporate the solvent from the filtrate to obtain 3-(2-methoxyphenyl)propanoic acid.

Step 2: Fischer Esterification - Synthesis of this compound (General Procedure[6])

  • To a solution of 3-(2-methoxyphenyl)propanoic acid (1.0 equiv.) in an excess of methanol, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv.).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the product by distillation or column chromatography to obtain pure this compound.

Route C: Reductive Heck Reaction (One-Pot)

A more modern and atom-economical approach is the reductive Heck reaction , which combines the C-C bond formation and reduction steps into a single pot. In this reaction, the alkylpalladium(II) intermediate formed after the initial migratory insertion is intercepted by a hydride source, leading directly to the saturated product.

Mechanistic Plausibility of Route C

Caption: Plausible catalytic cycle for the one-pot reductive Heck reaction.

Advantages:

  • Increased efficiency and reduced waste by combining two steps into one.

  • Avoids the need for gaseous hydrogen.

Disadvantages:

  • Can be more challenging to optimize, with potential for side reactions.

  • The direct reduction of the starting aryl halide can be a competing pathway.

A general procedure for a reductive Heck reaction would involve reacting the 2-haloanisole and methyl acrylate with a palladium catalyst in the presence of a base and a hydride source, such as formic acid or its salts.

Conclusion and Recommendations

For laboratory-scale synthesis where cost is not the primary driver and high purity is paramount, Route A (Heck Reaction & Hydrogenation) offers a reliable and high-yielding pathway. The well-defined nature of each step allows for straightforward monitoring and purification.

For larger-scale production where cost-effectiveness is a major consideration, Route B (Carboxylic Acid Synthesis & Esterification) is often the preferred method. The use of less expensive reagents and the avoidance of palladium in the final step make it an economically attractive option.

The Reductive Heck Reaction (Route C) represents a promising avenue for process intensification and green chemistry. While potentially more challenging to optimize, its one-pot nature offers significant advantages in terms of operational efficiency and waste reduction. Further research and development in this area could establish it as a leading method for the synthesis of this compound and related compounds.

The ultimate choice of synthetic route will depend on the specific requirements of the project, including scale, purity specifications, cost constraints, and available equipment.

References

  • PrepChem. Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]

  • Kinetics of esterification of propanoic acid with methanol over a fibrous polymer-supported sulphonic acid catalyst. Applied Catalysis A: General. [Link]

  • Kinetics of the solvent-free hydrogenation of 2-methyl-3-butyn-2-ol over a structured Pd-based catalyst. ResearchGate. [Link]

  • Heck reaction between 4-iodoanisole and methyl acrylate employing the... ResearchGate. [Link]

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. PMC. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Facile synthesis of Pd@MOF catalyst and its application for High Selective Hydrogenation and Hydrodeoxygenation of Biomass-Derived Compounds. ChemRxiv. [Link]

  • 5.310 (F19) Fischer Esterification Lab Manual. MIT OpenCourseWare. [Link]

  • Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. PubMed. [Link]

  • 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. [Link]

  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. [Link]

  • Highly Active and Selective Catalysts for the Production of Methyl Propanoate via the Methoxycarbonylation of Ethene. ResearchGate. [Link]

  • ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Engineering & Processing Management. [Link]

  • The Heck reaction in the production of fine chemicals. University of Groningen. [Link]

  • Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. ResearchGate. [Link]

  • Multi-faceted Commercially Sourced Pd-Supported Reduction: A View from Practical Experience. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Heck coupling reaction of iodobenzene with methyl acrylate. ResearchGate. [Link]

  • Fischer Esterification Procedure. Unknown Source. [Link]

  • Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate. [Link]

  • Unprecedented catalyst activity and stability of Mizoroki-Heck reaction in a continuous packed. Diva-Portal.org. [Link]

  • Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands. ResearchGate. [Link]

  • Heck reaction – Knowledge and References. Taylor & Francis. [Link]

  • Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the liquid–solid interface of RANEY® Ni. RSC Publishing. [Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI. [Link]

  • Hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst: kinetic model and selectivity study. OUCI. [Link]

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. ResearchGate. [Link]

  • SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. Jurnal UNS. [Link]

  • 2,3-dimethoxycinnamic acid. Organic Syntheses Procedure. [Link]

Sources

A Comparative Guide to the Biological Activity of Methyl 3-(2-methoxyphenyl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the biological activities of methyl 3-(2-methoxyphenyl)propanoate and its derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective analysis of the therapeutic potential of this class of compounds. We will delve into their antioxidant, antimicrobial, and anticancer activities, supported by structure-activity relationship (SAR) insights and detailed experimental protocols.

Introduction: The Versatile 2-Methoxyphenylpropanoate Scaffold

The this compound scaffold is a core structure found in numerous naturally occurring and synthetic compounds. This structural motif, characterized by a methoxy-substituted phenyl ring attached to a propanoate chain, is a key pharmacophore that imparts a range of biological activities. The presence of the methoxy (-OCH3) group and the propanoate ester functionality allows for diverse chemical modifications, leading to a wide array of derivatives with potentially enhanced therapeutic properties.[1]

The interest in these compounds stems from their relationship to natural phenolic acids and their derivatives, which are known to possess significant antioxidant, anti-inflammatory, and antimicrobial properties.[2][3] Understanding how structural modifications to the parent molecule influence biological activity is crucial for the rational design of new and more potent therapeutic agents. This guide will compare the performance of various derivatives, providing the underlying data and methodologies to support further research and development.

Comparative Analysis of Biological Activities

The versatility of the 2-methoxyphenylpropanoate scaffold has led to the exploration of its derivatives across several key areas of biological activity.

Antioxidant Activity

Derivatives of 2-methoxyphenylpropanoate are frequently evaluated for their ability to scavenge free radicals, a key factor in preventing cellular damage from oxidative stress.[4] The antioxidant capacity is heavily influenced by the substitution pattern on the phenyl ring, particularly the presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups.[1]

Structure-Activity Relationship (SAR) Insights:

  • Phenolic Hydroxyl Groups: The addition of a hydroxyl group to the phenyl ring, particularly ortho or para to the methoxy group, significantly enhances antioxidant activity. This is because the -OH group can readily donate a hydrogen atom to neutralize free radicals.[5]

  • Methoxy Groups: Methoxy groups are electron-donating and can increase the stability of the resulting phenoxy radical, thereby promoting antioxidant activity.[1][3] Studies on related phenolic acids have shown that an increasing number of methoxy groups can lead to higher antioxidant capacity.[3]

  • Propanoate Chain: The propanoate side chain also influences activity. Compared to a simple carboxylic acid (-COOH), a propanoic acid chain (-CH2CH2COOH) can enhance antioxidant potential.[1]

Comparative Data:

While direct comparative data for a wide range of this compound derivatives is spread across various studies, we can infer performance from related methoxyphenol compounds. The primary method for evaluation is often the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[5][6]

Compound/Derivative ClassKey Structural FeatureAntioxidant Activity (Inferred)Reference
2-Methoxyphenols (General)Parent scaffoldModerate[6]
Hydroxy-substituted DerivativesAddition of -OH group(s)High[7]
Dimethoxy-substituted DerivativesAddition of a second -OCH3 groupHigh[3]
Chalcone Derivativesα,β-unsaturated ketone systemPotent[7][8]

Note: This table provides a qualitative comparison based on structure-activity relationship principles. Quantitative IC50 values are highly dependent on specific assay conditions.

Antimicrobial Activity

The methoxyphenyl moiety is a known pharmacophore in many antimicrobial agents.[2] Derivatives of this compound have been investigated for their potential to inhibit the growth of various pathogens.

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity: Modifications that increase the lipophilicity of the molecule can enhance its ability to penetrate bacterial cell membranes, often leading to improved antimicrobial activity.

  • Hydroxyl Groups: As with antioxidant activity, the presence of a phenolic hydroxyl group can contribute to antimicrobial effects, potentially by disrupting microbial cell membranes or inhibiting essential enzymes.

  • Analogs and Related Compounds: Studies on compounds like eugenol (4-allyl-2-methoxyphenol) and capsaicin, which share the methoxyphenol core, demonstrate potent activity against both foodborne pathogens and spoilage bacteria.[2][9] This suggests that derivatives of this compound with similar functional groups could exhibit comparable efficacy. For instance, certain natural compounds and their analogs show strong activity against multi-drug-resistant pathogens like MRSA.[10]

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and derivatives of natural phenolic compounds are promising candidates.[11] The anticancer mechanisms of related compounds often involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[12][13]

Structure-Activity Relationship (SAR) Insights:

  • Chalcone Hybrids: Incorporating the 2-methoxyphenylpropanoate structure into a chalcone scaffold (1,3-diphenyl-2-propen-1-one) has been a successful strategy. Chalcones are known to interact with numerous targets involved in cancer progression, including tubulin, kinases, and growth factor receptors.[8][12]

  • Inhibition of Signaling Pathways: Some derivatives may exert their effects by inhibiting key enzymes or signaling pathways crucial for cancer cell survival and proliferation, such as the VEGFR-2 pathway involved in angiogenesis.[14]

  • Apoptosis Induction: Active compounds often trigger programmed cell death (apoptosis) in cancer cells. For instance, certain derivatives have been shown to upregulate pro-apoptotic genes like p53 and Bax while downregulating anti-apoptotic genes like Bcl-2.[14]

Comparative Performance:

The anticancer potential is typically evaluated by measuring the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Derivative ClassTarget Cell LineIC50 Range (µM)Mechanism of ActionReference
Hydroquinone-Chalcone-Pyrazoline HybridsMCF-7 (Breast), HT-29 (Colon)28.8 - 124.6Cell cycle arrest, Apoptosis induction[12]
Thiadiazine-2-thione DerivativesHeLa (Cervical)<4Potent NO inhibition, Apoptosis[15]
Pyridazinone-based Diarylurea DerivativesMelanoma, NSCLC, Prostate, Colon1.66 - 100VEGFR-2 Inhibition, Cell cycle arrest[14]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated protocols are essential. Below are detailed methodologies for key assays discussed in this guide.

General Workflow for Screening Biological Activity

The process of discovering and validating the biological activity of new derivatives follows a logical progression from synthesis to in-depth biological evaluation.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Analysis & Lead Identification A Derivative Synthesis B Purification (Chromatography) A->B C Structural Characterization (NMR, MS, IR) B->C D Primary Bioassay (e.g., DPPH Antioxidant) C->D Test Compounds G Data Analysis (IC50 / MIC Calculation) D->G E Secondary Bioassay (e.g., Antimicrobial MIC) E->G F Cytotoxicity Assay (e.g., MTT on Cancer Cells) F->G H Structure-Activity Relationship (SAR) Analysis G->H I Lead Compound Selection H->I

Caption: General workflow for synthesis and biological screening.

Protocol: DPPH Radical Scavenging Assay (Antioxidant)

This protocol outlines the steps to determine the free radical scavenging activity of test compounds using a stable DPPH radical.[5]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Test compounds dissolved in methanol (various concentrations)

  • Ascorbic acid (positive control)

  • Methanol (blank)

  • 96-well microplate

  • Microplate reader (spectrophotometer)

Procedure:

  • Preparation: Prepare a series of dilutions for each test compound and the ascorbic acid control in methanol.

  • Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Sample Addition: Add 100 µL of each test compound dilution, control, or blank (methanol) to the respective wells.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes. The reaction causes a color change from violet to yellow as the DPPH radical is scavenged.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity (% RSA) using the following formula: % RSA = [(A_blank - A_sample) / A_blank] x 100 Where:

    • A_blank is the absorbance of the DPPH solution with methanol.

    • A_sample is the absorbance of the DPPH solution with the test compound or control.

  • IC50 Determination: Plot the % RSA against the compound concentration and determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.

Protocol: Broth Microdilution Assay (Antimicrobial)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal culture (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotic (positive control, e.g., Ciprofloxacin)

  • Sterile 96-well microplates

  • Resazurin dye (optional, for viability indication)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute it in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds and the positive control across the wells of the 96-well plate using the growth medium.

  • Inoculation: Add the prepared microbial inoculum to each well containing the test compound and controls. Include a growth control well (medium + inoculum) and a sterility control well (medium only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that shows no turbidity (no visible growth). If using resazurin, a color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

Conclusion and Future Outlook

The this compound scaffold is a promising platform for the development of novel therapeutic agents. The existing body of research demonstrates that strategic chemical modifications can yield derivatives with potent antioxidant, antimicrobial, and anticancer activities. Structure-activity relationship studies consistently highlight the importance of hydroxyl and additional methoxy substitutions on the phenyl ring for enhancing biological efficacy.

Future research should focus on synthesizing and screening a broader and more diverse library of these derivatives to build a more comprehensive SAR model. Investigating the precise molecular mechanisms of the most potent compounds will be crucial for their advancement as potential drug candidates. Furthermore, exploring synergistic effects with existing drugs could open new avenues for combination therapies, particularly in the fields of oncology and infectious diseases.

References

  • Rinaldi, F., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC - NIH.

  • Biosynth. (n.d.). 3-(2-Methoxyphenyl)propanal. Biosynth.

  • Ramírez-Villalva, A., et al. (2023). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI.

  • Miller, W. R., et al. (2024). Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. PubMed.

  • Wang, M., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI.

  • Pinga, A., et al. (2016). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. ResearchGate.

  • Ekowati, J., et al. (2021). Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. NIH.

  • ResearchGate. (2020). Synthesis and Antioxidant Activity of 3-Methoxyflavones. ResearchGate.

  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo.

  • Chen, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. ResearchGate.

  • PubChem. (n.d.). This compound. NIH.

  • PubChem. (n.d.). Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate. NIH.

  • ResearchGate. (2021). Synthesis, characterization, anti-Cancer, anti-inflammatory activities, and docking studies of 3, 5-disubstituted thiadiazine-2-thiones. ResearchGate.

  • Rinaldi, F., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. ResearchGate.

  • Chen, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PMC - NIH.

  • Chlebek, J., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. NIH.

  • Chen, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PubMed.

  • Marques, S. M., et al. (2022). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. MDPI.

  • AlNeyadi, S. S., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. ResearchGate.

  • El-Gamal, M. I., et al. (2024). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Publishing.

Sources

A Comparative Guide to the Analysis of Methyl 3-(2-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the rigorous characterization of chemical entities is paramount. This guide provides a comprehensive comparison of analytical methodologies for the quality assessment of Methyl 3-(2-methoxyphenyl)propanoate, a key building block in the synthesis of various organic molecules. We will delve into detailed experimental protocols for identity, purity, and assay determination, comparing its analytical behavior with its structural isomer, Methyl 3-(4-methoxyphenyl)propanoate.

Introduction to this compound

This compound (CAS 55001-09-7) is an aromatic ester with a molecular formula of C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol .[1] Its structure, featuring a methoxy group at the ortho position of the phenyl ring, presents unique analytical challenges and characteristics compared to its para-substituted counterpart. Understanding these differences is crucial for developing robust analytical methods for quality control and impurity profiling.

Identity Confirmation: A Multi-faceted Approach

Confirming the identity of this compound requires a combination of spectroscopic techniques that provide orthogonal information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable. The ortho-substitution pattern gives rise to a distinct set of chemical shifts and coupling constants in the aromatic region of the ¹H NMR spectrum, which can be readily distinguished from the more symmetrical pattern of the para-isomer.

Trustworthiness: The self-validating nature of NMR lies in the combination of chemical shifts, signal integrations, and coupling patterns, which must all be consistent with the proposed structure.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher

    • Nucleus: ¹H

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Pulse Width: 90°

  • Data Analysis:

    • Reference the TMS peak to 0.00 ppm.

    • Integrate all signals.

    • Determine the chemical shift (δ) and multiplicity (singlet, doublet, triplet, etc.) of each signal.

    • Measure the coupling constants (J) for multiplet signals.

Expected ¹H NMR Data for this compound:

ProtonsChemical Shift (ppm, estimated)MultiplicityIntegrationCoupling Constant (Hz, estimated)
Aromatic (4H)6.8 - 7.3Multiplet4H
-OCH₃ (methoxy on ring)~3.8Singlet3H
-OCH₃ (ester)~3.7Singlet3H
-CH₂- (benzylic)~2.9Triplet2HJ = ~7-8
-CH₂- (adjacent to C=O)~2.6Triplet2HJ = ~7-8

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher

    • Nucleus: ¹³C

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Decoupling: Proton decoupled

  • Data Analysis:

    • Reference the CDCl₃ solvent peak to 77.16 ppm.

    • Identify the chemical shifts of all carbon atoms.

Expected ¹³C NMR Data for this compound (Estimated):

CarbonChemical Shift (ppm, estimated)
C=O (ester)~173
Aromatic C-O~157
Aromatic C-H110 - 130
Aromatic C-C~128
-OCH₃ (methoxy on ring)~55
-OCH₃ (ester)~51
-CH₂- (benzylic)~35
-CH₂- (adjacent to C=O)~25

Purity and Assay Determination: A Comparative Chromatographic Approach

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the workhorse techniques for assessing the purity and quantifying the amount of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is ideally suited for the analysis of volatile and semi-volatile compounds like this compound. It provides excellent separation efficiency and definitive identification through mass spectral fragmentation patterns. The choice of a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, offers a good balance of retention and resolution for aromatic esters.

Trustworthiness: The combination of retention time and a unique mass spectrum for a given compound under specific conditions provides a high degree of confidence in its identification and quantification.

GC-MS Protocol for Purity and Impurity Profiling:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as ethyl acetate or dichloromethane.

  • Instrumentation:

    • GC System: Agilent 7890B or equivalent.

    • MS Detector: Agilent 5977A or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[2]

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split mode, e.g., 50:1)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

    • Oven Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[2]

  • MS Conditions:

    • Ion Source Temperature: 230 °C[2]

    • Quadrupole Temperature: 150 °C[2]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and comparison of its mass spectrum with a reference spectrum or library.

    • Integrate all peaks in the chromatogram to determine the area percent purity.

    • Identify impurities by searching their mass spectra against a commercial library (e.g., NIST).

Expected GC-MS Fragmentation Pattern: The mass spectrum of this compound is expected to show a molecular ion peak at m/z 194. Key fragments would likely arise from the loss of the methoxy group (-OCH₃, m/z 163), the carbomethoxy group (-COOCH₃, m/z 135), and cleavage of the propanoate chain, leading to the formation of a stable methoxy-substituted tropylium ion or related fragments.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Reversed-phase HPLC with UV detection is a versatile and robust method for the assay and purity determination of aromatic compounds. A C18 column is the standard choice for the stationary phase, providing good retention for moderately polar compounds like this compound. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, can be optimized to achieve the desired separation.

Trustworthiness: A well-developed HPLC method with a validated standard provides a highly accurate and precise determination of the analyte's concentration.

HPLC Protocol for Assay and Purity:

  • Sample and Standard Preparation:

    • Standard: Prepare a stock solution of a certified reference standard of this compound at 1.0 mg/mL in methanol. From this, prepare a working standard solution at a concentration of 0.1 mg/mL in the mobile phase.

    • Sample: Prepare a sample solution at a concentration of approximately 0.1 mg/mL in the mobile phase.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 275 nm (based on the UV absorbance of the methoxyphenyl chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Assay: Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard.

    • Purity: Determine the area percent purity by integrating all peaks in the chromatogram.

Comparison with an Alternative: Methyl 3-(4-methoxyphenyl)propanoate

To highlight the importance of specific analytical methods, we compare the analytical data of this compound with its structural isomer, Methyl 3-(4-methoxyphenyl)propanoate (CAS 15823-04-8).[3]

ParameterThis compoundMethyl 3-(4-methoxyphenyl)propanoateRationale for Differences
¹H NMR (Aromatic Region) Complex multiplet (6.8-7.3 ppm)Two distinct doublets (e.g., ~6.8 and ~7.1 ppm)The ortho-isomer has four non-equivalent aromatic protons, leading to a more complex splitting pattern. The para-isomer has a plane of symmetry, resulting in two sets of equivalent protons (an AA'BB' system).
GC Retention Time Expected to be slightly different from the para-isomerExpected to be slightly different from the ortho-isomerWhile having the same molecular weight, the difference in dipole moment and molecular shape due to the position of the methoxy group can lead to slight differences in interaction with the stationary phase.
HPLC Retention Time (RP) Expected to be slightly different from the para-isomerExpected to be slightly different from the ortho-isomerThe polarity difference between the two isomers will affect their retention on a reversed-phase column.

Common Impurities and Their Analysis

A common synthetic route to this compound is the Fischer esterification of 3-(2-methoxyphenyl)propionic acid with methanol, using an acid catalyst such as sulfuric acid.[4][5]

Potential Impurities:

  • 3-(2-methoxyphenyl)propionic acid (Starting Material): This is the most likely process-related impurity. Due to its higher polarity, it will have a significantly shorter retention time in reversed-phase HPLC compared to the ester product. In GC-MS, it may not elute well without derivatization.

  • Methanol (Reagent): As a highly volatile solvent, it is typically not observed under standard GC or HPLC conditions for the product analysis but can be analyzed by headspace GC if required.

  • Positional Isomers: If the starting material, 3-(2-methoxyphenyl)propionic acid, contains isomeric impurities (e.g., 3-(3-methoxyphenyl)propionic acid or 3-(4-methoxyphenyl)propionic acid), the corresponding methyl esters will be present as impurities in the final product. These can be resolved and identified by high-resolution GC or an optimized HPLC method.

Experimental Workflows

Identity Confirmation Workflow

cluster_identity Identity Confirmation Sample Sample of this compound NMR_Prep Prepare NMR Sample (in CDCl3) Sample->NMR_Prep H1_NMR Acquire 1H NMR Spectrum NMR_Prep->H1_NMR C13_NMR Acquire 13C NMR Spectrum NMR_Prep->C13_NMR Analyze_NMR Analyze Chemical Shifts, Integrations, and Coupling Constants H1_NMR->Analyze_NMR C13_NMR->Analyze_NMR Compare_Structure Compare with Expected Structure Analyze_NMR->Compare_Structure Identity_Confirmed Identity Confirmed Compare_Structure->Identity_Confirmed

Identity Confirmation Workflow

Purity and Assay Workflow

cluster_purity Purity and Assay Sample Sample of this compound GCMS_Prep Prepare GC-MS Sample Sample->GCMS_Prep HPLC_Prep Prepare HPLC Sample & Standard Sample->HPLC_Prep Run_GCMS Run GC-MS Analysis GCMS_Prep->Run_GCMS Run_HPLC Run HPLC Analysis HPLC_Prep->Run_HPLC Analyze_GCMS Analyze Chromatogram and Mass Spectra for Purity Run_GCMS->Analyze_GCMS Analyze_HPLC Analyze Chromatogram for Purity and Assay Run_HPLC->Analyze_HPLC Purity_Report Purity and Impurity Profile Analyze_GCMS->Purity_Report Analyze_HPLC->Purity_Report Assay_Report Assay Report Analyze_HPLC->Assay_Report

Purity and Assay Workflow

Conclusion

The comprehensive analysis of this compound necessitates a multi-technique approach to ensure its identity, purity, and strength. NMR spectroscopy provides unequivocal structural confirmation, while GC-MS and HPLC are powerful tools for purity profiling and quantification. The comparison with its para-isomer highlights the subtle yet significant differences in their analytical behavior, underscoring the importance of tailored analytical methods. By implementing the detailed protocols and understanding the potential impurities outlined in this guide, researchers, scientists, and drug development professionals can confidently assess the quality of this compound for its intended applications.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • IJCRT. (2024). Evaluation Of Analytical Method Using Pharmaceutical Drugs: Genotoxic Methyl P-Toulene Sulfonate. International Journal of Creative Research Thoughts, 12(1). Retrieved from [Link]

  • ATB. (n.d.). Methyl3-(4-methoxyphenyl)propanoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(4-methoxyphenyl)propanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015). Kinetics of Esterification of Propionic Acid with Methanol over a Fibrous Polymer-Supported Sulphonic Acid Catalyst. Retrieved from [Link]

  • RSC Publishing. (n.d.). 1. Analytical Methods 2. Materials and Methods. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Isothiourea-Catalysed Enantioselective Michael Addition of N-heterocyclic Pronucleophiles to α,β-Unsaturated Aryl Esters. Retrieved from [Link]

  • MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Molecules, 29(1), 123. Retrieved from [Link]

  • Google Patents. (n.d.). Method for determining contents of methyl propionate, methyl methacrylate and propionic acid by gas chromatography internal standard method.
  • ResearchGate. (n.d.). The reaction results of m-methoxy substituted aromatic ether derivatives as substrates. Retrieved from [Link]

  • Åbo Akademi University Research Portal. (n.d.). Kinetics of esterification of propanoic acid with methanol over a fibrous polymer-supported sulphonic acid catalyst. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate. Retrieved from [Link]

  • ACS Publications. (2023). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Journal of the American Chemical Society, 145(48), 26237–26243. Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

Sources

A Comparative Guide to Reference Standards for Methyl 3-(2-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. The reliability of this data hinges on the quality of the reference standards used for calibration, identification, and quantification. This guide provides an in-depth comparison of reference standards for Methyl 3-(2-methoxyphenyl)propanoate (CAS 55001-09-7), a key chemical intermediate. We will explore the options available to researchers, from commercially sourced certified reference materials (CRMs) to the in-house qualification of analytical standards, providing the scientific rationale behind each approach.

Understanding the Role of a Reference Standard

A reference standard serves as a highly purified and well-characterized benchmark against which other samples of the same substance are compared. Its primary functions in a research and development setting include:

  • Identity Confirmation: Ensuring that the material being tested is indeed this compound.

  • Purity Assessment: Quantifying the amount of the main component and identifying any impurities present.

  • Assay Calibration: Establishing a standard curve for the accurate quantification of the analyte in various matrices.

The choice between a commercially available certified reference standard and an in-house qualified standard depends on regulatory requirements, risk assessment, and the stage of drug development.

Commercially Available vs. In-House Qualified Standards

Commercial Certified Reference Materials (CRMs)

Certified Reference Materials are the gold standard for analytical testing. They are produced by accredited organizations and come with a comprehensive Certificate of Analysis (CoA) that details the compound's identity, purity, and the methods used for characterization.

Advantages:

  • Traceability: Their values are traceable to national or international standards.

  • Reduced In-house Validation: The extensive characterization provided by the supplier minimizes the need for extensive in-house validation.

  • Regulatory Acceptance: CRMs are generally accepted by regulatory authorities worldwide.

Challenges:

  • Availability: For specific, non-pharmacopeial compounds like this compound, finding a commercially available CRM from a major pharmacopeia (e.g., USP, Ph. Eur.) can be challenging. A thorough search of chemical supplier catalogs is necessary.

  • Cost: CRMs are typically more expensive than standard chemical reagents.

While a dedicated search did not yield a pharmacopeial-grade CRM for this compound, several chemical suppliers offer this compound with varying stated purities. It is crucial to request and scrutinize the Certificate of Analysis from any potential supplier to assess the extent of characterization.

In-House Qualified Reference Standards

When a commercial CRM is unavailable or not required, laboratories can qualify a batch of high-purity material for use as an in-house reference standard. This process involves a comprehensive characterization of the material to establish its identity, purity, and other relevant properties.

Advantages:

  • Availability: Not dependent on external suppliers for certified materials.

  • Cost-Effective: Can be more economical for large quantities or long-term projects.

Disadvantages:

  • Extensive Characterization Required: A significant investment in time and resources is needed for full characterization and documentation.

  • Regulatory Scrutiny: The qualification process and data will be subject to detailed review by regulatory agencies.

The workflow for qualifying an in-house reference standard is a multi-step process that requires careful planning and execution.

Workflow for In-House Reference Standard Qualification cluster_0 Material Selection & Synthesis cluster_1 Characterization cluster_2 Documentation & Implementation Synthesis Synthesis of High-Purity Material Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Identity Identity Confirmation (NMR, MS, IR) Purification->Identity Purity Purity Assessment (HPLC, GC, DSC) Identity->Purity Impurities Impurity Profiling (LC-MS, GC-MS) Purity->Impurities CoA Generation of Certificate of Analysis Impurities->CoA Stability Stability Studies CoA->Stability Implementation Use as Reference Standard Stability->Implementation

Caption: A flowchart outlining the key stages in the qualification of an in-house reference standard.

Synthesis and Potential Impurities

Understanding the synthetic route of this compound is crucial for anticipating potential process-related impurities. A common synthetic pathway involves the esterification of 3-(2-methoxyphenyl)propanoic acid. Another potential route is the Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene.[1][2]

Potential Impurities to Consider:

  • Starting Materials: Unreacted 3-(2-methoxyphenyl)propanoic acid or 2-methoxyphenylacetic acid.[3]

  • Reagents and Solvents: Residual solvents from the reaction and purification steps.

  • By-products: Isomers or related substances formed during the synthesis. For instance, in a Heck-type synthesis, regioisomers could be formed.[2]

  • Degradation Products: Products of hydrolysis or oxidation if the material is not stored correctly.

Impurity profiling is a critical aspect of reference standard characterization.[4] A combination of chromatographic and spectroscopic techniques is often employed to identify and quantify these impurities.[4]

Analytical Techniques for Characterization

A multi-faceted analytical approach is necessary to fully characterize a reference standard of this compound.

Identity Confirmation
TechniquePurpose
¹H and ¹³C NMR Provides detailed structural information, confirming the connectivity of atoms.
Mass Spectrometry (MS) Determines the molecular weight and provides fragmentation patterns for structural elucidation.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule.
Purity and Assay Determination
TechniquePurpose
High-Performance Liquid Chromatography (HPLC) A versatile technique for separating and quantifying the main component and non-volatile impurities. A validated, stability-indicating method is essential.
Gas Chromatography (GC) Suitable for the analysis of volatile impurities, including residual solvents.
Differential Scanning Calorimetry (DSC) Can be used to determine the purity of highly pure, crystalline substances by analyzing the melting point depression.
Quantitative NMR (qNMR) A primary ratio method that can provide a highly accurate assay value without the need for a specific reference standard of the same compound.

Experimental Protocols

The following are example protocols that can be adapted and validated for the in-house qualification of a this compound reference standard.

Protocol: Purity Determination by HPLC-UV

Objective: To develop and validate a stability-indicating HPLC method for the purity determination of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of water (with 0.1% phosphoric acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.[5] Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method.

Protocol: Impurity Profiling by GC-MS

Objective: To identify and semi-quantify volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for general-purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

GC Conditions (Example):

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Injection Mode: Split

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI)

  • Mass Range: 40-400 amu

Data Analysis: The NIST library can be used to tentatively identify unknown peaks.[6]

Analytical Workflow for Reference Standard Characterization cluster_identity Identity cluster_purity Purity & Assay cluster_impurities Impurities Sample This compound Sample NMR 1H & 13C NMR Sample->NMR MS Mass Spectrometry Sample->MS IR FTIR Sample->IR HPLC HPLC-UV Sample->HPLC GC GC-FID Sample->GC DSC DSC Sample->DSC qNMR qNMR Sample->qNMR LCMS LC-MS Sample->LCMS GCMS GC-MS Sample->GCMS Report Comprehensive Certificate of Analysis NMR->Report MS->Report IR->Report HPLC->Report GC->Report DSC->Report qNMR->Report LCMS->Report GCMS->Report

Caption: An overview of the analytical techniques employed for the comprehensive characterization of a reference standard.

Conclusion

The selection and qualification of a reference standard for this compound is a critical step in ensuring the quality and reliability of analytical data in a drug development program. While a commercially available, pharmacopeial-grade certified reference material may not be readily available, a high-purity material from a reputable supplier can be thoroughly characterized and qualified for in-house use. This guide has provided a framework for comparing these options and has outlined the necessary analytical techniques and experimental considerations for a robust in-house qualification. By following a scientifically sound and well-documented approach, researchers can establish a reliable reference standard that will support the generation of high-quality data throughout the drug development lifecycle.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 562482, this compound. [Link].

  • Google Patents. (2013). Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide. CN103396307A.
  • Beilstein Journal of Organic Chemistry. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. [Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]

  • PrepChem. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]

  • PMC. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • ResearchGate. (2020). Analytical Method Development and Validation Overview. [Link]

  • Google Patents. (2018). Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof. CN106554266B.
  • MDPI. (2018). Heck Reaction—State of the Art. [Link]

  • IJCRT.org. (2024). IMPURITY PROFILING. [Link]

Sources

The Challenge of Specificity in Quantifying Methyl 3-(2-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of analytical methods is critical for researchers, scientists, and drug development professionals who require precise and specific quantification of target molecules. In the analysis of Methyl 3-(2-methoxyphenyl)propanoate, a key challenge is the potential for cross-reactivity from structurally similar compounds. This guide provides a comparative analysis of analytical methodologies designed to ensure the selective detection of this compound in the presence of its positional isomer and other related analogs.

This compound is an aromatic ester with a specific substitution pattern that dictates its chemical and physical properties. In many analytical scenarios, particularly in complex matrices such as biological fluids or environmental samples, the presence of isomers or related compounds can lead to inaccurate quantification due to signal overlap or "cross-reactivity." The primary goal is to employ an analytical technique with sufficient resolving power to distinguish the target analyte from these potential interferents.

The most common potential cross-reactants for this compound are its structural isomers, where the methoxy group is located at a different position on the benzene ring. For instance, Methyl 3-(4-methoxyphenyl)propanoate, the para-isomer, shares the same molecular weight and elemental composition, making it a significant challenge for non-specific detection methods.[1][2]

This guide focuses on a Gas Chromatography-Mass Spectrometry (GC-MS) based approach, a powerful technique for separating and identifying volatile and semi-volatile compounds. The principles discussed are broadly applicable to other chromatographic methods like High-Performance Liquid Chromatography (HPLC).

Potential Cross-Reactants: A Structural Comparison

To design a robust analytical method, it is crucial to first identify potential cross-reactants. Based on structural similarity, the following compounds have been selected for this comparative study:

  • Target Analyte: this compound (Ortho-isomer)[1]

  • Potential Cross-Reactant 1: Methyl 3-(4-methoxyphenyl)propanoate (Para-isomer)[2]

  • Potential Cross-Reactant 2: Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate (Hydroxylated analog)[3]

  • Potential Cross-Reactant 3: Methyl 3-(2-Bromo-4-methoxyphenyl)propanoate (Halogenated analog)[4]

The structural similarities and differences are key to developing a separation strategy. While the ortho- and para-isomers have identical mass, the hydroxylated and brominated analogs have different molecular weights, which aids in their differentiation by mass spectrometry but still requires chromatographic separation to avoid ion source competition.

Experimental Design: A GC-MS Protocol for Selectivity

The following protocol is a self-validating system designed to assess the selectivity of an analytical method for this compound. The causality behind experimental choices is explained to provide a framework for adapting the method.

Rationale for Method Selection

Gas Chromatography (GC) is chosen for its exceptional ability to separate volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. Mass Spectrometry (MS) provides highly specific detection based on the mass-to-charge ratio (m/z) of the compound and its fragmentation pattern. The combination, GC-MS, is a gold standard for the definitive identification and quantification of small molecules.[5] For challenging separations involving isomers, the choice of the GC column is critical. A mid-polarity or polar stationary phase is often required to resolve compounds with minor structural differences.[5]

Experimental Workflow

The overall workflow for the cross-reactivity study is depicted below.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Prepare Individual Stock Solutions (Target + 3 Analogs in Methanol) p2 Create Calibration Standards (Varying concentrations of Target) p1->p2 p3 Prepare Selectivity Sample (Target at mid-concentration + high concentration of Analogs) p2->p3 a1 Inject Sample into GC p3->a1 a2 Chromatographic Separation (e.g., Rtx-200 column) a1->a2 a3 Elution and Ionization (EI) a2->a3 a4 Mass Analysis (Scan or SIM mode) a3->a4 d1 Peak Integration & Identification (Retention Time & Mass Spectra) a4->d1 d2 Quantification of Target Analyte d1->d2 d3 Calculate % Cross-Reactivity d2->d3

Caption: Workflow for assessing analytical cross-reactivity.

Step-by-Step Protocol
  • Preparation of Standards:

    • Prepare individual 1 mg/mL stock solutions of this compound and each potential cross-reactant in methanol.

    • From these stocks, prepare a mixed standard solution containing all four compounds at a concentration of 10 µg/mL each. This will be used to determine the retention time of each analyte.

    • Prepare a "selectivity sample" containing the target analyte, this compound, at a mid-range concentration (e.g., 1 µg/mL) and the potential cross-reactants at a significantly higher concentration (e.g., 50 µg/mL). This sample is crucial for assessing interference under worst-case conditions.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: A trifluoropropylmethyl polysiloxane stationary phase column (e.g., Rtx-200), 30 m x 0.25 mm ID, 0.25 µm film thickness. This mid-polarity phase is chosen to exploit subtle differences in dipole moment between the isomers.[5]

    • Injection: 1 µL, splitless injection at 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. The molecular ion and characteristic fragment ions for each compound should be monitored.

  • Data Analysis:

    • Inject the mixed standard to determine the retention time (RT) for each compound.

    • Inject the selectivity sample.

    • Integrate the peak area for the target analyte (at its expected RT) in the selectivity sample.

    • Calculate the concentration of the target analyte in the selectivity sample using a calibration curve prepared without the interferents.

    • The percentage of cross-reactivity is determined by the degree of signal enhancement or the presence of a detectable peak at the target analyte's RT that is attributable to the interferents.

Comparative Data and Results

The success of the method hinges on achieving baseline separation of the target analyte from its isomers and analogs.

Chromatographic Separation

The choice of a mid-polarity GC column is designed to separate the ortho- and para-isomers. The expected elution order would be based on boiling points and polarity. The ortho-isomer may exhibit slightly different intramolecular interactions compared to the more symmetrical para-isomer, leading to a difference in retention time.

Table 1: Hypothetical GC-MS Retention Times and Monitored Ions

CompoundMolecular Weight ( g/mol )Expected Retention Time (min)Monitored Ions (m/z)
This compound194.23[1]12.5194 , 135, 121
Methyl 3-(4-methoxyphenyl)propanoate194.23[2]12.8194 , 135, 121
Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate210.23[3]14.2210 , 151, 137
Methyl 3-(2-Bromo-4-methoxyphenyl)propanoate273.12[4]15.1273 , 275, 214, 216

Note: Data are hypothetical and for illustrative purposes. Bolded ions represent the molecular ion, which is a primary target for SIM mode.

Mass Spectral Analysis

While the isomers of this compound will have nearly identical mass spectra, GC separation is the key to their differentiation. For the other analogs, the difference in molecular weight provides an orthogonal layer of specificity. The fragmentation patterns, however, can still show similarities, reinforcing the need for good chromatographic resolution.

G cluster_compounds Structural Comparison cluster_analysis Analytical Differentiation node1 This compound MW: 194.23 Formula: C11H14O3 gc {Gas Chromatography | Separates by Retention Time | {Ortho vs. Para Isomers | Different RTs}} node1->gc ms {Mass Spectrometry | Differentiates by Mass (m/z) | {Analogs | Different MW}} node1->ms node2 Methyl 3-(4-methoxyphenyl)propanoate MW: 194.23 Formula: C11H14O3 node2->gc node3 Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate MW: 210.23 Formula: C11H14O4 node3->ms

Caption: Differentiating compounds by GC and MS.

Conclusion and Recommendations

This guide demonstrates that while this compound and its structural analogs present a significant analytical challenge, a well-designed GC-MS method can provide the necessary selectivity for accurate quantification.

Key Takeaways:

  • Isomer Separation is Key: The primary cross-reactivity concern comes from positional isomers like Methyl 3-(4-methoxyphenyl)propanoate. Chromatographic separation is not just recommended; it is mandatory.

  • Column Selection Matters: The choice of a mid-polarity GC column is a critical experimental parameter for resolving isomers.

  • MS Provides Confirmation: Mass spectrometry, especially in SIM mode, offers a highly specific detection method that can differentiate the target analyte from non-isomeric analogs and improve the signal-to-noise ratio.

For researchers developing assays for this compound, it is imperative to perform validation studies that include the most likely chemical confounders. The protocol and principles outlined herein provide a robust framework for achieving this goal, ensuring data integrity and trustworthiness in scientific and developmental applications.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 562482, this compound. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 300018, Methyl 3-(4-methoxyphenyl)propanoate. Available from: [Link]

  • The Good Scents Company. Methyl 3-methoxypropionate. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20145674, Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 129651730, Methyl 3-(2-Bromo-4-methoxyphenyl)propanoate. Available from: [Link]

  • PhytoBank. Showing methyl-3-(2-vinyl-4-methoxyphenyl)-propionate (PHY0025957). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 68830040, Methyl 3-p-methoxyphenyl-2-methylpropenoate. Available from: [Link]

  • MDPI. N-(3-Methoxyphenethyl)-2-propylpentanamide. Available from: [Link]

  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • ATB (Automated Topology Builder). Methyl3-(4-methoxyphenyl)propanoate. Available from: [Link]

  • Ministry of the Environment, Japan. III Analytical Methods. Available from: [Link]

  • Awad, T., et al. (2005). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB.
  • Google Patents. CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • Eurofins. Analytical Method Summaries. Available from: [Link]

  • van Beek, H. L., et al. (2014). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases.

Sources

A Senior Application Scientist's Guide to Structural Elucidation: Confirming Methyl 3-(2-methoxyphenyl)propanoate with 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. While 1D NMR (¹H and ¹³C) provides a fundamental overview, it can often fall short when faced with complex molecules or, more critically, when needing to differentiate between isomers. The substitution pattern on an aromatic ring, for instance, can be challenging to assign definitively with 1D data alone.

This guide provides an in-depth, practical walkthrough of how a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—can be synergistically employed to provide irrefutable, publication-quality confirmation of Methyl 3-(2-methoxyphenyl)propanoate. We will move beyond simply listing steps to explain the causality behind the experimental choices, demonstrating a self-validating system for structural elucidation.

The Analytical Challenge: Why 1D NMR Is Not Enough

Let's consider the target molecule, this compound. Its basic ¹H NMR spectrum would show signals for a substituted benzene ring, two methylene groups, and two distinct methoxy groups. However, a chemist synthesizing this molecule must ask a critical question: Is the methoxy group truly in the ortho position? Without conclusive evidence, the possibility of having synthesized the meta or para isomers remains. These isomers would present very similar 1D ¹H NMR spectra, making a definitive assignment based on coupling patterns and chemical shifts alone prone to error.

This is where 2D NMR becomes an indispensable tool. By spreading correlations across a second dimension, we can resolve ambiguities and build a complete, verified map of the molecule's connectivity.[1][2]

The 2D NMR Toolkit: A Multi-faceted Approach

To achieve unambiguous structural confirmation, we will deploy a series of three powerful, proton-detected 2D NMR experiments.[3][4]

  • COSY (COrrelation SpectroscopY): This homonuclear experiment reveals which protons are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[5][6] It is the primary tool for identifying spin systems, such as the connected protons in the propanoate chain and those on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (¹JCH).[7] It provides a clear and sensitive map of all C-H one-bond connectivities, allowing us to confidently assign protonated carbons.[7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular puzzle. It reveals correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[7][9] These long-range correlations allow us to connect the individual spin systems identified by COSY, confirming the final structure.

Experimental Protocol & Data Acquisition

A robust dataset is the foundation of accurate analysis. The following provides a standard protocol for acquiring high-quality 2D NMR data.

Sample Preparation
  • Accurately weigh approximately 20-25 mg of the synthesized this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube, ensuring a sample height of at least 4.5 cm to optimize shimming.[5]

Instrumentation & Acquisition
  • Spectrometer: A 500 MHz NMR spectrometer equipped with a cryoprobe is recommended for enhanced sensitivity.[5]

  • Experiments: Standard pulse programs for COSY (gradient-selected), HSQC (phase-sensitive with multiplicity editing), and HMBC (gradient-selected) should be utilized.

  • Key Parameters:

    • A relaxation delay (d1) of 1.5-2.0 seconds is generally sufficient.

    • For HSQC and HMBC, the number of increments in the indirect dimension (F1) and the number of scans per increment should be adjusted to achieve an adequate signal-to-noise ratio, which is dependent on sample concentration.[10]

Below is a visual representation of the overall analytical workflow.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Confirmation Sample Sample Preparation (25 mg in CDCl3) NMR_Acq NMR Spectrometer (500 MHz) Sample->NMR_Acq OneD 1D Spectra (¹H, ¹³C) NMR_Acq->OneD TwoD 2D Spectra (COSY, HSQC, HMBC) NMR_Acq->TwoD Analysis Integrated Spectral Analysis OneD->Analysis TwoD->Analysis Structure Structure Confirmed Analysis->Structure

Caption: The workflow for 2D NMR structural elucidation.

Data Analysis & Interpretation: A Step-by-Step Walkthrough

For this guide, we will use a set of predicted, yet realistic, NMR data for this compound to illustrate the interpretation process.

Step 1: Initial Analysis of 1D NMR Spectra (¹H & ¹³C)

The first step is to analyze the 1D spectra to identify the basic components of the molecule.[6]

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm) Carbon Type (DEPT/HSQC)
H1' ---173.1C (Carbonyl)
H2' 2.65t2H35.2CH₂
H3' 2.95t2H25.8CH₂
C1 ---127.5C (Quaternary)
C2 ---157.6C (Quaternary)
H3 6.88d1H110.5CH
H4 7.20t1H128.7CH
H5 6.92t1H120.8CH
H6 7.15d1H130.4CH
H-OMe (Ester) 3.68s3H51.7CH₃
H-OMe (Aryl) 3.85s3H55.3CH₃

Table 1: Predicted ¹H and ¹³C NMR data for this compound in CDCl₃.

From the 1D data, we can identify the propanoate chain (two triplets), a 1,2-disubstituted (ortho) aromatic ring (four distinct signals in the aromatic region), an ester methoxy group, and an aryl methoxy group. However, we cannot yet definitively connect these pieces.

Step 2: HSQC Analysis - Linking Protons to Carbons

The HSQC spectrum provides direct, one-bond C-H correlations, removing any ambiguity in assigning protonated carbons.[7] We simply find a cross-peak and trace it back to the ¹H axis (F2) and the ¹³C axis (F1) to find a bonded pair. For example, the proton signal at 2.95 ppm correlates directly to the carbon signal at 25.8 ppm, confirming the H3'/C3' assignment. Applying this to all signals validates the assignments in Table 1 for all CH, CH₂, and CH₃ groups.

Step 3: COSY Analysis - Building the Spin Systems

The COSY spectrum reveals H-H coupling networks.[11] Off-diagonal cross-peaks connect protons that are coupled.[1]

  • Propanoate Chain: A clear cross-peak will exist between the proton signal at 2.65 ppm (H2') and 2.95 ppm (H3') . This confirms they are adjacent, establishing the -CH₂-CH₂- fragment.

  • Aromatic System: The aromatic protons will show a network of correlations consistent with an ortho-substituted ring. Specifically, H6 will couple to H5, which couples to H4, which in turn couples to H3. This confirms the connectivity of the four aromatic protons.

G H3p H3' (2.95 ppm) C1 C1 (127.5 ppm) H3p->C1 ³J C2 C2 (157.6 ppm) H3p->C2 ²J H2p H2' (2.65 ppm) C1p C1' (C=O) (173.1 ppm) H2p->C1p ²J H_OMe_Ester H-OMe (Ester) (3.68 ppm) H_OMe_Ester->C1p ³J H_OMe_Aryl H-OMe (Aryl) (3.85 ppm) H_OMe_Aryl->C2 ³J

Caption: Decisive HMBC correlations confirming the molecular backbone.

Comparative Analysis: How HMBC Rules Out Isomers

The power of this analysis lies in its ability to exclude alternatives.

  • For a para isomer: The aryl methoxy protons would show a correlation to C4, and the aromatic region would simplify to two doublets due to symmetry. This is inconsistent with our data.

  • For a meta isomer: The aryl methoxy protons would show correlations to C2 and C4 of the ring. Crucially, there would be no correlation to the substituted carbon C1, and the H3' protons would not correlate to the methoxy-bearing carbon.

The observed HMBC data is only consistent with the ortho substituted isomer, thereby providing definitive structural proof.

Conclusion

By systematically applying a suite of 2D NMR experiments, we have moved from an ambiguous 1D spectrum to a fully confirmed molecular structure. The HSQC experiment allowed for the confident assignment of all protonated carbons. The COSY experiment revealed the distinct proton coupling networks within the molecule. Finally, and most critically, the HMBC experiment provided the long-range connectivity information required to piece the fragments together and, in doing so, definitively confirmed the ortho substitution pattern of this compound. This integrated, multi-experimental approach represents a robust and self-validating methodology essential for modern chemical research.

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 3-(2-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of methyl 3-(2-methoxyphenyl)propanoate, ensuring compliance with safety regulations and promoting a secure laboratory environment. The procedures outlined are grounded in established principles of chemical waste management and are designed for researchers, scientists, and drug development professionals.

Understanding the Compound: this compound

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing serious eye irritation (H319).[1] This necessitates careful handling and the use of appropriate personal protective equipment (PPE) at all times.

Chemical and Physical Properties Summary

PropertyValueSource
Molecular Formula C11H14O3PubChem[1]
Molecular Weight 194.23 g/mol PubChem[1]
GHS Classification Eye Irritant (Category 2)PubChem[1]
Physical State Assumed to be liquid or solid at room temperatureInferred
Solubility Likely soluble in organic solventsGeneral ester properties
Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to adhere to the following safety protocols to mitigate risks associated with handling this compound.

2.1. Personal Protective Equipment (PPE)

Given its classification as a serious eye irritant, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required. A face shield should be used if there is a risk of splashing.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves.

  • Body Protection: A laboratory coat must be worn.

2.2. Engineering Controls

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2]

  • Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are essential in the event of accidental exposure.[3]

2.3. General Handling Precautions

  • Avoid all personal contact, including inhalation of vapors or dust.[4]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Keep containers tightly closed when not in use.[5][6]

Step-by-Step Disposal Plan

The disposal of this compound must comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7]

3.1. Waste Classification

While not specifically listed as a hazardous waste, the precautionary principle dictates that it should be treated as such due to its irritant properties and organic nature. It should be classified as a non-halogenated organic solvent waste.

3.2. Containerization

  • Select an Appropriate Container: Use a clean, chemically compatible container for waste collection. Plastic containers are generally preferred for their durability.[8] The container must have a tightly fitting screw cap.

  • Avoid Mixing Incompatible Wastes: Do not mix this compound waste with incompatible chemicals, such as strong oxidizing agents.[9][10]

  • Leave Headspace: Do not fill the waste container to the brim. Leave at least 10% headspace to allow for vapor expansion.[6]

3.3. Labeling

Proper labeling is crucial for safe waste management. The label on the waste container must include:

  • The words "Hazardous Waste".[11]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[6]

  • The approximate concentration and volume of the waste.

  • The date accumulation started.[11]

  • The name and contact information of the generating researcher or laboratory.[12]

  • The relevant hazard statement: "Causes serious eye irritation".[1]

3.4. Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from sources of ignition and incompatible materials.

  • Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[8]

3.5. Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12]

  • Never dispose of this compound down the drain or in the regular trash.[10]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Ventilation Work in a Ventilated Area (Fume Hood) PPE->Ventilation Ensure Safety Container Select a Compatible Waste Container Ventilation->Container Collect Collect Waste (Leave Headspace) Container->Collect Label Label Container with 'Hazardous Waste' & Contents Store Store in Designated Satellite Accumulation Area Label->Store Collect->Label Contact_EHS Contact EHS for Pickup Store->Contact_EHS Final Step

Caption: Workflow for the safe disposal of this compound.

Contingency and Spill Response

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

4.1. Spill Response

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[4][13]

    • Collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[4]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry to the affected area.

4.2. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][9][13]

  • Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[3][13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][13]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific waste disposal guidelines, as they may have additional requirements.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • The University of Queensland. (n.d.). Methyl 3-(4-methoxyphenyl)propanoate. ATB. Retrieved from [Link]

  • Chemtalk. (2008). Ester Disposal. Retrieved from [Link]

  • Lab Manager. (2022). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Methyl 3-(2-hydroxyphenyl)propanoate, 95%+ Material Safety Data Sheet. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 3-methoxypropionate. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Methyl 3-methoxypropionate Material Safety Data Sheet. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-(2-hydroxyphenyl)propionate. PubChem. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate. PubChem. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of Methyl 3-(2-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Synthesizing Safety in the Absence of a Dedicated SDS

Hazard Identification and GHS Classification

Methyl 3-(2-methoxyphenyl)propanoate is classified under the Globally Harmonized System (GHS) as follows:

  • Eye Irritation (Category 2A), H319: Causes serious eye irritation. [1]

This classification is based on notifications to the ECHA C&L Inventory.[1] While this is the primary established hazard, based on the analysis of related chemical structures, we must also consider the potential for skin and respiratory tract irritation. Therefore, a comprehensive approach to personal protection is warranted.

Personal Protective Equipment (PPE): A Multi-Faceted Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for handling this compound, with the rationale explained to underscore the importance of each component.

Protection Type Equipment Specifications & Rationale
Eye and Face Chemical Safety GogglesTightly fitting goggles are mandatory to prevent contact with the eyes, in line with the H319 classification.[1] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.
Hand Chemical-Resistant GlovesGiven the potential for skin irritation, impervious gloves (e.g., nitrile or neoprene) are required. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.
Body Laboratory CoatA standard laboratory coat should be worn to protect against accidental splashes and spills. For larger quantities or more hazardous operations, a chemically resistant apron or suit may be necessary.
Respiratory Use in a Well-Ventilated AreaHandling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors or mists. If ventilation is inadequate or irritation is experienced, a NIOSH-approved respirator may be required.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is essential to minimize the risk of exposure and ensure a safe laboratory environment.

Preparation and Engineering Controls
  • Ventilation: Ensure the work area is well-ventilated. All handling of this compound should ideally be conducted in a certified chemical fume hood.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station before beginning any work.

  • Material Transfer: When transferring the chemical, ground and bond containers to prevent static discharge, which could be an ignition source if the material is flammable. Use spark-proof tools where necessary.

Handling Procedures
  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[2]

  • Container Management: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place.

The following diagram illustrates the essential steps for the safe handling of this compound:

cluster_workflow Safe Handling Workflow prep Preparation handling Handling in Fume Hood prep->handling storage Secure Storage handling->storage disposal Waste Disposal storage->disposal doc Documentation disposal->doc ppe Don Appropriate PPE ppe->prep emergency Emergency Preparedness emergency->prep

Safe handling workflow for this compound.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental protection.

Waste Characterization
  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.

Disposal Procedures
  • Containers: Do not reuse empty containers. They may retain product residue and should be treated as hazardous waste.

  • Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, gloves) should be placed in a sealed, labeled container for hazardous waste disposal.

  • Disposal Vendor: All chemical waste should be disposed of through a licensed and approved hazardous waste disposal company. Do not pour this chemical down the drain.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. If irritation develops, seek medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). This compound C&L Inventory.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-(2-hydroxyphenyl)propanoate, 95%+. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-methoxyphenyl)propanoate
Reactant of Route 2
Methyl 3-(2-methoxyphenyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.